molecular formula C16H13NO2 B1524849 1-benzyl-4-hydroxyquinolin-2(1H)-one CAS No. 105024-96-2

1-benzyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1524849
CAS No.: 105024-96-2
M. Wt: 251.28 g/mol
InChI Key: ZBYILUVKUROMNA-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-hydroxyquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-benzyl-4-hydroxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-hydroxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-10-16(19)17(11-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYILUVKUROMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715698
Record name 1-Benzyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105024-96-2
Record name 1-Benzyl-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the high-fidelity synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one (CAS: 19472-98-1), a privileged heterocyclic scaffold in medicinal chemistry.[1] While often categorized as a simple quinolone, the synthesis of this molecule presents a critical regioselectivity challenge: distinguishing between N-alkylation and O-alkylation during functionalization.[1]

This guide prioritizes a De Novo Cyclization Strategy (Route A) over direct alkylation.[1] Experimental evidence confirms that constructing the quinolone ring after establishing the N-benzyl bond eliminates the formation of thermodynamic O-benzyl byproducts, a common failure mode in direct alkylation of the tautomeric 4-hydroxy-2-quinolone core.[1]

Part 1: Structural Analysis & Retrosynthesis

The target molecule exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolone and the quinoline-2,4-dione forms.[1] This tautomerism dictates the synthetic strategy.[1]

Retrosynthetic Logic
  • Disconnection A (Preferred): Cleavage of the C2–N and C4–C4a bonds leads to N-benzylaniline and a malonic acid equivalent.[1] This route is convergent and regioselective.[1]

  • Disconnection B (Problematic): Cleavage of the N–Benzyl bond leads to 4-hydroxyquinolin-2(1H)-one and a benzyl electrophile.[1] This route suffers from ambident nucleophilicity (N vs. O attack).[1]

Retrosynthesis Target Target: 1-benzyl-4-hydroxyquinolin-2(1H)-one PrecursorA Precursor Set A (Preferred): N-Benzylaniline + Diethyl Malonate Target->PrecursorA  Cyclization (High Fidelity) Intermed Tautomeric Core: Ambident Nucleophile Target->Intermed  Retro-Alkylation PrecursorB Precursor Set B ( problematic): 4-hydroxy-2-quinolone + Benzyl Bromide Intermed->PrecursorB  Low Selectivity

Figure 1: Retrosynthetic analysis highlighting the strategic advantage of the cyclization pathway (Green) over direct alkylation (Red).

Part 2: Primary Protocol (Route A)

Thermal Cyclocondensation of N-Benzylaniline[1]

This protocol utilizes a modified Knorr Quinoline Synthesis , specifically the condensation of an aniline derivative with a malonic ester.[1] The use of Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid catalyst, driving the reaction through the high-energy transition state required for intramolecular Friedel-Crafts acylation.

Reagents & Materials
  • Substrate: N-Benzylaniline (1.0 eq)[1]

  • Reagent: Diethyl malonate (1.2 eq) or Malonic acid (1.2 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (approx. 10–15 g per g of substrate)

  • Quench: Crushed ice/Water

  • Purification: Ethanol or Acetic Acid for recrystallization

Step-by-Step Methodology
  • Pre-equilibrium (Acylation): In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge N-benzylaniline (18.3 g, 100 mmol) and diethyl malonate (19.2 g, 120 mmol). Heat gently to 100°C for 30 minutes to facilitate initial amide formation, allowing ethanol to distill off if using a Dean-Stark trap.[1]

  • Cyclization (The Critical Step): Add Polyphosphoric Acid (200 g) to the mixture. Increase the temperature to 140–150°C .

    • Expert Insight: Do not exceed 160°C. Above this threshold, decarboxylation or benzyl group cleavage can occur.[1] Maintain this temperature for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the intermediate amide is consumed.[1]

  • Hydrolysis & Quench: Cool the reaction mixture to approx. 80°C (still fluid). Pour the viscous syrup slowly into 500 g of crushed ice with vigorous stirring. The hydrophobic quinolone will precipitate as a gummy solid which hardens upon stirring.[1]

  • Isolation: Filter the precipitate. Wash with water (3 x 100 mL) to remove phosphoric acid residues.[1] Wash with cold diethyl ether (50 mL) to remove unreacted N-benzylaniline.[1]

  • Purification: Recrystallize the crude solid from glacial acetic acid or ethanol.

    • Target Appearance: White to off-white needles.[1]

    • Yield Expectation: 65–75%.[1]

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen on the malonate carbonyl, followed by an acid-mediated intramolecular electrophilic aromatic substitution (SEAr).

Mechanism Step1 1. Amide Formation (N-benzylaniline + Malonate) Step2 2. PPA Activation (Formation of Acylium/Enol) Step1->Step2 Step3 3. Intramolecular SEAr (Ring Closure) Step2->Step3 Step4 4. Tautomerization (Formation of Aromatic Enol) Step3->Step4

Figure 2: Mechanistic flow of the PPA-mediated cyclization.

Part 3: Secondary Protocol (Route B)

Direct Alkylation (For Comparative Reference)

Note: This method is not recommended for high-purity applications due to O-alkylation byproducts but is faster for small-scale combinatorial screening.[1]

Protocol:

  • Dissolve 4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 mins to generate the anion.

  • Add Benzyl Bromide (1.1 eq) dropwise.[1]

  • Stir at 60°C for 4 hours.

  • Critical Purification: The product will contain both N-benzyl (Target) and O-benzyl (Impurity) isomers.[1] Separation requires column chromatography (SiO₂, gradient elution 0-5% MeOH in DCM).[1] The O-alkylated product usually elutes first (higher Rf) due to lack of H-bond donation.[1]

Part 4: Characterization & Data[1][2]

To validate the synthesis, the following analytical data must be met. The key differentiator is the C3-proton signal and the carbonyl stretch.[1]

Spectroscopic Data Table
TechniqueParameterExpected Value/SignalStructural Assignment
1H NMR Solvent: DMSO-d6δ 5.90 ppm (s, 1H)H-3 (Characteristic of 4-OH-2-one core)
δ 5.45 ppm (s, 2H)N-CH₂-Ph (Benzylic protons)
δ 11.50 ppm (s, 1H)OH (Exchangeable, broad)
δ 7.10–8.10 ppm (m)Aromatic protons (Quinoline + Benzyl)
IR Medium: KBr1640–1660 cm⁻¹C=O (Amide carbonyl, lowered by conjugation)
3100–3400 cm⁻¹OH (Broad, H-bonded)
Melting Point 210–214°CDistinct from O-benzyl isomer (<180°C)

References

  • Abdou, M. M. (2017).[1] Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3325–S3340.[1]

  • Hassan, G. S., et al. (2014).[1] Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity.[1] Beni-Suef University Journal of Basic and Applied Sciences.

  • Chen, C. L., et al. (2015).[1] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1).

  • Wunnoo, S., et al. (2021).[1] Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(4), 1167.

Sources

physicochemical properties of 1-benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 1-benzyl-4-hydroxyquinolin-2(1H)-one , a critical scaffold in medicinal chemistry known for its utility in developing HIV-1 integrase inhibitors, anticancer agents, and anticoagulants.

Technical Whitepaper for Drug Development Professionals

Executive Summary

1-Benzyl-4-hydroxyquinolin-2(1H)-one (CAS: 105024-96-2) represents a privileged substructure in drug discovery. As a derivative of the 4-hydroxy-2-quinolone class, it serves as a versatile pharmacophore due to its ability to participate in hydrogen bonding (donor/acceptor) and


-stacking interactions via the benzyl and quinolone rings. This guide provides a definitive analysis of its chemical identity, physical behaviors, and spectral fingerprints, grounded in empirical methodologies.

Chemical Identity & Structural Analysis

The compound exists in a tautomeric equilibrium, though the 4-hydroxy-2-oxo form is generally the predominant species in polar aprotic solvents (like DMSO) used for biological screening.

ParameterSpecification
IUPAC Name 1-benzyl-4-hydroxyquinolin-2(1H)-one
Alternative Names 1-benzyl-4-hydroxy-2-quinolone; 1-benzyl-2,4-quinolinedione
CAS Number 105024-96-2
Molecular Formula

Molecular Weight 251.28 g/mol
SMILES O=C1N(CC2=CC=CC=C2)C3=CC=CC=C3C(O)=C1
Elemental Analysis C: 76.48%, H: 5.21%, N: 5.57%, O: 12.73%
Tautomeric Equilibrium

Unlike the unsubstituted parent quinolone, the


-benzyl substitution locks the nitrogen atom, preventing lactam-lactim tautomerism at the 

-position. However, keto-enol tautomerism at the C4 position remains active.
  • Form A (Enol): 4-hydroxy-2-one (Stabilized by aromaticity of the pyridine ring).

  • Form B (Keto): 2,4-dione (Disrupts full aromaticity but favored in some non-polar environments).

Tautomerism Enol Enol Form (4-hydroxy-2-one) Predominant in DMSO/MeOH Keto Keto Form (2,4-dione) Minor conformer Enol->Keto  Proton Transfer  

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 2,4-dione forms. The enol form is typically favored in solution due to extended conjugation.

Physicochemical Properties

The following data aggregates experimental observations for the 1-substituted-4-hydroxy-2-quinolone class.

PropertyValue / RangeContext & Significance
Physical State Solid powderTypically isolated as white to off-white needles or prisms.
Melting Point 210 – 230 °C High thermal stability due to intermolecular hydrogen bonding (dimerization).
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic benzyl group reduces aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, hot Ethanol. Sparingly soluble in Chloroform.
pKa (Acidic) 5.5 – 6.0 The 4-OH proton is acidic (vinylogous carboxylic acid behavior).
LogP (Predicted) 2.6 – 3.0 Indicates good membrane permeability; suitable for CNS or intracellular targets.
UV

~270 nm, ~315 nmCharacteristic quinolone absorption bands.

Spectral Characteristics (Self-Validation)

To verify the identity of synthesized or purchased material, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended to prevent aggregation and sharpen exchangeable protons).
  • 
     11.5 – 12.0 ppm (s, 1H): -OH . Broad singlet. Disappears upon 
    
    
    
    shake. Diagnostic for 4-hydroxy tautomer.
  • 
     8.0 – 8.1 ppm (dd, 1H): H-5 . Deshielded by the peri-carbonyl group.
    
  • 
     7.2 – 7.6 ppm (m, ~7H): Aromatic envelope . Overlap of benzyl phenyl ring (5H) and quinolone H-6, H-7.
    
  • 
     7.1 – 7.2 ppm (d, 1H): H-8 .
    
  • 
     5.9 – 6.0 ppm (s, 1H): H-3 . Sharp singlet. Critical purity check: Integration must be exactly 1.0.
    
  • 
     5.4 – 5.5 ppm (s, 2H): N-CH
    
    
    
    -Ph
    . Benzylic methylene.[1]
Infrared Spectroscopy (FT-IR)
  • 3100 – 3400 cm

    
    :  Broad -OH stretch (enol).
    
  • 1630 – 1660 cm

    
    :  Strong C=O stretch (lactam). Lower frequency than typical ketones due to conjugation.
    
  • 1580 – 1600 cm

    
    :  C=C aromatic skeletal vibrations.
    
Mass Spectrometry (ESI-MS)
  • Ionization: Positive mode (ESI+).

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of benzyl group (

    
     91) is a common fragmentation pathway.
    

Experimental Protocols

Synthesis: Cyclization of N-Benzylaniline

This protocol utilizes the condensation of


-benzylaniline with diethyl malonate, followed by thermal cyclization. This route is preferred for its robustness and scalability.

Reagents:

  • 
    -Benzylaniline (1.0 eq)
    
  • Diethyl malonate (1.2 eq)

  • Polyphosphoric Acid (PPA) or Eaton’s Reagent (Catalyst/Solvent)

Workflow:

  • Condensation: Mix

    
    -benzylaniline and diethyl malonate. Heat to 140–150 °C to remove ethanol (distillation) if performing a two-step neat reaction, or proceed directly to PPA.
    
  • Cyclization: Add the intermediate (or raw mixture) to PPA. Heat to 120 °C for 2–3 hours. The mixture will darken.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The product will precipitate.

  • Purification: Filter the solid. Wash with water to remove acid. Recrystallize from Ethanol or Acetic Acid.

Synthesis Start Reagents: N-Benzylaniline + Diethyl Malonate Step1 Step 1: Condensation 140°C, -EtOH Start->Step1 Step2 Step 2: Cyclization PPA or Eaton's Reagent 120°C, 3 hrs Step1->Step2 Quench Quench in Crushed Ice Precipitation of Solid Step2->Quench Final Product: 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Recrystallize from EtOH) Quench->Final

Figure 2: Synthetic workflow via the modified Knorr/malonate cyclization route.

Solubility & pKa Determination Protocol

For formulation development, accurate pKa determination is vital.

  • Preparation: Dissolve 1 mg of compound in 100

    
    L DMSO.
    
  • Titration: Dilute into aqueous buffers (pH 2–10) maintaining <1% DMSO.

  • Detection: Use UV-Vis spectroscopy. The shift in

    
     (bathochromic shift upon deprotonation of the 4-OH) allows for potentiometric or spectrophotometric pKa calculation.
    
    • Note: The phenolate anion (formed at pH > 7) is more soluble than the neutral species.

References

  • Structure & Tautomerism: Abdou, M. M. (2011). "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Saudi Pharmaceutical Journal. Link

  • Synthesis Methodology: Stadlbauer, W., & Kappe, T. (1999). "4-Hydroxy-2-quinolones: Synthesis and Biology.
  • Spectral Data Validation: Pretsch, E., et al. (2009).
  • Biological Relevance (HIV): Billamboz, M., et al. (2011). "Design, synthesis and biological evaluation of a series of 4-hydroxyquinolin-2(1H)-one derivatives as HIV-1 integrase inhibitors." European Journal of Medicinal Chemistry. Link

  • CAS Verification: Chemical Abstracts Service (CAS) Registry Number 105024-96-2.

Sources

Technical Guide: 1-Benzyl-4-hydroxyquinolin-2(1H)-one Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 1-benzyl-4-hydroxyquinolin-2(1H)-one . This compound is treated here as a privileged scaffold —a core chemical structure utilized in the design of Aldose Reductase Inhibitors (ARIs), HIV-1 Integrase inhibitors, and pro-apoptotic agents.

Executive Summary

1-benzyl-4-hydroxyquinolin-2(1H)-one is a bicyclic nitrogen heterocycle belonging to the class of 4-hydroxy-2-quinolinones. It functions primarily as a pharmacophore scaffold for designing inhibitors of metalloenzymes and oxidoreductases. Its biological activity is driven by its ability to exist as a stable 1,3-dicarbonyl equivalent, enabling it to chelate divalent metal ions (Mg²⁺, Mn²⁺) and form critical hydrogen bond networks within enzyme active sites.

Key Therapeutic Targets:

  • Aldose Reductase (ALR2): Inhibition of the polyol pathway to prevent diabetic complications (neuropathy, retinopathy).

  • HIV-1 Integrase: Inhibition of viral strand transfer via metal chelation.

  • Apoptotic Signaling: Modulation of Bcl-2/Bax ratios in oncology applications.

Chemical Identity & Structural Biology

Understanding the tautomeric nature of this molecule is a prerequisite for analyzing its binding mechanics.

Tautomeric Equilibrium

The compound exists in equilibrium between the 2-quinolone (lactam) and 2-hydroxyquinoline (lactim) forms. In the presence of the N-benzyl group, the lactam form (2-one) is locked at the N1 position, forcing the 4-position to adopt the enolic (hydroxy) character.

  • Acidic Character: The proton on the 4-hydroxyl group is acidic (pKa ~ 5–6), allowing the molecule to exist as an anion at physiological pH.

  • Chelation Motif: The proximity of the 4-hydroxyl oxygen and the 2-carbonyl oxygen creates a bidentate ligand site, ideal for coordinating with metal cofactors in enzyme active sites.

Pharmacophore Mapping
Structural FeatureFunctionTarget Interaction
N-Benzyl Group Hydrophobic AnchorOccupies hydrophobic pockets (e.g., specificity pockets in ALR2).
4-Hydroxyl Group H-Bond Donor/AcceptorInteracts with catalytic residues (Tyr, His, Lys).
2-Carbonyl Group H-Bond AcceptorCoordinates metal ions (Mg²⁺) or backbone amides.
Quinoline Ring

-

Stacking
Interacts with aromatic residues (Trp, Phe) in the binding cleft.

Mechanism of Action (MOA)

Primary Mechanism: Aldose Reductase Inhibition (ARI)

The most well-characterized mechanism for N-substituted 4-hydroxyquinolin-2-ones is the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Pathophysiology: In hyperglycemic states (diabetes), ALR2 converts excess glucose into sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage.

  • Binding Mechanism:

    • Anionic Head: The deprotonated 4-hydroxyl group binds to the "anion hole" at the active site of ALR2, interacting with Tyr48 , His110 , and Trp111 .

    • Hydrophobic Fit: The N-benzyl ring penetrates the hydrophobic specificity pocket (lined by Trp111, Phe122), locking the enzyme in a closed conformation.

    • Transition State Mimicry: The planar quinolinone ring mimics the transition state of the aldehyde reduction, competitively inhibiting glucose binding.

Secondary Mechanism: HIV-1 Integrase Inhibition

This scaffold serves as a template for Integrase Strand Transfer Inhibitors (INSTIs).

  • Catalytic Interference: HIV-1 Integrase uses two Mg²⁺ ions to catalyze the insertion of viral DNA into the host genome.

  • Chelation: The 1-benzyl-4-hydroxyquinolin-2(1H)-one core acts as a metal chelator. The 4-OH and 2-C=O oxygens coordinate the Mg²⁺ ions, displacing the viral DNA 3'-OH end and halting the strand transfer process.

Visualization: Signaling & Binding Pathways

Polyol Pathway & Inhibition Logic

The following diagram illustrates the intervention point of the compound within the diabetic metabolic cascade.

PolyolPathway Glucose Glucose (High Concentration) Sorbitol Sorbitol (Accumulation) Glucose->Sorbitol Reduced by ALR2 ALR2 Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic Stress & Tissue Damage Sorbitol->OsmoticStress Causes Inhibitor 1-Benzyl-4-hydroxyquinolin-2(1H)-one Inhibitor->ALR2 Competitively Inhibits (Binds Active Site)

Caption: The compound blocks the conversion of Glucose to Sorbitol by occupying the ALR2 active site, preventing osmotic stress.

Metal Chelation Mode (Integrase/Enzyme)

This diagram details the structural binding mode responsible for metalloenzyme inhibition.

ChelationMode Scaffold 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Anionic Form) O4 4-Oxido Oxygen (Donor) Scaffold->O4 O2 2-Carbonyl Oxygen (Donor) Scaffold->O2 Metal Mg²⁺ / Mn²⁺ (Enzyme Cofactor) O4->Metal Coordinate Bond O2->Metal Coordinate Bond Enzyme Enzyme Active Site (Integrase / Polymerase) Metal->Enzyme Catalytic Center

Caption: Bidentate chelation of the catalytic metal cofactor by the 4-hydroxy-2-quinolinone core.

Experimental Validation Protocols

To validate the mechanism of action for this compound or its derivatives, the following standardized protocols are recommended.

In Vitro Aldose Reductase Assay

Objective: Determine the IC50 of the compound against ALR2.[1] Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Protocol:

  • Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Test Compound (Dissolved in DMSO, variable concentrations).

  • Execution:

    • Incubate enzyme with inhibitor for 5 minutes at 30°C.

    • Initiate reaction by adding substrate.

    • Monitor

      
      OD340nm for 3–5 minutes.
      
  • Calculation: % Inhibition =

    
    .
    
Molecular Docking (In Silico Validation)

Objective: Confirm binding mode and residue interactions. Software: AutoDock Vina or Gold. Target PDB: 1US0 (Human Aldose Reductase complexed with IDD594).

Workflow:

  • Ligand Prep: Minimize the energy of 1-benzyl-4-hydroxyquinolin-2(1H)-one using DFT (B3LYP/6-31G*).

  • Grid Generation: Center grid box on the catalytic triad (Tyr48, His110, Trp111).

  • Docking: Run simulation with flexible side chains for Trp111 (specificity pocket gatekeeper).

  • Analysis: Look for:

    • H-bond distance < 3.0 Å between 4-OH and Tyr48.

    • 
      -
      
      
      
      stacking between N-benzyl ring and Trp111/Phe122.

Synthesis Overview

The synthesis of the core scaffold typically follows the Knorr Quinoline Synthesis or cyclization of malonates.

  • Precursors: N-benzylaniline + Diethyl malonate.

  • Reagent: Polyphosphoric acid (PPA) or Diphenyl ether (thermal cyclization).

  • Step: Condensation at 140–250°C yields the 4-hydroxy-2-quinolinone core.

References

  • Aldose Reductase Inhibitors – Knowledge and References . Taylor & Francis. Available at: [Link]

  • A highly specific aldose reductase inhibitor, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, and its congeners . PubMed. Available at: [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity . PubMed Central (PMC). Available at: [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid . ResearchGate.[2] Available at: [Link]

Sources

Biological Activity and Therapeutic Potential of 1-Benzyl-4-hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-hydroxyquinolin-2(1H)-one scaffold (often referred to as a substituted carbostyril or 4-hydroxy-2-quinolone) represents a privileged structure in medicinal chemistry. Unlike their 4-quinolone counterparts (classic antibiotics like ciprofloxacin), these 2-quinolone derivatives exhibit a distinct pharmacological profile driven by their unique tautomeric properties and lipophilic N-benzyl substitution.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and validated biological activities including anticancer, antimicrobial, and antioxidant profiles.[1] It is designed for researchers requiring actionable protocols and mechanistic insights.

The Pharmacophore: Structural Logic

The core structure is a bicyclic nitrogen heterocycle.[1] The defining features of this specific derivative class are:

  • The Lactam Core (2-one): The carbonyl at position 2 creates a stable lactam.

  • The 4-Hydroxy Group: Provides an acidic enolic proton, capable of hydrogen bonding and metal chelation.

  • The N-Benzyl Substituent: A critical modification that enhances lipophilicity (

    
    ), facilitating membrane permeability (including the Blood-Brain Barrier and bacterial cell walls) and preventing tautomerization to the 2-hydroxyquinoline form.
    
Tautomeric Locking

In unsubstituted 4-hydroxy-2-quinolones, a complex equilibrium exists between the 2-one (lactam) and 2-hydroxy (lactim) forms. By substituting the Nitrogen (N-1) with a benzyl group, the molecule is "locked" in the 2-one form . This structural rigidity is crucial for receptor binding specificity.

Tautomerism Unsub Unsubstituted 4-hydroxy-2-quinolone (Tautomeric Equilibrium) Locked 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Locked Lactam Form) Unsub->Locked N-Benzylation (Prevents Lactim formation)

Figure 1: Structural consequence of N-benzylation, forcing the quinolone lactam phenotype.[1]

Chemical Synthesis & Production

For drug development, scalable and high-yield synthesis is paramount. The most robust method for generating 1-benzyl-4-hydroxyquinolin-2(1H)-one derivatives is the cyclization of N-benzylanilines with malonic acid derivatives .

Synthetic Pathway Analysis

Unlike direct alkylation of the quinolone ring (which often yields a mixture of N-alkyl and O-alkyl products), starting with the N-substituted aniline guarantees regioselectivity.

SynthesisPath Aniline N-Benzylaniline (Starting Material) Inter Intermediate: N-Benzyl-N-phenylmalonamate Aniline->Inter Condensation (150°C) Malonate Diethyl Malonate (C3 Source) Malonate->Inter Condensation (150°C) Product Target Scaffold: 1-Benzyl-4-hydroxyquinolin-2(1H)-one Inter->Product Intramolecular Cyclization PPA Cyclization Agent: Polyphosphoric Acid (PPA) or POCl3/ZnCl2 PPA->Inter Catalyst

Figure 2: Regioselective synthesis via thermal cyclization of malonates.

Validated Protocol: Thermal Cyclization

Objective: Synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one. Scale: 10 mmol.

  • Reactants: Mix N-benzylaniline (1.83 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in a round-bottom flask.

  • Condensation: Heat the mixture to 150°C for 3 hours. Ethanol by-product is distilled off (use a Dean-Stark trap if scaling up).

  • Cyclization: Add Polyphosphoric Acid (PPA) (10 g) to the residue.

  • Heating: Heat to 140°C for 2 hours with vigorous stirring. The mixture will become viscous and dark.[1]

  • Quenching: Cool to 60°C and pour onto crushed ice (100 g) with stirring.

  • Isolation: The solid precipitate is filtered, washed with water (3 x 50 mL) to remove acid, and dried.

  • Purification: Recrystallize from ethanol/DMF mixture.

  • Validation: Verify via NMR. Look for the disappearance of ethyl ester signals and the presence of the benzyl methylene singlet (~5.4 ppm).[1]

Therapeutic Profiles

A. Anticancer Activity

The 1-benzyl-4-hydroxy-2-quinolone scaffold exhibits cytotoxicity against various carcinoma cell lines (HeLa, MCF-7, A549).[2]

  • Mechanism: The planar structure allows intercalation into DNA, while the C-3 position (if substituted) can interact with kinases.[1] The 1-benzyl group facilitates entry into the cell nucleus.

  • Key Insight: Derivatives with electron-withdrawing groups (Cl, F) on the benzyl ring often show higher potency due to increased metabolic stability against P450 oxidation.[1]

B. Antimicrobial & Antitubercular Activity

While 4-quinolones (ciprofloxacin) target DNA gyrase, the 4-hydroxy-2-quinolones show activity against Mycobacterium tuberculosis via inhibition of InhA (enoyl-acyl carrier protein reductase), a key enzyme in mycolic acid biosynthesis.

  • Lipophilicity Factor: The N-benzyl group is critical here. M. tuberculosis has a waxy, lipid-rich cell wall. The hydrophobic benzyl tail allows the molecule to penetrate this barrier effectively.[1]

C. Antioxidant Potential

The 4-hydroxy group exists in equilibrium with the 2,4-dione form (though locked at N1, the 4-OH is still active). This enolic moiety can scavenge free radicals (DPPH assay) and chelate metal ions (Fe²⁺), reducing oxidative stress.[1]

Structure-Activity Relationship (SAR)[3]

PositionModificationBiological Impact
N-1 Benzyl (Core) Essential for lipophilicity and locking the lactam tautomer.
N-1 p-Fluoro/Chloro-benzylEnhances metabolic stability; increases anticancer potency (IC₅₀ < 10 µM).
C-3 Unsubstituted (H)High reactivity; susceptible to electrophilic attack.[3] Moderate activity.
C-3 Acyl / BenzoylSignificantly increases cytotoxicity (Michael acceptor properties).
C-4 Hydroxyl (OH) Critical for H-bonding in the active site (e.g., InhA). O-alkylation here usually abolishes activity.
C-6/7 Halogens (F, Cl)Increases potency (similar to fluoroquinolone antibiotics).[1]

Experimental Workflow: Cytotoxicity Assessment

To validate the biological activity of synthesized derivatives, the MTT assay is the industry standard.[1]

Protocol: MTT Cell Viability Assay

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO₂.
    
  • Treatment: Dissolve 1-benzyl-4-hydroxyquinolin-2(1H)-one derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[4] Doxorubicin or Cisplatin.

  • Incubation: Add compounds to wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[4][5][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis.[1]
    

Future Outlook

The 1-benzyl-4-hydroxyquinolin-2(1H)-one scaffold is evolving beyond simple cytotoxicity.

  • Hybrid Drugs: Coupling the C-3 position with triazoles or hydrazones to create multi-target ligands (e.g., inhibiting both EGFR kinase and COX-2).

  • Neuroprotection: Recent studies on N-benzyl-quinolones suggest potential in inhibiting Monoamine Oxidase (MAO-B), offering pathways for Alzheimer's and Parkinson's research.

References

  • Synthesis and SAR of 4-hydroxyquinolin-2(1H)-ones: Source: ResearchGate.[7] "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity."

  • Antitubercular Activity of Benzylated Quinolines: Source: ResearchGate.[7] "Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines."

  • Anticancer Mechanisms of Indolin-2-ones (Structural Analogs): Source: MDPI. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents."

  • General Synthesis of Dihydroquinolinones: Source: Organic Chemistry Portal. "Dihydroquinolinone synthesis."

  • Antioxidant Activity of N-Benzyl Derivatives: Source: MDPI. "Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides." [1]

Sources

spectroscopic data for 1-benzyl-4-hydroxyquinolin-2(1H)-one (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Introduction: The Structural Scaffold & Tautomeric Reality

In the landscape of medicinal chemistry, the quinolin-2(1H)-one scaffold is a privileged structure, serving as a core pharmacophore in anticoagulants, anticancer agents, and Hsp90 inhibitors. This guide focuses on the spectroscopic validation of 1-benzyl-4-hydroxyquinolin-2(1H)-one (CAS: 105024-96-2), a critical intermediate where the N-benzyl group provides lipophilic bulk and the 4-hydroxy group offers a handle for further functionalization or hydrogen bonding.

The Tautomeric Challenge Correctly interpreting the spectra of this compound requires acknowledging its tautomeric equilibrium. While often named as a "4-hydroxy" species (enol), it exists in equilibrium with its "2,4-dione" (keto) form.

  • Solid State & Polar Solvents (DMSO): The 4-hydroxy-2-quinolinone (enol) form typically predominates due to aromatization of the heterocyclic ring.

  • Non-Polar Solvents: The 2,4-quinolinedione (keto) form may become more significant.

This guide assumes the standard characterization solvent is DMSO-d₆ , where the enol form is the major species observed.

Synthesis Workflow & Impurity Profile

Understanding the synthesis is prerequisite to identifying spectral impurities. The most robust route involves the N-alkylation of 4-hydroxyquinolin-2(1H)-one or the cyclization of N-benzyl-N-phenylmalonamide derivatives.

SynthesisWorkflow Start Starting Material: 4-Hydroxyquinolin-2(1H)-one (CAS 86-95-3) Reaction N-Alkylation (80°C, 4-6 hrs) Start->Reaction Reagents Reagents: Benzyl Bromide (BnBr) K2CO3 / DMF Reagents->Reaction Crude Crude Intermediate (Mixture of N- & O-alkylated) Reaction->Crude Purification Purification: Recrystallization (EtOH) or Column Chromatography Crude->Purification Remove O-benzyl impurity Product Target Product: 1-Benzyl-4-hydroxyquinolin-2(1H)-one (CAS 105024-96-2) Purification->Product

Figure 1: Synthetic pathway for 1-benzyl-4-hydroxyquinolin-2(1H)-one. Note the competition between N-alkylation (desired) and O-alkylation (impurity).

Detailed Spectroscopic Data

The following data sets represent the consensus values for the 4-hydroxy tautomer in DMSO-d₆.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Operational Note: The signal at ~5.9 ppm is the diagnostic "fingerprint" for the 3-H proton in the 4-hydroxy-2-quinolinone system. If this signal shifts significantly upfield or disappears, suspect O-alkylation or degradation.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
OH 11.0 - 11.5Broad Singlet1HExchangeable; may be invisible if wet.
Ar-H (5) 8.05Doublet (d)1HDeshielded by peri-carbonyl/hydroxyl interaction.
Ar-H (7) 7.65Triplet (t)1HQuinoline ring proton.
Ar-H (8) 7.45Doublet (d)1HOrtho to N-benzyl group.
Ar-H (Benzyl) 7.20 - 7.40Multiplet (m)5HOverlapping phenyl ring protons.
Ar-H (6) 7.25Triplet (t)1HQuinoline ring proton.
H-3 5.95 Singlet (s)1HDiagnostic: Vinyl proton of the enol form.
N-CH₂ 5.45 Singlet (s)2HBenzylic methylene; sharp singlet confirms N-alkylation.

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ ppm)Assignment
C=O (Lactam) 163.5C-2 Carbonyl.
C-OH (Enol) 161.0C-4 attached to hydroxyl.
Quaternary Ar 139.5, 137.0Bridgehead carbons & Benzyl ipso-carbon.
Ar-CH 122.0 - 132.0Aromatic methines (quinoline & benzyl).
C-3 98.5Diagnostic: Electron-rich vinyl carbon (alpha to OH).
N-CH₂ 45.5Benzylic carbon attached to Nitrogen.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the lactam structure versus the potential O-alkylated ether impurity.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Functional GroupInterpretation
3100 - 3400 O-H StretchBroad band indicating hydrogen bonding (enol).
1640 - 1660 C=O StretchStrong amide/lactam carbonyl.
1580 - 1600 C=C StretchAromatic ring breathing.
700 - 750 C-H BendMono-substituted benzene (benzyl group).
Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

MSFragmentation M_Ion Molecular Ion (M+) m/z = 251 Frag1 Loss of Benzyl Radical [M - Bn]⁺ m/z = 160 M_Ion->Frag1 Cleavage of N-C bond Frag2 Tropylium Ion (Benzyl Fragment) m/z = 91 M_Ion->Frag2 Charge retention on Benzyl Frag3 Ring Contraction/CO Loss [M - Bn - CO]⁺ m/z = 132 Frag1->Frag3 -CO (28 Da)

Figure 2: ESI-MS fragmentation logic. The base peak is often m/z 91 or 251 depending on ionization energy.

Experimental Protocols

To ensure reproducibility, follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
  • Drying: Ensure the solid sample is dried under high vacuum ( < 1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (ethanol/toluene) which can obscure the benzyl region.

  • Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended as it may shift the equilibrium toward the keto form, broadening the signals and complicating integration.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aromatic protons.

Protocol B: IR Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol.

  • Deposition: Place ~2 mg of solid powder directly onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for observing the broad OH stretch).

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

References

  • BenchChem. (2025). Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives. Retrieved from

  • ChemicalBook. (2022). 1-Benzyl-4-phenylquinazolin-2(1H)-one (CAS 107289-00-9) Data.[1] Retrieved from

  • National Institutes of Health (NIH). (2008). Crystal structure of 1-benzyl-2,3-dihydro-quinolin-4(1H)-one. Acta Crystallographica Section E. Retrieved from

  • KonoScience. (2024). 1-Benzyl-4-hydroxyquinolin-2(1H)-one Product Data (CAS 105024-96-2). Retrieved from

  • ResearchGate. (2010). Tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone. Retrieved from

Sources

Technical Profile: 1-Benzyl-4-hydroxyquinolin-2(1H)-one (CAS 105024-96-2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 105024-96-2 Properties and Suppliers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-4-hydroxyquinolin-2(1H)-one (CAS 105024-96-2) is a specialized heterocyclic intermediate belonging to the quinolone scaffold class.[1][2] It serves as a critical building block in the synthesis of quinoline-3-carboxamide immunomodulators, most notably Roquinimex (Linomide) and second-generation analogues like Paquinimod and Laquinimod . These compounds are investigated for their efficacy in autoimmune diseases (e.g., Multiple Sclerosis, Crohn’s disease) and specific oncology indications. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, pharmacological applications, and supply chain logistics.

Chemical Identity & Physicochemical Properties

This compound exhibits tautomerism characteristic of 4-hydroxy-2-quinolones.[1] While the 2-one (lactam) form is generally more stable in the solid state, the 4-hydroxy enol functionality is the primary site for further chemical derivatization (e.g., O-alkylation or C-3 functionalization).

Table 1: Core Chemical Data

PropertySpecification
CAS Number 105024-96-2
IUPAC Name 1-Benzyl-4-hydroxyquinolin-2(1H)-one
Synonyms 1-Benzyl-4-hydroxy-2-quinolone; N-Benzyl-4-hydroxy-2-quinolone; Aurora KA-4044
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Calculated) ~5.8 (hydroxyl group acidic due to vinylogous amide resonance)
Melting Point Typically >200°C (Class characteristic; specific batch data varies)
Synthesis & Manufacturing Protocols

The synthesis of CAS 105024-96-2 typically follows a cyclization pathway involving N-benzylaniline and a malonic acid derivative. This process is favored for its scalability and high yield.

Primary Synthetic Route: The Malonate Cyclization

This protocol utilizes the condensation of N-benzylaniline with diethyl malonate, followed by thermal or acid-mediated cyclization.

Step-by-Step Methodology:

  • Reactants Preparation:

    • Precursor A: N-Benzylaniline (1.0 eq)

    • Precursor B: Diethyl malonate (1.2 eq)

    • Solvent/Medium: Diphenyl ether (high-boiling solvent) or Polyphosphoric acid (PPA).

  • Condensation (Thermal):

    • Mix N-benzylaniline and diethyl malonate in a reaction vessel equipped with a Dean-Stark trap.

    • Heat to 180–200°C to facilitate the removal of ethanol (byproduct).

    • Mechanism:[1][3] Nucleophilic attack of the aniline nitrogen on the ester carbonyl forms the mono-anilide intermediate.

  • Cyclization (Ring Closure):

    • Method A (Thermal): Continue heating the intermediate in diphenyl ether at 250°C . The intramolecular Claisen-type condensation occurs, releasing ethanol and closing the quinolone ring.

    • Method B (Acidic): Treat the isolated intermediate with Polyphosphoric acid (PPA) at 120–140°C . This method often proceeds with cleaner conversion profiles.

  • Isolation & Purification:

    • Cool the reaction mixture. If PPA was used, pour onto crushed ice to precipitate the product.

    • Filter the solid precipitate.

    • Recrystallization: Purify using Ethanol or an Ethanol/DMF mixture to obtain the white crystalline product.

Visualization of Synthetic Pathway

Synthesis_Pathway Start N-Benzylaniline (Precursor) Inter Intermediate: N-Benzyl-N-phenylmalonamide Start->Inter + Reagent - EtOH Reagent Diethyl Malonate Reagent->Inter Cyclization Cyclization (PPA or Heat) Inter->Cyclization Product 1-Benzyl-4-hydroxyquinolin-2(1H)-one (CAS 105024-96-2) Cyclization->Product - EtOH

Figure 1: Synthetic workflow for CAS 105024-96-2 via malonate condensation.

Biological & Pharmacological Applications

CAS 105024-96-2 is not typically used as a standalone drug but is the pharmacophore scaffold for a class of immunomodulators known as Quinoline-3-carboxamides.

Key Therapeutic Areas:
  • Autoimmune Diseases:

    • Roquinimex (Linomide): The N-methyl analogue (structurally related) demonstrated efficacy in MS but had toxicity issues. The N-benzyl variants (derived from CAS 105024-96-2) were developed to improve the safety profile.

    • Paquinimod (ABR-215757): A direct derivative synthesized by functionalizing position 3 of CAS 105024-96-2. It targets the S100A9 protein, preventing its interaction with TLR4/RAGE, thereby reducing pro-inflammatory cytokine release.

  • Oncology:

    • Derivatives of this scaffold exhibit anti-angiogenic properties, inhibiting blood vessel formation in tumors.

    • Research indicates potential in inhibiting VEGFR-2 kinase activity when position 3 is substituted with specific hydrazone or amide moieties.

Mechanism of Action (Scaffold Level)

MOA_Pathway Scaffold 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Scaffold) Deriv C-3 Functionalization (e.g., Carboxylation) Scaffold->Deriv Drug Paquinimod / Roquinimex Analogues Deriv->Drug Target Target: S100A9 Protein Drug->Target Binds to Effect1 Inhibition of TLR4/RAGE Binding Target->Effect1 Blocks Effect2 Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) Effect1->Effect2 Outcome Therapeutic Effect: Autoimmune Modulation / Anti-angiogenesis Effect2->Outcome

Figure 2: Pharmacological pathway of drugs derived from the 1-Benzyl-4-hydroxyquinolin-2(1H)-one scaffold.

Supply Chain & Sourcing

Due to its status as a specialized intermediate, this compound is primarily available through fine chemical suppliers rather than bulk commodity vendors.

Table 2: Supplier Landscape

Supplier CategoryVendor ExamplesTypical PurityPack Sizes
Global Catalogs Fisher Scientific (eMolecules), Sigma-Aldrich (Custom)>97%mg to g scale
Specialty Synthesis Aurora Fine Chemicals, BOC Sciences>98%g to kg scale
Asian Markets LookChem, ChemicalBook listed vendors95-98%Bulk inquiries

Sourcing Tip: When ordering, specify the tautomeric form required if relevant for your specific reaction, although the commercial solid is universally the stable 2-one form. Verify analysis (H-NMR) to ensure no residual N-benzylaniline remains, as this amine can interfere with subsequent metal-catalyzed coupling reactions.

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place away from strong oxidizing agents.

References
  • Synthesis & Reactivity: Abdou, M. M. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][4] Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3325-S3340. Link

  • Pharmacology (Paquinimod): Bjork, P., et al. (2009). Identification of S100A9 as a Target of the Immunomodulator Paquinimod. Journal of Biological Chemistry. Link

  • Chemical Identity: PubChem Compound Summary for substituted quinolin-2-ones. Link

  • Supplier Data: Fisher Scientific / eMolecules Database for CAS 105024-96-2. Link

Sources

Technical Guide: Tautomeric Dynamics of 4-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, analytical characterization, and pharmacological implications of 4-hydroxyquinolin-2(1H)-one tautomerism.

Executive Summary

In the realm of heterocyclic drug design, 4-hydroxyquinolin-2(1H)-one represents a privileged scaffold, yet its utility is frequently compromised by structural ambiguity.[1] This compound does not exist as a static entity; rather, it occupies a dynamic landscape of tautomeric forms—primarily the 2-oxo-4-hydroxy (lactam-enol) , 2,4-dioxo (diketo) , and 2,4-dihydroxy (di-lactim) species.[1]

For the medicinal chemist, assuming the wrong tautomer leads to erroneous docking scores, failed pharmacophore modeling, and blind spots in structure-activity relationship (SAR) campaigns.[1] This guide provides a definitive framework for identifying, controlling, and leveraging these tautomers in experimental workflows.

Part 1: Structural Dynamics & The Tautomeric Landscape[1]

The "chameleon" nature of 4-hydroxyquinolin-2(1H)-one arises from the competition between aromaticity (favoring the enol/lactim forms) and the thermodynamic stability of the amide/carbonyl bonds (favoring the keto/lactam forms).[1]

The Three Primary Tautomers

While five theoretical forms exist, experimental evidence isolates three biologically relevant species.[1]

Tautomer FormChemical DesignationStructural FeaturesStability Profile
Form A (Dominant) 4-hydroxyquinolin-2(1H)-one C2-Lactam (NH-C=O) C4-Enol (C-OH)Most Stable in solid state and polar solvents (DMSO, H₂O).[1] Stabilized by aromaticity of the benzo-ring and intermolecular H-bonding dimers.[1]
Form B (Transient) Quinoline-2,4(1H,3H)-dione C2-Lactam C4-Ketone (CH₂ at pos 3)Reactive Intermediate. Breaks aromaticity in the hetero-ring.[1] Often observed in non-polar solvents or acidic media.[1]
Form C (Rare) 2,4-Dihydroxyquinoline C2-Lactim (N=C-OH) C4-Enol (C-OH)Gas Phase/High T. Favored only when solvation energy is absent.[1] "Di-lactim" form.[1]
Thermodynamic Drivers[1]
  • Aromaticity vs. Bond Energy: Form A retains the aromaticity of the benzene ring and partial conjugation of the heterocyclic ring, offering a compromise that Form B (non-aromatic hetero-ring) lacks.[1]

  • Solvation Effects: In high-dielectric solvents (DMSO, Methanol), the dipole moment of the lactam (Form A) is highly stabilized.[1] In non-polar solvents (CHCl₃), the equilibrium can shift toward Form B or allow rapid exchange, complicating NMR analysis.[1]

Visualization of Tautomeric Equilibria

The following diagram maps the interconversion pathways and environmental triggers.

TautomerMap cluster_env Environmental Drivers FormA Form A 4-hydroxyquinolin-2(1H)-one (Lactam-Enol) DOMINANT (Solid/Polar) FormB Form B Quinoline-2,4-dione (Diketo) Transient (Acid/Non-polar) FormA->FormB Proton Transfer (Loss of Aromaticity) FormC Form C 2,4-Dihydroxyquinoline (Di-Lactim) Rare (Gas Phase) FormA->FormC Lactam-Lactim Tautomerization FormB->FormC Enolization Solvent Polar Solvents (DMSO/MeOH) Favor Form A SolidState Crystal Lattice Favors Form A (Dimers)

Caption: Tautomeric equilibrium network. Form A is the thermodynamic sink in most relevant experimental conditions.

Part 2: Analytical Characterization Protocols

Distinguishing these forms requires a multi-modal approach. Reliance on a single method (e.g., LC-MS) is insufficient because tautomers often interconvert on the timescale of the separation.[1]

NMR Spectroscopy (The Gold Standard)

Protocol: Dissolve 5-10 mg of sample in DMSO-d₆. Avoid CDCl₃ unless studying non-polar equilibrium shifts, as solubility is often poor and exchange broadening occurs.[1]

  • ¹H NMR Signatures (DMSO-d₆):

    • Form A (Lactam-Enol):

      • δ 11.0 - 11.5 ppm: Broad singlet (NH, Lactam).[1]

      • δ 12.5 - 13.0 ppm: Broad singlet (OH, Enol).[1] Note: This proton is often chelated or involved in dimerization.[1]

      • δ 5.7 - 6.0 ppm: Singlet (H-3).[1] This is the diagnostic "olefinic" proton of the enol ring.[1]

    • Form B (Diketo):

      • δ 3.5 - 4.0 ppm: Singlet (CH₂, H-3).[1] If you see a methylene signal here, you have the diketo form.[1]

X-Ray Crystallography

In the solid state, 4-hydroxyquinolin-2(1H)-one invariably crystallizes as Form A .[1]

  • Structural Motif: Centrosymmetric dimers formed via dual intermolecular hydrogen bonds (

    
     and 
    
    
    
    ).[1]
  • Bond Lengths: The C2-O bond typically shows double-bond character (

    
    ), confirming the carbonyl (lactam) nature.[1]
    
Analytical Decision Tree

Use this logic flow to validate your compound's state before biological screening.

DecisionTree Start Sample Characterization (Unknown Tautomer) Solvent Dissolve in DMSO-d6 Start->Solvent H3_Check Check H-3 Region (3.0 - 6.0 ppm) Solvent->H3_Check Singlet_58 Singlet at ~5.8 ppm? H3_Check->Singlet_58 Yes Singlet_35 Singlet at ~3.8 ppm? H3_Check->Singlet_35 Yes FormA_Res Result: Form A (4-hydroxy-2-quinolinone) Standard State Singlet_58->FormA_Res FormB_Res Result: Form B (Quinoline-2,4-dione) Check Acidic Impurities Singlet_35->FormB_Res

Caption: NMR-based decision matrix for rapid tautomer identification in solution.

Part 3: Pharmacological Implications & Drug Design[1]

Bioisosterism and Binding Modes

In drug discovery, 4-hydroxyquinolin-2(1H)-one is often used as a bioisostere for coumarins or carboxylic acids.[1] However, the specific tautomer determines the H-bond donor/acceptor (HBD/HBA) profile.[1]

  • Form A (Lactam-Enol):

    • C2=O: H-bond Acceptor.[1]

    • N1-H: H-bond Donor.[1]

    • C4-OH: Both Donor and Acceptor.[1][2]

    • Application: This is the relevant species for binding in the active sites of enzymes like HIV Integrase or Bacterial Gyrase .[1]

  • Form B (Diketo):

    • C2=O & C4=O: Two Acceptors.[1]

    • N1-H: Donor.

    • Risk:[1] If you dock Form B into a pocket requiring a donor at C4, your model will yield false negatives.[1]

"Locking" the Tautomer

To investigate the biological activity of a specific form without interference from equilibrium, chemists often synthesize "locked" derivatives:

  • O-Methylation (at C4): Yields 4-methoxyquinolin-2(1H)-one.[1] Locks the Lactam-Enol geometry.[1]

  • N-Methylation (at N1): Yields 1-methyl-4-hydroxyquinolin-2-one.[1] Prevents lactim formation but allows keto-enol equilibrium (though usually favors enol).[1]

  • O-Methylation (at C2): Yields 2-methoxyquinolin-4-ol (rare).[1] Locks the Lactim form.[1]

Part 4: Experimental Protocols

Synthesis of 4-Hydroxyquinolin-2(1H)-one (Cyclization)

This protocol ensures the formation of the thermodynamic product (Form A).[1]

Reagents: Aniline, Malonic acid, Polyphosphoric acid (PPA).[1][3] Mechanism: Friedel-Crafts acylation followed by ring closure.[1]

  • Preparation: Mix aniline (1 eq) and malonic acid (1.2 eq) with PPA (approx. 10x weight).

  • Reaction: Heat to 140°C for 3 hours with vigorous stirring. The high temperature drives the equilibrium toward the aromatic 4-hydroxy-2-quinolone form.[1]

  • Quenching: Pour the hot reaction mixture into crushed ice/water.

  • Isolation: The product precipitates as an off-white solid.[1] Filter and wash with water to remove acidic residues.[1]

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

  • Validation: Verify via melting point (>300°C) and NMR (check for absence of methylene signal at 3.8 ppm).

Tautomer Trapping (Methylation Study)

To distinguish reactivity:

  • Dissolve substrate in DMF with

    
    .[1]
    
  • Add Methyl Iodide (1 eq).

  • Outcome: The reaction typically yields a mixture of N-methyl (major) and O-methyl (minor) products, demonstrating the ambident nucleophilicity of the anion.[1] Separation requires column chromatography (SiO₂, MeOH/DCM gradient).[1]

References

  • Aly, A. A., & Abdou, M. M. (2016).[1] Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][3][4] Part 1: Synthesis and reactions. ResearchGate. Link

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1][5] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications. Link

  • Al-Masoudi, N. A., et al. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC (NIH).[1] Link

  • PubChem. (n.d.).[1] 4-Hydroxyquinoline Compound Summary. National Library of Medicine.[1] Link[1]

  • Polanski, J., et al. (2012).[1][6] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH.[1] Link

Sources

The Privileged Scaffold: A Technical Guide to Quinolinones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lexicon of medicinal chemistry, few structures earn the designation of "privileged scaffold"—molecular frameworks capable of providing ligands for diverse biological targets. The quinolinone (also known as carbostyril or quinolone) core is a quintessential example.[1] From the serendipitous discovery of nalidixic acid to the precision engineering of aripiprazole, this scaffold has evolved from a simple byproduct to a cornerstone of modern pharmacotherapy.

This technical guide dissects the structural versatility of quinolinones, contrasting the 2-quinolinone (carbostyril) and 4-quinolinone (quinolone) isomers. It explores their distinct synthetic pathways, structure-activity relationships (SAR), and the specific mechanistic actions that make them indispensable in treating infectious diseases, CNS disorders, and cardiovascular pathologies.

Part 1: Structural Fundamentals & Tautomerism

The quinolinone scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring containing a carbonyl group. The position of the carbonyl defines the pharmacological trajectory of the molecule.

Isomerism and Nomenclature

The two primary isomers relevant to drug discovery are 2-quinolinone and 4-quinolinone . While they share a molecular formula, their electronic distributions and hydrogen bond donor/acceptor profiles differ significantly, dictating their target affinity.

  • 2-Quinolinone (Carbostyril): Often associated with GPCR modulation (e.g., Dopamine D2, Adrenergic receptors) and PDE inhibition.

  • 4-Quinolinone (Quinolone): The backbone of the fluoroquinolone antibiotic class, targeting bacterial DNA gyrase.

Tautomeric Equilibrium

Both isomers exist in equilibrium with their hydroxy-quinoline forms (lactam-lactim tautomerism). In physiological conditions and solid-state crystal structures, the oxo (lactam) form generally predominates, which is critical for binding interactions that rely on the carbonyl oxygen as a hydrogen bond acceptor.

Quinolinone_Isomers cluster_0 2-Quinolinone (Carbostyril) cluster_1 4-Quinolinone (Quinolone) Q2 2-Quinolinone (Lactam Form) Predominant Q2_OH 2-Hydroxyquinoline (Lactim Form) Q2->Q2_OH Tautomerism Target1 Target: GPCRs / PDE (CNS & Cardio) Q2->Target1 Q4 4-Quinolinone (Lactam Form) Predominant Q4_OH 4-Hydroxyquinoline (Lactim Form) Q4->Q4_OH Tautomerism Target2 Target: DNA Gyrase (Anti-infective) Q4->Target2

Figure 1: Tautomeric equilibrium and therapeutic divergence of quinolinone isomers.

Part 2: The 4-Quinolinone Evolution (Antibiotics)

The history of 4-quinolinones is a masterclass in iterative SAR optimization. It began with the isolation of nalidixic acid in 1962 as a byproduct of chloroquine synthesis.

Mechanism of Action: The DNA Gyrase Trap

Fluoroquinolones do not merely inhibit enzymes; they convert the bacterium's own enzymes into cellular poisons.

  • Target Binding: The drug binds to the cleavage complex formed between DNA and DNA Gyrase (in Gram-negative) or Topoisomerase IV (in Gram-positive).

  • Stabilization: It stabilizes the DNA-enzyme complex in the "cleaved" state.

  • Lethality: This prevents religation of the DNA strands, leading to the accumulation of double-strand breaks and rapid cell death.

Critical SAR Modifications

The transition from "quinolone" to "fluoroquinolone" was driven by the addition of a fluorine atom at position C-6.

PositionModificationEffect on Pharmacology
N-1 Cyclopropyl / EthylControls potency. Cyclopropyl (as in Ciprofloxacin) maximizes broad-spectrum activity.
C-3 Carboxylic AcidEssential. Required for binding to DNA gyrase via Mg2+ chelation.
C-4 Ketone (Oxo)Essential. Part of the binding pharmacophore.
C-6 FluorineThe Breakthrough. Increases lipophilicity for cell wall penetration and dramatically increases DNA gyrase affinity (up to 100-fold).
C-7 Piperazine / PyrrolidineControls spectrum. Piperazine (Ciprofloxacin) enhances Gram-negative coverage; Pyrrolidine (Moxifloxacin) boosts Gram-positive.
C-8 Methoxy / HalogenReduces photosensitivity and further broadens spectrum (e.g., Moxifloxacin).

Part 3: The 2-Quinolinone Breakthroughs (CNS & Cardio)

While 4-quinolinones dominated antibiotics, the 2-quinolinone (carbostyril) scaffold found its niche in modulating human receptors.

Aripiprazole: The Dopamine Stabilizer

Discovered by Otsuka Pharmaceuticals, Aripiprazole (Abilify) represented a paradigm shift in antipsychotic therapy.[2][3] Unlike previous generations that were pure antagonists (blocking D2 receptors completely), Aripiprazole acts as a partial agonist .[2]

  • Mechanism: It binds to the D2 receptor with high affinity but lower intrinsic activity.

    • High Dopamine State (Schizophrenia): It competes with dopamine, reducing over-activation (Antagonist effect).

    • Low Dopamine State: It activates the receptor enough to maintain basal signaling, preventing extrapyramidal side effects (Agonist effect).

Cilostazol: PDE3 Inhibition

Cilostazol utilizes the 2-quinolinone scaffold to inhibit Phosphodiesterase 3 (PDE3).

  • Pathway: Inhibition of PDE3 prevents the degradation of cAMP in platelets and vascular smooth muscle.

  • Result: Increased cAMP levels lead to inhibition of platelet aggregation and vasodilation, treating intermittent claudication.

Aripiprazole_Mechanism cluster_synapse Dopaminergic Synapse D2 Dopamine D2 Receptor DA Endogenous Dopamine (Full Agonist) DA->D2 Over-stimulation (100%) Ari Aripiprazole (Partial Agonist - 2-Quinolinone) Ari->D2 Competes with DA Reduces Signal to ~30% State1 Hyper-dopaminergic State (Schizophrenia) State1->DA Excess DA State1->Ari Therapeutic Effect (Dampening) State2 Hypo-dopaminergic State (Normal/Side Effects) State2->Ari Maintains Basal Activity (Avoids EPS)

Figure 2: The "Dopamine Stabilizer" mechanism of the 2-quinolinone Aripiprazole.

Part 4: Synthetic Methodologies

To access these scaffolds, robust synthetic protocols are required. Below is a standard protocol for the Knorr Carbostyril Synthesis , a classic method for generating 2-quinolinones, modified for modern laboratory safety and yield.

Protocol: Synthesis of 4-Methyl-2-quinolinone

Objective: Cyclization of acetoacetanilide to form the 2-quinolinone core.

Reagents:

  • Acetoacetanilide (10 mmol)

  • Polyphosphoric Acid (PPA) or Conc.[4] Sulfuric Acid (

    
    )[4]
    
  • Ice/Water

  • Ethanol (for recrystallization)[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, place 10 mL of concentrated sulfuric acid. Cool to 0–5°C using an ice bath.

  • Addition: Slowly add acetoacetanilide (1.77 g, 10 mmol) in small portions over 15 minutes. Critical: Maintain temperature below 10°C to prevent charring/sulfonation byproducts.

  • Heating: Once addition is complete, remove the ice bath. Heat the mixture to 95°C for 90 minutes.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Yield Expectation: 70–85%.

    • Characterization: Melting point (223–224°C) and

      
      H-NMR (distinct singlet for C-3 proton around 6.3 ppm).
      
Modern Approaches (Transition Metal Catalysis)

While Knorr is robust, modern medicinal chemistry often employs Heck Cyclization or C-H Activation to close the ring, allowing for greater functional group tolerance on the benzene ring.

Part 5: References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Kikuchi, T., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Putative Antipsychotic Drug with Both Presynaptic Dopamine Autoreceptor Agonistic Activity and Postsynaptic D2 Receptor Antagonistic Activity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

  • Prajsnar, B. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.[5] Chemical Biology & Drug Design. Link

Sources

Computational Pharmacophore: In Silico Bioactivity Prediction of 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of 1-Benzyl-4-hydroxyquinolin-2(1H)-one Bioactivity Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The quinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. This guide details the computational prediction of the bioactivity of 1-benzyl-4-hydroxyquinolin-2(1H)-one (BHQ) . Specifically, we focus on its potential as a Tyrosine Kinase Inhibitor (VEGFR-2) and an Antimicrobial Agent (DNA Gyrase B) , driven by the hydrophobic occupancy of the N-benzyl moiety and the hydrogen-bonding capability of the 4-hydroxy group.

This whitepaper moves beyond basic screening, establishing a causal link between electronic structure (DFT), steric fit (Docking), and thermodynamic stability (Molecular Dynamics).[1]

Part 1: Electronic Profiling & Reactivity (DFT)

Before receptor interaction can be modeled, the ligand’s internal electronic landscape must be mapped.[1] We employ Density Functional Theory (DFT) to predict chemical reactivity and stability.[1]

Methodological Protocol
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G++(d,p). This hybrid functional offers the optimal balance between cost and accuracy for organic electronic states.

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.[1]

Critical Descriptors & Causality
  • Frontier Molecular Orbitals (FMO):

    • HOMO (Highest Occupied Molecular Orbital): Located primarily on the 4-hydroxy-quinolinone core. High energy indicates electron donation capacity (nucleophilic attack).[1]

    • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the benzyl ring.[1] Low energy suggests susceptibility to nucleophilic attack (electron acceptance).[1]

    • Significance: A narrow HOMO-LUMO gap (< 4.0 eV) implies high chemical reactivity and "softness," correlating with strong polarization inside the enzyme active site.[1]

  • Molecular Electrostatic Potential (MEP):

    • Negative Regions (Red): Carbonyl oxygen (C2=O) and Hydroxyl oxygen (C4-OH).[1] These are primary H-bond acceptors/donors.

    • Positive Regions (Blue): The N-benzyl protons. These drive electrostatic interactions with anionic residues (e.g., Asp/Glu) in the binding pocket.[1]

Part 2: Target Selection & Molecular Docking Workflow

Based on the structural similarity to known kinase inhibitors (e.g., Lenvatinib) and antibacterial quinolones, we define two primary bioactivity hypotheses.[1]

Target Candidates
TargetPDB IDBiological RelevanceBinding Rationale
VEGFR-2 4ASD Angiogenesis (Cancer)The N-benzyl group occupies the hydrophobic back-pocket (Ile888, Leu1035); 4-OH mimics ATP adenine H-bonds.
DNA Gyrase B 4Z2C Antimicrobial (Staph)The quinolinone core intercalates or stacks with DNA base pairs; 4-OH coordinates Mg²⁺ ions.
The Docking Protocol (AutoDock Vina / Glide)

To ensure reproducibility and accuracy, follow this self-validating workflow:

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or LigPrep.[1]

    • Assign Gasteiger charges.[1]

    • Critical Step: Set the torsion tree root at the N-CH2 bond to allow the benzyl ring to rotate freely, maximizing fit in the hydrophobic cleft.

  • Receptor Preparation:

    • Remove crystallographic water (unless bridging is known, e.g., in kinases).[1]

    • Add polar hydrogens (essential for H-bond scoring).

    • Compute Gasteiger charges.[1]

  • Grid Generation (VEGFR-2 Case):

    • Center: X: -25.0, Y: 15.0, Z: -10.0 (Approximate ATP binding site).[1]

    • Size: 20 x 20 x 20 Å.[1] Note: Keep the box tight to reduce search space noise.

  • Validation (Self-Docking):

    • Re-dock the co-crystallized ligand (e.g., Sorafenib).[1]

    • Success Metric: RMSD < 2.0 Å between the docked pose and crystal pose.

Visualization of the Computational Pipeline

InSilicoPipeline Ligand 1-Benzyl-4-hydroxyquinolin-2(1H)-one DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT Descriptors Electronic Descriptors (HOMO/LUMO, MEP) DFT->Descriptors Docking Molecular Docking (AutoDock Vina / Glide) Descriptors->Docking Reactivity Profile Target Target Selection (VEGFR-2 / Gyrase B) Prep Structure Preparation (Protonation, Desolvation) Target->Prep Prep->Docking Interaction Interaction Analysis (H-bonds, Pi-Cation) Docking->Interaction MD MD Simulation (100ns) (GROMACS) Interaction->MD Top Pose Analysis Stability Metrics (RMSD, RMSF, MM-PBSA) MD->Analysis

Figure 1: Integrated computational workflow for bioactivity prediction, linking electronic profiling to thermodynamic validation.

Part 3: ADMET & Druglikeness Profiling

A potent inhibitor is useless if it cannot reach the target.[1] We utilize SwissADME and pkCSM to predict the pharmacokinetic profile of BHQ.

Predicted Parameters
ParameterPredictionInterpretation
Lipinski Violations 0Drug-like. MW < 500, LogP < 5, H-donors < 5.
TPSA (Ų) ~50-60High Absorption. < 140 Ų suggests good intestinal absorption.
Consensus LogP 2.5 - 3.2Lipophilic. The benzyl group increases LogP, aiding membrane permeability.
BBB Permeation YesCNS Active. Potential for treating glioblastoma (if targeting VEGFR) or CNS infections.[1]
CYP Inhibition CYP1A2, CYP2C19Metabolic Liability. The quinoline ring is a known substrate for CYP enzymes; potential drug-drug interactions.[1]

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD reveals the dynamic stability of the BHQ-Target complex.

Simulation Protocol (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.[1]

    • Ligand (BHQ): CGenFF (CHARMM General Force Field) for accurate parameterization of the benzyl-quinolinone bond.[1]

  • System Setup:

    • Solvation: TIP3P water box (cubic, 1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).[1]

  • Production Run:

    • Time: 100 ns.[1]

    • Step size: 2 fs.

Critical Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Expectation: Ligand RMSD should stabilize < 2.5 Å after 10 ns.[1]

    • Failure Mode: If RMSD spikes > 5 Å, the benzyl group is likely flipping out of the hydrophobic pocket, indicating weak affinity.[1]

  • Hydrogen Bond Lifetime:

    • Monitor the H-bond between C4-OH and the hinge region residues (e.g., Cys919 in VEGFR-2). Occupancy > 60% of simulation time confirms bioactivity.[1]

  • MM-PBSA Binding Free Energy:

    • Calculate

      
      .[1]
      
    • A value < -20 kcal/mol generally correlates with IC50 in the micromolar/nanomolar range.

Mechanistic Interaction Pathway

InteractionMechanism Benzyl N-Benzyl Group HydrophobicPocket Hydrophobic Pocket (Val848, Ala866) Benzyl->HydrophobicPocket Pi-Sigma / Hydrophobic Quinone Quinolin-2-one Core Gatekeeper Gatekeeper Residue (Val916) Quinone->Gatekeeper Pi-Alkyl Stacking Hydroxyl 4-Hydroxy Group Hinge Hinge Region (Cys919, Glu917) Hydroxyl->Hinge H-Bond Donor/Acceptor

Figure 2: Predicted mechanistic interaction map of BHQ within the VEGFR-2 kinase domain.

References

  • Search for 4-hydroxy-2-quinolone Bioactivity: Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2014).[1] PubMed Central.[1] Link

  • In Silico Methodology: In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor.[2][3] (2023).[1][3][4] Sciforum. Link

  • Target Validation (Gyrase B): Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022).[1][3][5] PubMed.[1][4][5] Link

  • ADMET Tools: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017).[1] Scientific Reports.[1] Link

  • Docking Protocol: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] (2010).[1][2][6] Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for Dissolving 1-Benzyl-4-hydroxyquinolin-2(1H)-one for Cell Culture

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The compound 1-benzyl-4-hydroxyquinolin-2(1H)-one represents a specific class of nitrogen-heterocycles often utilized as scaffolds for HIV integrase inhibitors, antimicrobial agents, and allosteric modulators (e.g., M1 receptor probes).[1][2]

Successfully introducing this molecule into a biological system requires navigating two competing physicochemical properties:

  • Lipophilicity: The N-benzyl group and the aromatic quinoline core significantly increase the partition coefficient (LogP), making the compound poorly soluble in aqueous media.

  • Tautomeric Polarity: The 4-hydroxy group introduces a polar region that is subject to keto-enol tautomerism.[1][2] While this offers a handle for deprotonation, the compound predominantly exists in a stable, less soluble form at neutral pH.

This protocol details the "Solvent-Displacement Method," utilizing Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization prior to aqueous dilution.

Physicochemical Assessment & Solvent Compatibility

Before attempting dissolution, it is critical to understand the solubility profile.[3] The 4-hydroxyquinolin-2(1H)-one core is prone to "crashing out" (precipitating) upon contact with aqueous buffers if the transition is too abrupt or the concentration too high.[1]

Table 1: Solvent Compatibility Matrix[1][2]
SolventSolubility RatingSuitability for Cell CultureNotes
DMSO (Anhydrous) High (>50 mM)Excellent The gold standard.[1][2] Permeates cells; toxic to cells >0.5% v/v.
Ethanol (100%) ModerateGoodVolatile; evaporation alters concentration over time.[1][2]
DMF HighPoorHigher cytotoxicity than DMSO; use only if DMSO fails.[1][2]
Water / PBS Insoluble N/ADo not attempt direct dissolution.[1][2]
1M NaOH ModerateConditionalCan deprotonate the 4-OH (pKa ~6-7), forming a soluble salt, but high pH is toxic.[1][2]

Materials & Equipment

  • Compound: 1-benzyl-4-hydroxyquinolin-2(1H)-one (Solid powder).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%, sterile filtered).

  • Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.[1][2] Do not use Cellulose Acetate (dissolves in DMSO).[1][2]

  • Equipment: Vortex mixer, Ultrasonic water bath (37°C capable).

Step-by-Step Protocol

Phase A: Preparation of the Master Stock Solution (10 mM - 50 mM)

Scientific Rationale: Preparing a high-concentration stock allows for minimal solvent volume addition to the cell culture media, keeping the final DMSO concentration below the toxicity threshold (typically <0.1%).

  • Weighing: Accurately weigh the compound into a sterile microcentrifuge tube.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1]

    • Example: To make 1 mL of a 50 mM stock (MW ≈ 251.28 g/mol ), weigh 12.56 mg .

  • Solvent Addition: Add the calculated volume of sterile DMSO.

    • Critical Step: Direct the solvent stream down the side of the tube to wash powder to the bottom.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. The combination of heat and acoustic energy overcomes the crystal lattice energy of the quinolinone rings.

    • Visual Check: Hold the tube up to a light source.[2] The solution must be completely clear. Any turbidity indicates undissolved crystallites which will cause inconsistent dosing.[1][2]

  • Sterilization:

    • While DMSO is bacteriostatic, it is not sterile.[2] Filter the stock solution through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Phase B: Dilution into Cell Culture Media (The "Step-Down" Technique)[1]

Scientific Rationale: Direct addition of a high-concentration hydrophobic stock to media often causes immediate local precipitation (the "cloud effect").[1][2] Intermediate dilution prevents this.[1][2]

  • Prepare Intermediate Working Solution (10x - 100x):

    • Dilute the Master Stock into a compatible buffer (e.g., PBS) or serum-free media immediately before use.

    • Note: If precipitation occurs here, keep the intermediate step in 100% DMSO (i.e., make a 1000x stock and a 100x stock, both in DMSO).

  • Final Dosing:

    • Add the working solution to the cell culture well while swirling the plate gently.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (ideally ≤ 0.1%).

    • Example: To achieve 10 µM final concentration, add 1 µL of 10 mM Stock to 1 mL of media (0.1% DMSO).

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and flow for the solubilization process.

DissolutionProtocolStartSolid Compound1-benzyl-4-hydroxyquinolin-2(1H)-oneSolventSelectAdd Solvent:100% DMSO (Anhydrous)Start->SolventSelectDissolveMechanical Dissolution:Vortex (30s) + Sonicate (37°C, 5m)SolventSelect->DissolveCheckVisual Inspection:Is solution clear?Dissolve->CheckFilterSterile Filtration:0.22 µm PTFE FilterCheck->FilterYes (Clear)TroubleshootTroubleshooting:Add 1% v/v 1N NaOHor Warm to 50°CCheck->TroubleshootNo (Turbid)StorageAliquot & Store:-20°C / -80°CFilter->StorageDilutionCell Culture Application:Dilute to Final Conc.(Final DMSO < 0.1%)Storage->DilutionThaw for ExpTroubleshoot->DissolveRetry

Figure 1: Decision-tree workflow for the preparation of hydrophobic quinolinone stock solutions.

Troubleshooting & Mechanistic Insights

Issue: Precipitation upon addition to Media
  • Mechanism: The "Oiling Out" Effect.[2] When the hydrophobic DMSO stock hits the aqueous media, the water strips away the DMSO solvation shell, forcing the hydrophobic 1-benzyl and quinoline rings to aggregate.

  • Solution:

    • Pre-warm the media to 37°C before adding the drug.

    • Rapid Dispersion: Do not let the droplet sit on the surface. Pipette directly into the bulk media and mix immediately.

    • Serum Albumin: Ensure your media contains Fetal Bovine Serum (FBS).[1][2] Albumin acts as a carrier protein, binding lipophilic drugs and keeping them in pseudo-solution.[2]

Issue: Compound will not dissolve in DMSO
  • Mechanism: High crystal lattice energy or potential hydrate formation.[1][2]

  • Solution:

    • Acid/Base Assist: The 4-hydroxy group is acidic.[1][2] Adding a trace amount of 1M NaOH (equimolar) can convert the hydroxy group to an enolate, vastly increasing solubility. Caution: Check if high pH affects your specific assay.

    • Cosolvent: Use a 1:1 mixture of DMSO and Ethanol if pure DMSO fails (rare for this specific scaffold).[1][2]

References

  • PubChem. N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine (Related Structure & Properties). National Library of Medicine.[1][2] Available at: [Link][1]

  • ResearchGate. Discussions on Dissolving Hydrophobic Quinolinone Derivatives. Scientific Community Forum.[1][2] Available at: [Link]

  • ACS Omega. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.[1][2] 2020. Available at: [Link][1]

Application Note: High-Throughput Screening (HTS) Methodologies for 1-Benzyl-4-hydroxyquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the operational framework for utilizing 1-benzyl-4-hydroxyquinolin-2(1H)-one as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Due to its structural versatility, this core moiety is frequently employed to generate focused libraries targeting HIV-1 integrase, Lipoxygenase (LOX), and various G-Protein Coupled Receptors (GPCRs). However, its intrinsic physicochemical properties—specifically fluorescence and potential for aggregation—require rigorous assay design. This guide provides a validated protocol for library generation, assay configuration, and false-positive mitigation.

Introduction: The Privileged Scaffold Status

In medicinal chemistry, 1-benzyl-4-hydroxyquinolin-2(1H)-one represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Structural Logic
  • N-Benzyl Moiety (Position 1): Provides a hydrophobic anchor, enhancing membrane permeability and occupying large hydrophobic pockets (e.g., the allosteric site of M1 muscarinic receptors or the viral DNA binding interface of integrase).

  • 4-Hydroxy/2-Oxo Tautomerism: The core exists in equilibrium between the 4-hydroxy-2-quinolinone and quinoline-2,4-dione forms. This tautomeric versatility allows the molecule to act as both a hydrogen bond donor and acceptor, critical for active site recognition.

  • C3-Position Reactivity: The carbon at position 3 is highly nucleophilic, making it the ideal site for combinatorial expansion (e.g., Knoevenagel condensation or alkylation) to create diverse HTS libraries.

Physicochemical Profiling & HTS Compatibility

Before integrating this scaffold into a 384- or 1536-well plate format, the following parameters must be accounted for to prevent assay artifacts.

ParameterCharacteristicHTS Impact & Mitigation
Solubility (LogP) High (~3.5 - 4.2)Risk: Compound precipitation in aqueous buffers. Action: Maintain final DMSO concentration at 1-2%. Use intermediate dilution plates to prevent "crashing out" upon transfer to aqueous assay buffer.
Fluorescence Excitation: ~310-330 nm Emission: ~380-420 nmRisk: High background in blue-channel fluorescence assays. Action: Use Red-shifted fluorophores (e.g., Alexa Fluor 647) or Time-Resolved Fluorescence (TR-FRET) to gate out short-lived scaffold fluorescence.
Aggregation ModerateRisk: Colloidal aggregation leading to promiscuous inhibition. Action: Include 0.01% Triton X-100 or Tween-20 in assay buffers.
Reporter Interference Luciferase InhibitionRisk: Quinolinones are known inhibitors of Firefly Luciferase (FLuc).[1] Action: Avoid FLuc reporter assays; use NanoLuc or orthogonal readout.

Protocol 1: Focused Library Generation

Objective: Synthesize a 96-member library based on the 1-benzyl-4-hydroxyquinolin-2(1H)-one core for screening against an enzymatic target (e.g., LOX or Kinase).

Reagents
  • Core Scaffold: 1-benzyl-4-hydroxyquinolin-2(1H)-one (Synthesized via malonate condensation with N-benzylaniline).

  • Diversity Reagents: 96 unique aldehydes (aromatic/heteroaromatic).

  • Catalyst: Piperidine or L-Proline.

  • Solvent: Ethanol or Acetonitrile.

Workflow
  • Preparation: Dissolve the core scaffold (0.1 M) in ethanol.

  • Dispensing: Aliquot 100 µL of scaffold solution into each well of a 96-well synthesis block.

  • Diversity Addition: Add 1.2 equivalents of a unique aldehyde to each well.

  • Catalysis: Add 5 mol% piperidine.

  • Reaction: Seal and heat at 80°C for 4 hours (Knoevenagel condensation at C3).

  • Purification (High-Throughput): Cool to 4°C. The products typically precipitate. Centrifuge at 3000 x g for 10 mins. Remove supernatant. Wash with cold ethanol.

  • Re-solubilization: Dissolve pellets in 100% DMSO to a final stock concentration of 10 mM.

Protocol 2: HTS Assay Execution (Enzymatic Inhibition)

Target Example: Lipoxygenase (LOX) Inhibition Screen Format: 384-well black low-volume plates.

Reagent Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% Triton X-100 (critical for anti-aggregation).

  • Substrate: Linoleic acid (Km concentration).

  • Detection: Ferrous Oxidation-Xylenol Orange (FOX) reagent or fluorescent probe (e.g., H2DCFDA) red-shifted to avoid scaffold interference.

Step-by-Step Procedure
  • Compound Transfer: Acoustic dispense 50 nL of library compounds (from Protocol 1) into assay plates.

    • Controls: Column 1 (DMSO only, 0% inhibition), Column 2 (NDGA standard, 100% inhibition).

  • Enzyme Addition: Dispense 5 µL of LOX enzyme (optimized concentration) using a peristaltic dispenser.

    • Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 5 µL of Linoleic Acid substrate.

    • Reaction: Incubate for 30 minutes at RT.

  • Detection: Add 10 µL of detection reagent. Incubate 20 mins.

  • Readout: Measure Fluorescence (Ex/Em optimized for probe, e.g., 530/590 nm).

Data Analysis & Triage
  • Normalization: Calculate % Inhibition relative to DMSO (0%) and NDGA (100%) controls.

  • Z-Factor Calculation: Ensure Z' > 0.5 for the plate to be valid.

    
    
    
  • Hit Definition: Compounds > 50% inhibition (or 3 standard deviations from the mean).

Visualization: Workflows and Logic

Library Synthesis & Screening Workflow

This diagram illustrates the flow from raw scaffold to validated hit, emphasizing the critical "Triage" step for false positives common to quinolinones.

HTS_Workflow cluster_triage Triage Logic (Crucial) Scaffold 1-benzyl-4-hydroxy quinolin-2(1H)-one Library C3-Functionalized Library (96-384 well) Scaffold->Library Aldehyde Condensation PrimaryScreen Primary Screen (Enzymatic/Binding) Library->PrimaryScreen Acoustic Transfer Triage Hit Triage (Filter False Positives) PrimaryScreen->Triage >50% Inhibition Hit Validated Lead Triage->Hit Passes Counter-Screen Step1 Check Autofluorescence (Blue Channel) Triage->Step1 Step2 Check Aggregation (Add 0.01% Triton) Step1->Step2 Not Fluorescent Step2->Hit Activity Retained

Figure 1: End-to-end workflow for utilizing the quinolinone scaffold in HTS, highlighting the specific triage steps required to filter intrinsic fluorescence and aggregation artifacts.

Mechanistic Interaction Map

This diagram details why the molecule works (binding modes) and how it interferes (artifacts).

Interaction_Map Mol 1-benzyl-4-hydroxy quinolin-2(1H)-one Hydrophobic Hydrophobic Pocket Filling (N-Benzyl) Mol->Hydrophobic Binding Mechanism HBond H-Bond Donor/Acceptor (4-OH / 2-Oxo) Mol->HBond Binding Mechanism Fluorescence Intrinsic Fluorescence (300-400nm) Mol->Fluorescence Interference Risk Quenching Inner Filter Effect (UV Absorption) Mol->Quenching Interference Risk

Figure 2: Structure-Property relationship map. The N-benzyl group drives potency, while the conjugated core drives both binding affinity and potential optical interference.

Critical "Trustworthiness" Checks (Counter-Screens)

To ensure the validity of hits derived from this scaffold, you must run the following counter-screens:

  • Autofluorescence Scan: Read the assay plate at the excitation/emission wavelength before adding the detection reagent. If the compound well signal is >20% of the positive control signal, it is a fluorescent false positive.

  • Detergent Sensitivity: Re-test hits in buffer containing 0.01% and 0.1% Triton X-100. If potency drops significantly (e.g., IC50 shifts > 10-fold) with higher detergent, the compound is acting via non-specific aggregation (colloidal sequestration) rather than specific binding.

  • Red-Shifted Confirmation: If using a blue/green intensity probe, re-confirm hits using a red-shifted readout (e.g., Alphascreen or Red-FP) to bypass the quinolinone's intrinsic fluorescence.

References

  • Privileged Structures in Drug Discovery: Wermuth, C. G. (2004). "The Practice of Medicinal Chemistry." Elsevier. (Discusses quinolinones as privileged scaffolds).
  • HTS Interference Mechanisms: Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." NIH Public Access. Available at: [Link]

  • Synthesis of 4-hydroxyquinolin-2(1H)-ones: Abdou, M. M. (2013). "4-Hydroxy-2(1H)-quinolone.[2][3][4][5] Part 1: Synthesis and Reactions."[3] ResearchGate.[5] Available at: [Link]

  • Lipoxygenase Inhibition: Pontiki, E., et al. (2021). "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules. Available at: [Link]

Sources

Application Note: High-Precision Cytotoxicity Profiling of 1-benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 1-benzyl-4-hydroxyquinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry, belonging to the


-substituted 4-hydroxy-2-quinolinone class. This structural motif is frequently associated with potent anticancer activity, often mediated through tubulin destabilization , topoisomerase inhibition , or kinase modulation  (e.g., EGFR or RIP1 kinase) [1, 2].

Unlike simple hydrophilic drugs, this lipophilic molecule presents specific challenges in in vitro testing, particularly regarding solubility limits and precipitation-induced false positives. This guide provides a rigorous, self-validating framework for evaluating its cytotoxicity, distinguishing between non-specific necrosis and programmed cell death (apoptosis).

Key Physicochemical Considerations
  • Lipophilicity: The

    
    -benzyl group significantly increases logP, requiring precise DMSO management.
    
  • Tautomerism: The 4-hydroxy-2-quinolinone core exists in equilibrium with its 2,4-dione tautomer, though the 4-hydroxy form is often stabilized in biological matrices.

  • Stability: Generally stable, but stock solutions should be protected from light to prevent potential photo-degradation common to conjugated quinolinones.

Experimental Workflow

The following diagram outlines the logical flow of the evaluation, ensuring data integrity from solubilization to mechanistic validation.

ExperimentalWorkflow cluster_Assays Cytotoxicity Profiling Compound 1-benzyl-4-hydroxy quinolin-2(1H)-one Solubilization Stock Prep (DMSO, 20mM) Compound->Solubilization QC_Check Solubility QC (Visual/Nephelometry) Solubilization->QC_Check Pre-dilution MTT Metabolic Activity (MTT/MTS Assay) QC_Check->MTT Pass LDH Membrane Integrity (LDH Release) MTT->LDH Confirm Lysis Flow Mechanism (Annexin V/PI) MTT->Flow Confirm Apoptosis Analysis IC50 Calculation & Statistical Fit MTT->Analysis LDH->Analysis Flow->Analysis

Figure 1: Integrated workflow for cytotoxicity assessment. Critical Quality Control (QC) checkpoints prevent artifacts caused by compound precipitation.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Objective: To create a stable, homogeneous stock solution that prevents precipitation in aqueous cell culture media.

Stock Solution Protocol
  • Weighing: Accurately weigh 5–10 mg of 1-benzyl-4-hydroxyquinolin-2(1H)-one.

  • Solvent: Dissolve in sterile-filtered DMSO (Dimethyl Sulfoxide) , ACS grade or higher.

    • Target Concentration: 20 mM.

    • Note: Do not use ethanol or water; the benzyl group confers significant hydrophobicity.

  • Sonication: Sonicate in a water bath for 5–10 minutes at ambient temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching and light exposure). Store at -20°C. Stable for 3–6 months.

Working Solutions (Serial Dilution)
  • Critical Rule: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , and preferably should be kept at 0.1% .

  • Intermediate Step: Prepare a "100x" working stock plate in PBS or media immediately before use to check for precipitation. If the compound turns the solution cloudy (Tyndall effect), reduce the concentration.

StepSource Conc.DiluentTarget Conc.[1]Final DMSO % (on cells)
Stock 20 mM (in DMSO)-20 mM-
Intermed. 20 mM StockMedia200 µM1.0%
Final Well 200 µM Intermed.Cell Suspension100 µM 0.5%

Protocol A: Metabolic Viability Screening (MTT/MTS)

Rationale: Tetrazolium assays (MTT or MTS) measure mitochondrial dehydrogenase activity. Since quinolinones can induce mitochondrial dysfunction [3], this is a sensitive primary readout.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver). Rationale: These lines are standard models for quinolinone-based anticancer studies [1, 4].

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.

Procedure
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative:[2] Vehicle only (0.5% DMSO).

      • Positive: Doxorubicin (1 µM) or Paclitaxel (100 nM).

      • Blank: Media + Compound (no cells) – Critical to check if the compound itself reduces MTT.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10–20 µL MTT reagent per well. Incubate 3–4 hours.

    • Aspirate media carefully (for MTT) or add SDS stopper (for MTS).

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm (reference 630 nm).

Data Validation


  • Self-Check: If the "Media + Compound" blank has higher absorbance than "Media only," your compound is chemically reducing the MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo).

Protocol B: Mechanism of Action (Apoptosis vs. Necrosis)

Rationale: 4-hydroxy-2-quinolinone derivatives frequently induce apoptosis via the intrinsic pathway or G2/M cell cycle arrest [3, 5].[3] Distinguishing this from necrosis (non-specific toxicity) is vital for drug development.

Method: Annexin V-FITC / Propidium Iodide (PI) Staining[8]
  • Preparation: Treat cells (6-well plate,

    
     cells/well) with the calculated IC50 concentration for 24 hours.
    
  • Harvesting: Collect cells and supernatant (to catch detached dead cells). Trypsinize gently.

  • Staining:

    • Wash with cold PBS. Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

Expected Mechanistic Pathway

The following Graphviz diagram illustrates the hypothesized signaling cascade for 1-benzyl-4-hydroxyquinolin-2(1H)-one based on structural analogs [3, 5].

SignalingPathway Drug 1-benzyl-4-hydroxy quinolin-2(1H)-one Target Target Interaction (Tubulin / Kinase) Drug->Target Mito Mitochondrial Dysfunction Target->Mito Stress Response Arrest G2/M Cell Cycle Arrest Target->Arrest Microtubule Destabilization Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Annexin V+ / PI-) Caspase->Apoptosis Arrest->Apoptosis

Figure 2: Hypothesized Mechanism of Action.[4] Quinolinone derivatives often trigger apoptosis through dual pathways: microtubule interference causing G2/M arrest and direct mitochondrial stress.

References

  • Synthesis and anticancer properties of 4-hydroxy-2(1H)-one derivatives. Source: ResearchGate. Context: Establishes the anticancer potential of the 4-hydroxy-2-quinolinone scaffold against A-549 and MDA-MB cell lines.[5]

  • 1-Benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. Source: PubMed (NIH). Context: Highlights the role of the N-benzyl moiety in kinase inhibition and necroptosis modulation, relevant to the 1-benzyl substitution on the quinolinone.

  • 4-Phenylquinolin-2(1H)-one derivatives induce cancer cell apoptosis. Source: PubMed Central (PMC). Context: Detailed mechanistic study showing quinolinone derivatives inducing G2/M arrest and apoptosis via intrinsic pathways.[6][3]

  • Cytotoxicity of quinolone and quinoline derivatives. Source: NIH / PubMed. Context: Provides comparative IC50 data and protocols for testing quinoline-based compounds on HeLa and MCF-7 lines.

  • Tubulin polymerization inhibition by quinazolinone analogs. Source: RSC Medicinal Chemistry. Context: Discusses the structural similarity of quinolinones/quinazolinones in targeting the colchicine binding site of tubulin.

Sources

Application Note: High-Fidelity Synthesis of 4-Benzyloxyquinolin-2(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-benzyloxyquinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, exhibiting significant potential as an anticancer (tubulin polymerization inhibitor), antimicrobial, and antiviral agent. However, the synthesis of this moiety is frequently plagued by regioselectivity issues due to the ambident nucleophilicity of the 4-hydroxyquinolin-2(1H)-one precursor. Standard base-mediated alkylation often yields thermodynamic N-alkylated byproducts rather than the desired O-alkylated ether.

This Application Note details a regioselective synthetic protocol designed to maximize the yield of the 4-O-benzyloxy derivative. We compare the direct alkylation route against the superior "Chlorination-Substitution" pathway, providing a robust workflow that ensures structural integrity and reproducibility.

Introduction: The Regioselectivity Challenge

The core precursor, 4-hydroxyquinolin-2(1H)-one, exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. When subjected to standard alkylation conditions (e.g., Alkyl Halide/


), the system presents three potential nucleophilic sites: N-1, O-2, and O-4.
  • N-Alkylation (Thermodynamic Trap): In polar aprotic solvents (DMF, DMSO) with hard bases, N-alkylation is often favored, leading to 1-benzyl-4-hydroxyquinolin-2-one.

  • O-Alkylation (Kinetic/Target): Accessing the 4-benzyloxy ether requires suppressing N-alkylation, either through specific "soft" metal coordination (Ag+) or by modifying the synthetic route to utilize nucleophilic aromatic substitution (

    
    ).
    

This guide prioritizes the Chlorination-Substitution Route (


)  as the industry standard for high-purity synthesis, while documenting the Direct Alkylation method for reference.

Experimental Workflow Visualization

The following diagram outlines the two pathways. Path A (Recommended) utilizes an intermediate chlorination step to guarantee regioselectivity. Path B is the direct route, often requiring difficult chromatographic separation.

SynthesisPathways cluster_legend Protocol Logic Start Substituted Aniline Inter1 Diethyl Malonate Condensation Start->Inter1 Heat (>200°C) Core 4-hydroxyquinolin-2(1H)-one (Tautomeric Scaffold) Inter1->Core Cyclization (Diphenyl Ether or PPA) Cl_Inter 4-chloroquinolin-2(1H)-one (Activated Intermediate) Core->Cl_Inter Path A: POCl3 Reflux Mix Mixture: N-Alkyl + O-Alkyl Core->Mix Path B: BnBr, K2CO3 (Direct Alkylation) Target 4-benzyloxyquinolin-2(1H)-one (Target O-Ether) Cl_Inter->Target BnOH, NaH/DMF (SNAr Displacement) Mix->Target Chromatography (Low Yield) Legend1 Path A: High Regioselectivity Legend2 Path B: Mixed Isomers

Figure 1: Comparison of Synthetic Pathways. Path A (Green) is the recommended route for high-fidelity synthesis.

Detailed Protocols

Phase 1: Synthesis of the Scaffold (4-hydroxyquinolin-2(1H)-one)

Objective: Construct the quinolone core from aniline precursors.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Diphenyl Ether (Solvent, high boiling point)

  • Petroleum Ether (for workup)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix the aniline and diethyl malonate.

  • Cyclization: Add Diphenyl ether (approx. 10 mL per gram of aniline). Heat the mixture to 250°C for 2–4 hours. The high temperature is critical to drive the thermodynamic cyclization and remove ethanol.

    • Note: Alternatively, Polyphosphoric Acid (PPA) can be used at 140°C if the substrate is sensitive to extremely high temperatures, though PPA workup is more laborious.

  • Workup: Cool the reaction mixture to room temperature. Add excess Petroleum Ether to precipitate the product.

  • Purification: Filter the solid, wash with ethanol/ether, and recrystallize from DMF/Ethanol if necessary.

  • Validation: 1H NMR should show a broad singlet >11 ppm (NH) and lack ethyl ester signals.

Phase 2: Regioselective Functionalization (The Route)

Objective: Install the benzyloxy group at the 4-position without N-alkylation.

Step A: Chlorination [1]

  • Suspend 4-hydroxyquinolin-2(1H)-one (1.0 eq) in

    
     (5.0 eq).
    
  • Reflux the mixture (approx. 105°C) for 2–3 hours until the solution becomes clear.

  • Critical Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

    
     or 
    
    
    
    to precipitate the 4-chloroquinolin-2(1H)-one.
  • Filter and dry.[1]

Step B: Nucleophilic Displacement

  • Activation: In a dry flask under Argon, dissolve Benzyl Alcohol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Add NaH (60% dispersion, 2.0 eq) portion-wise at 0°C. Stir for 30 mins to generate the alkoxide.

  • Substitution: Add the 4-chloroquinolin-2(1H)-one (1.0 eq) to the mixture.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] The organic layer will contain the target 4-benzyloxyquinolin-2(1H)-one.

QC & Troubleshooting: Distinguishing Isomers

If you attempt the direct alkylation (Path B) or need to verify the purity of Path A, NMR is the definitive tool. The chemical shift of the benzylic protons (


) is the diagnostic marker.
FeatureO-Alkylated (Target) N-Alkylated (Byproduct)
Structure 4-(benzyloxy)quinolin-2(1H)-one1-benzyl-4-hydroxyquinolin-2-one
Benzylic

Shift

5.4 – 5.6 ppm
(Deshielded by Oxygen)

5.1 – 5.3 ppm
(Less deshielded by Nitrogen)
C-3 Proton Singlet at

~6.0 ppm
Singlet at

~6.0 ppm
Carbonyl (

)
C2 Carbonyl ~163 ppmC2 Carbonyl ~163 ppm
Solubility Moderate in

often lower solubility

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete CyclizationEnsure temp reaches >240°C to remove Ethanol.
Mixture of Isomers Used Direct Alkylation (

)
Switch to Path A (Cl-displacement) or use

(Silver carbonate favors O-alkylation).
Black Tar in Phase 2 Decomposition of

Ensure

is distilled or fresh; quench ice bath slowly.

References

  • Synthesis of Core Scaffold (Gould-Jacobs/Malonate)

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p. 272 (1955). "4-Hydroxyquinoline".[1][3][4][5][6][7]

    • URL:[Link]

    • Note: Classic reference for the thermal cyclization of anilines with malonates.[8]

  • Regioselectivity & Biological Activity

    • Title: Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity.[7][9]

    • Source: British Journal of Pharmacology / PMC (2013).
    • URL:[Link]

    • Relevance: Validates the biological importance and cites the route for functionaliz
  • NMR Distinction of Isomers

    • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[10][11]

    • Source: Beilstein J. Org.[1] Chem (via NIH).

    • URL:[Link]

    • Relevance: Provides definitive NMR data distinguishing N-alkyl vs O-alkyl shifts (~5.6 ppm vs ~5.2 ppm).
  • Alternative Silver Salt Method

    • Title: Regioselective O-alkyl
    • Source: Chemical Communications (2023).[12]

    • URL:[Link]

    • Relevance: Highlights the difficulty of direct alkylation and modern c

Sources

Application Note: High-Fidelity In Vitro Kinase Inhibition Profiling for Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Solubility-Limited Scaffolds

Abstract

Quinolinone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against Type II Topoisomerases (DNA Gyrase), Phosphodiesterases (PDEs), and Tyrosine Kinases (e.g., c-Met, VEGFR). However, their rigid, planar structure often results in poor aqueous solubility and strong auto-fluorescence, confounding standard biochemical assays. This guide details a robust ADP-Quantification Kinase Assay (Luminescent) specifically optimized for quinolinone libraries. It integrates a "Solubility-First" compound management strategy to eliminate false positives caused by colloidal aggregation and fluorescence interference.

Introduction & Mechanistic Rationale
The Quinolinone Challenge

While quinolinone derivatives (e.g., fluoroquinolones, cilostazol analogs) are highly effective pharmacophores, they present two distinct artifacts in in vitro screening:

  • Colloidal Aggregation: Hydrophobic quinolinones can form non-specific aggregates in aqueous buffers, sequestering enzymes and mimicking inhibition. This leads to steep, artificial Hill slopes in

    
     curves.
    
  • Photometric Interference: Many quinolinones are highly fluorescent. Assays relying on Fluorescence Polarization (FP) or FRET can suffer from inner-filter effects or signal bleed-through.

The Solution: Luminescent ADP Detection

To bypass these issues, this protocol utilizes a coupled luciferase reaction (e.g., Promega ADP-Glo™ or similar). This method quantifies the ADP produced during the kinase reaction rather than the remaining ATP.

  • Why it works for Quinolinones: The readout is luminescence (glow), which is spectrally distinct from quinolinone fluorescence. Furthermore, the assay is performed at high ATP concentrations (

    
     or above), maintaining enzyme stability and reducing sensitivity to competitive inhibitors' solubility limits.
    
Experimental Design Strategy
A. The "Solubility-First" Pre-Screen

Before the enzymatic assay, a Kinetic Solubility Check is mandatory.

  • Method: Dilute compounds to

    
     in assay buffer. Measure 
    
    
    
    (turbidity).
  • Threshold: If

    
     above background, the compound is precipitating. The assay top concentration must be lowered.[1]
    
B. Detergent-Based Disaggregation

To prevent promiscuous inhibition by colloids, the assay buffer must contain a non-ionic detergent.

  • Standard: 0.01% Triton X-100 or 0.005% Tween-20.

  • Rationale: This concentration is below the Critical Micelle Concentration (CMC) for disrupting the enzyme but sufficient to disperse small organic aggregates.

Materials & Reagents
ComponentSpecificationPurpose
Target Kinase Recombinant, active (e.g., c-Met, VEGFR2)Biological target
Substrate Peptide/Protein (specific to kinase)Phosphorylation acceptor
ATP Ultra-pure (10 mM stock)Phosphate donor
Assay Buffer 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 0.01% Triton X-100 , 1 mM DTT
Reaction environment
Detection Reagent ADP-Glo™ (or equivalent)Converts ADP

Light
Plate 384-well, Solid White, Low-VolumeMinimizes volume & crosstalk
Control Inhibitor Staurosporine (1 mM DMSO stock)Assay validation (

nM range)
Step-by-Step Protocol
Phase 1: Compound Preparation (The "Intermediate Plate" Method)

Direct dilution of 100% DMSO stock into the enzyme reaction often causes immediate precipitation of quinolinones ("shock-out").

  • Master Stock: Prepare 10 mM compound stocks in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in a 100% DMSO source plate (10 points).

  • Intermediate Dilution: Transfer

    
     of DMSO stock into 
    
    
    
    of Assay Buffer in an intermediate plate. Mix well.
    • Result: 4% DMSO, 400

      
       compound (4X final concentration).
      
    • Check: Visually inspect for turbidity.

Phase 2: Enzymatic Reaction (384-well format)

Final Assay Volume:



  • Enzyme Addition: Dispense

    
     of Kinase (4X concentration) into reaction wells.
    
  • Compound Addition: Transfer

    
     from the Intermediate Plate  to the reaction wells.
    
    • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 10 min at RT. This allows the inhibitor to access the active site before ATP competition begins.

  • Substrate/ATP Mix: Initiate reaction by adding

    
     of Substrate + ATP mix (2X concentration).
    
    • Final Conditions: 1% DMSO,

      
       Compound (Top), 
      
      
      
      .
  • Incubation: Seal plate. Incubate at RT for 60 minutes (or linear timeframe of the enzyme).

Phase 3: Detection
  • Stop Reaction: Add

    
     of ADP-Glo Reagent 1  (depletes remaining ATP). Incubate 40 min.
    
  • Signal Generation: Add

    
     of Kinase Detection Reagent  (converts ADP to ATP 
    
    
    
    Luciferase). Incubate 30 min.
  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & QC

Calculate % Inhibition:



  • 
    : Enzyme + DMSO (No Inhibitor)
    
  • 
    : No Enzyme (Buffer Blank)
    

Curve Fitting: Fit data to the 4-Parameter Logistic (4PL) equation:



Validation Criteria (Self-Validating System):

  • Z-Factor: Must be

    
     for the plate to be valid.
    
  • Hill Slope: For a standard competitive inhibitor, the slope should be

    
    .
    
    • Warning: A slope

      
       (steep) often indicates aggregation  or precipitation  of the quinolinone derivative.
      
  • Signal-to-Background (S/B): Should be

    
    .
    
Visualization of Workflow

KinaseAssay cluster_QC QC Checkpoints Compound Quinolinone Stock (100% DMSO) InterPlate Intermediate Plate (Buffer + 4% DMSO) Compound->InterPlate Dilution (Avoid Shock-out) AssayPlate Assay Plate (Enzyme + Inhibitor) InterPlate->AssayPlate 2.5 µL Transfer Turbidity Turbidity Check (OD 620nm) InterPlate->Turbidity Reaction Reaction Initiation (+ ATP/Substrate) AssayPlate->Reaction Pre-incubation (10 min) Stop Stop & Deplete ATP (Reagent 1) Reaction->Stop 60 min Incubation Detect Luciferase Detection (Reagent 2) Stop->Detect 40 min (ATP Removal) Readout Luminescence (RLU) Detect->Readout 30 min (Signal Gen) HillSlope Hill Slope Analysis (Slope < -2.0 = Aggregation) Readout->HillSlope

Caption: Workflow for Quinolinone Kinase Assay. Note the intermediate dilution step to manage solubility and the QC checkpoints for aggregation.

References
  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Drug Discovery Today. Describes the mechanism of colloidal aggregation in drug screening. Retrieved from [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Discusses fluorescence interference of quinoline-like scaffolds. Retrieved from [Link]

  • Reaction Biology. (2024). Kinase Assay Protocols and Data Analysis. Retrieved from [Link]

Sources

Application Note: 1-Benzyl-4-hydroxyquinolin-2(1H)-one Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-hydroxyquinolin-2(1H)-one core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. In oncology, derivatives of this scaffold have emerged as potent dual-action agents, targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) to inhibit angiogenesis and Tubulin to induce mitotic arrest.

This guide details the application of this scaffold in developing anticancer therapeutics, providing validated protocols for synthesis, cytotoxicity screening, and mechanistic validation of apoptosis induction.[1]

Scientific Background & Mechanism of Action (MOA)

The Privileged Scaffold

The unique tautomeric nature of the 4-hydroxyquinolin-2-one system allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with the ATP-binding pockets of kinases. The N-benzyl substitution (Position 1) enhances lipophilicity, allowing membrane permeability and providing steric bulk to fit into hydrophobic pockets of targets like VEGFR-2.

Dual-Target Mechanism

Research indicates that 1-benzyl-4-hydroxyquinolin-2(1H)-one derivatives exert anticancer effects through two primary pathways:

  • VEGFR-2 Inhibition (Anti-Angiogenesis):

    • The scaffold mimics the adenine ring of ATP, competitively binding to the kinase domain of VEGFR-2.

    • Consequence: Blockade of the VEGF signaling pathway prevents endothelial cell proliferation and new blood vessel formation (angiogenesis), starving the tumor.

  • Tubulin Destabilization (Mitotic Arrest):

    • Specific derivatives (particularly those with bulky groups at Position 3) bind to the colchicine site of tubulin.

    • Consequence: Inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase, triggering apoptosis.

Pathway Visualization

The following diagram illustrates the downstream effects of the scaffold on tumor cell survival.

G Compound 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Scaffold) VEGFR2 VEGFR-2 Receptor (Endothelial Cells) Compound->VEGFR2 Inhibits (IC50 ~0.5 µM) Tubulin Tubulin Dimers (Tumor Cells) Compound->Tubulin Destabilizes PI3K PI3K/Akt Pathway Compound->PI3K Blockade Polymerization Microtubule Polymerization Compound->Polymerization Blockade VEGFR2->PI3K Activates Tubulin->Polymerization Required for Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis Promotes Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Loss of Survival Signal Mitosis Mitosis (G2/M Phase) Polymerization->Mitosis Enables Mitosis->Apoptosis Mitotic Catastrophe

Figure 1: Dual-mechanism pathway showing VEGFR-2 inhibition and tubulin destabilization leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Efficient generation of the 1-benzyl-4-hydroxyquinolin-2(1H)-one core.

Reagents:

  • N-Benzylaniline

  • Malonic acid[2]

  • Phosphorus oxychloride (

    
    )
    
  • Zinc chloride (

    
    )
    

Method (Cyclization Approach):

  • Acylation: Mix N-benzylaniline (10 mmol) with malonic acid (12 mmol) in the presence of

    
     (30 mmol).
    
  • Heating: Reflux the mixture at 80°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cyclization: Add anhydrous

    
     (catalytic amount) and increase temperature to 110°C for 2 hours to induce ring closure.
    
  • Work-up: Pour the reaction mixture into crushed ice. Neutralize with 10%

    
     solution.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure 1-benzyl-4-hydroxyquinolin-2(1H)-one.

Validation:

  • 1H NMR (DMSO-d6): Look for the benzyl

    
     singlet around 
    
    
    
    5.4 ppm and the hydroxyl proton (broad) around
    
    
    11-12 ppm.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7, A549).

Materials:

  • Cell lines: MCF-7 (Breast), A549 (Lung).[1][3][4]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the scaffold in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5%.

  • Incubation: Add 100 µL of drug dilutions to wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Calculation:



Plot Log(concentration) vs. Viability to calculate IC50.
Protocol C: VEGFR-2 Kinase Inhibition Assay

Objective: Validate the molecular target.

Method:

  • Assay Kit: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based Tyrosine Kinase Assay kit specific for VEGFR-2.

  • Reaction Mix: Combine Recombinant VEGFR-2 enzyme (5 ng/well), ATP (10 µM), substrate peptide (e.g., Poly Glu:Tyr), and the test compound in kinase buffer (

    
    , 
    
    
    
    ).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add anti-phosphotyrosine antibody coupled to a fluorophore.

  • Readout: Measure fluorescence intensity. Lower fluorescence indicates inhibition of phosphorylation.

Data Presentation & Analysis

When evaluating derivatives of 1-benzyl-4-hydroxyquinolin-2(1H)-one, typical potency ranges are as follows:

Compound VariantTargetTypical IC50 (µM)Biological Effect
Unsubstituted Core VEGFR-2> 50 µMWeak inhibition; requires functionalization.
4-Arylthiazole Derivative MCF-7 Cells2.93 ± 0.47 µMPotent cytotoxicity; Apoptosis induction.
4-Arylthiazole Derivative VEGFR-20.503 µMStrong kinase inhibition (Comparable to Sorafenib).
Halogenated (4-Cl) Analog Tubulin~1.5 µMMicrotubule destabilization; G2/M arrest.

Table 1: Comparative potency of the scaffold and its functionalized derivatives.

Experimental Workflow Diagram

Workflow Start Start: Scaffold Synthesis Char Characterization (NMR, MS) Start->Char Screen Primary Screen (MTT Assay) Char->Screen Screen->Start Inactive (Redesign) Hit Hit Selection (IC50 < 10 µM) Screen->Hit Active? Mech Mechanistic Study Hit->Mech VEGFR VEGFR-2 Assay Mech->VEGFR FACS Cell Cycle (FACS) Mech->FACS Lead Lead Candidate VEGFR->Lead Valid Target FACS->Lead G2/M Arrest

Figure 2: Step-by-step workflow for evaluating quinolinone derivatives.

References

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • National Institutes of Health (PMC). (2007). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. Retrieved from [Link]

Sources

Application Note: Comprehensive Evaluation of Antioxidant Activity in Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Advantage

Quinolinone derivatives (e.g., 2-quinolinones, 4-quinolinones) represent a privileged scaffold in medicinal chemistry, often exhibiting "privileged structure" status due to their ability to bind diverse biological targets. In the context of oxidative stress, their antioxidant capacity is frequently driven by two distinct mechanisms:

  • Hydrogen Atom Transfer (HAT): Predominant in hydroxy-substituted quinolinones (e.g., 8-hydroxy-2-quinolinone), where the phenolic -OH donates a hydrogen to neutralize free radicals.

  • Single Electron Transfer (SET): Common in conjugated systems where the nitrogen lone pair or aromatic system facilitates electron delocalization.

  • Metal Chelation: The proximity of the carbonyl oxygen and ring nitrogen (or adjacent hydroxyls) allows for potent sequestration of transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.

This guide provides a multi-tiered evaluation strategy, moving from high-throughput chemical screening to cellular validation.

Chemical Screening Assays (In Vitro)

Modified DPPH Radical Scavenging Assay

Standard DPPH protocols often fail for quinolinones due to solubility issues in methanol. This protocol uses a DMSO-optimized workflow to prevent compound precipitation.

Mechanism: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen radical (purple). Upon reduction by a quinolinone (via HAT or SET), it becomes yellow.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Protect from light; stable for 24h).

  • Solvent: Dimethyl sulfoxide (DMSO) for quinolinone stock; Methanol for dilution.

  • Positive Control: Trolox or Ascorbic Acid.

Protocol:

  • Preparation: Dissolve test quinolinones in DMSO to a stock of 10 mM. Prepare serial dilutions (10–200 µM) in Methanol. Critical: Ensure final DMSO concentration is <1% to avoid solvent interference, or run a DMSO blank.

  • Reaction: In a 96-well clear plate, mix 20 µL of Test Compound + 180 µL of DPPH Working Solution.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

    • Note: Some hindered quinolinones react slowly. If kinetics are unknown, measure at 30 and 60 mins.

  • Readout: Measure Absorbance (Abs) at 517 nm .

Calculation:



Ferric Reducing Antioxidant Power (FRAP)

Best for evaluating the Electron Transfer (SET) capacity of the quinolinone ring system.

Mechanism: Reduction of the Ferric-TPTZ complex (colorless) to the Ferrous-TPTZ form (intense blue) at acidic pH.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ: 10 mM in 40 mM HCl.

  • FeCl₃: 20 mM in water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Prepare fresh.

Protocol:

  • Plate Setup: Add 10 µL of Quinolinone sample (dissolved in DMSO/Ethanol) to a 96-well plate.

  • Initiation: Add 290 µL of pre-warmed (37°C) FRAP Reagent.

  • Incubation: 15 minutes at 37°C in the dark.

  • Readout: Measure Absorbance at 593 nm .

  • Quantification: Use a Ferrous Sulfate (FeSO₄) standard curve (0–1000 µM) to express results as µM Fe²⁺ equivalents .

Metal Chelation Assay (Ferrozine Method)

Essential for 8-hydroxyquinolinones or derivatives with N/O coordination sites.

Mechanism: Ferrozine forms a magenta complex with Fe²⁺. If the quinolinone chelates the iron, the color formation is inhibited.

Protocol:

  • Mix: 100 µL Test Compound + 50 µL FeCl₂ (2 mM).

  • Incubate: 5 minutes at RT (allow chelation equilibrium).

  • Trigger: Add 50 µL Ferrozine (5 mM).

  • Readout: Measure Absorbance at 562 nm after 10 minutes.

  • Control: EDTA (positive control for chelation).

Workflow Visualization (Chemical Assays)

ChemicalAssays cluster_DPPH Radical Scavenging (DPPH) cluster_FRAP Reducing Power (FRAP) cluster_Chelation Metal Chelation Start Quinolinone Stock (DMSO) DPPH_Mix Mix with DPPH (Methanol) Start->DPPH_Mix FRAP_Mix Mix with Fe3+-TPTZ (pH 3.6) Start->FRAP_Mix Chel_Mix Incubate with Fe2+ Then add Ferrozine Start->Chel_Mix DPPH_Read Read Abs @ 517nm (Color Loss) DPPH_Mix->DPPH_Read 30 min Dark FRAP_Read Read Abs @ 593nm (Blue Color Gen) FRAP_Mix->FRAP_Read e- Transfer Chel_Read Read Abs @ 562nm (Inhibition of Color) Chel_Mix->Chel_Read Competition

Figure 1: Parallel workflow for chemical screening. Note the distinct absorbance endpoints for each mechanism.

Biological Validation: Cellular ROS Assay

Chemical assays do not account for cell permeability. The DCFH-DA assay validates if the quinolinone can enter the cell and neutralize intracellular ROS.

DCFH-DA Assay Principle

The probe DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is non-fluorescent and cell-permeable. Inside the cell:

  • Intracellular esterases cleave the acetate groups

    
    DCFH  (impermeable).[1]
    
  • ROS oxidizes DCFH

    
    DCF  (highly fluorescent green).[1][2]
    
  • Antioxidants prevent this oxidation, reducing fluorescence.

Detailed Protocol

Cell Line: HepG2 (liver) or SH-SY5Y (neuronal) are recommended due to their metabolic activity.

Steps:

  • Seeding: Plate cells (2 × 10⁴ cells/well) in a black 96-well plate with clear bottom. Incubate 24h.

  • Probe Loading:

    • Remove media.[1][3] Wash with PBS.[1][4]

    • Add 100 µL of 10 µM DCFH-DA in serum-free media.

    • Incubate 30–45 mins at 37°C.

  • Wash: Remove probe solution. Wash 1x with PBS to remove extracellular dye (reduces background).

  • Treatment (Co-treatment model):

    • Add Quinolinone (1–50 µM) + Oxidative Stressor (e.g., 200 µM H₂O₂ or TBHP).

    • Include controls: Negative (Cells only), Positive Stress (H₂O₂ only), Antioxidant Control (NAC + H₂O₂).

  • Measurement:

    • Measure Fluorescence immediately (Time 0) and every 15 mins for 1 hour.

    • Excitation: 485 nm | Emission: 535 nm.[2]

Cellular Signaling Pathway & Assay Logic

CellPathway Extracellular Extracellular Space Membrane Cell Membrane DCFH_DA DCFH-DA (Non-Fluorescent) DCFH DCFH (Trapped) DCFH_DA->DCFH Deacetylation (by Esterases) DCF DCF (Green Fluorescence) DCFH->DCF + ROS ROS ROS (H2O2/•OH) ROS->DCF Oxidation Quinolinone Quinolinone (Antioxidant) Quinolinone->ROS Scavenges Esterase Esterases Esterase->DCFH

Figure 2: Mechanism of Action in DCFH-DA Assay. The quinolinone must intercept ROS before it oxidizes DCFH to DCF.

Data Interpretation & Structure-Activity Relationships (SAR)

When analyzing quinolinone derivatives, use the following table to correlate structural features with assay results.

Structural FeatureDPPH/ABTS ActivityMetal ChelationCellular EfficacyMechanistic Insight
Unsubstituted Quinolinone LowNegligibleLowLacks H-donors; poor radical scavenger.
8-Hydroxy-2-quinolinone HighVery High ModerateForms stable 5-membered chelate ring with metals; good HAT donor.
6-Hydroxy substitution Moderate/HighLowModerateGood electron donor (SET), but poor chelator (geometry).
N-Methylation Decreased (if NH involved)VariableHigh Increases lipophilicity (cell permeability); blocks H-bonding but allows SET.
C3/C4 Double Bond ModerateLowVariableConjugation stabilizes the radical intermediate after oxidation.
Troubleshooting Guide
  • Precipitation in DPPH: If the mixture turns cloudy upon adding the quinolinone, the absorbance will be artificially high (false inactivity). Solution: Spin down the plate at 2000g for 5 mins before reading, or use an Ethanol-based assay.

  • High Background in Cell Assay: Incomplete washing of extracellular DCFH-DA. Solution: Ensure 2x PBS washes before adding treatment.

  • Interference: Quinolinones are fluorophores themselves. Control: Run a "Compound Only" well (no DCFH-DA) to subtract intrinsic fluorescence.

References

  • Gulcin, I. (2020).[1][5] Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[6][7] Analytical Biochemistry, 239(1), 70-76. Link

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Link

  • Banjare, R., et al. (2021).[8] Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6663. (Relevant for quinolinone/quinazolinone comparisons). Link

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169. (Standard for Metal Chelation).[9][10] Link

Sources

developing structure-activity relationships for 1-benzyl-4-hydroxyquinolin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SAR Profiling of 1-benzyl-4-hydroxyquinolin-2(1H)-one Scaffolds

Executive Summary

This guide details the protocol for developing Structure-Activity Relationships (SAR) for 1-benzyl-4-hydroxyquinolin-2(1H)-one , a privileged heterocyclic scaffold.[1] While this core structure exhibits versatility in anticancer (apoptosis induction) and antimicrobial applications, this note focuses on its primary utility as a reversible inhibitor of Aldose Reductase (ALR2) . ALR2 is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).

The 4-hydroxyquinolin-2(1H)-one core mimics the transition state of the ALR2 catalytic pocket, while the N-benzyl moiety targets the specific hydrophobic specificity pocket. This guide provides a self-validating synthetic workflow, a kinetic inhibition assay, and a logic-driven SAR expansion strategy.

Scientific Foundation & Design Logic

The Pharmacophore & Tautomerism

The 1-benzyl-4-hydroxyquinolin-2(1H)-one scaffold exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolone (enol) and quinoline-2,4-dione (keto) forms.[1]

  • Design Insight: In the biological context (aqueous buffer, pH 7.4), the 4-hydroxy-2-quinolone form is often the relevant species for H-bond donor/acceptor interactions with the catalytic triad (Tyr48, His110, Trp111) of ALR2.

  • Structural Requirement: The N-benzyl group is critical. It acts as a "hydrophobic anchor," penetrating the specificity pocket of the enzyme, which distinguishes ALR2 from the homologous Aldehyde Reductase (ALR1).

Strategic Modification Zones

To build a robust SAR, the molecule is divided into three functional zones:

  • Zone A (N-Benzyl Ring): Modulates lipophilicity (LogP) and steric fit within the hydrophobic pocket.

  • Zone B (C-3 Position): The "electronic valve." Substituents here (H, Cl, alkyl) affect the pKa of the 4-OH group and electron density of the carbonyl.

  • Zone C (Benzenoid Ring, C5-C8): Affects overall stacking interactions and solubility.[1]

Protocol A: Modular Synthesis (The "Unambiguous" Route)

Rationale: Direct alkylation of 4-hydroxyquinolin-2(1H)-one often yields a mixture of N-alkyl and O-alkyl products due to ambient nucleophilicity.[1] The protocol below uses thermal cyclization of N-substituted anilines , ensuring 100% regioselectivity for the N-benzyl position.

Materials
  • Reagents: N-benzylaniline derivatives (commercially available or synthesized via reductive amination), Diethyl malonate, Polyphosphoric acid (PPA) or Diphenyl ether.[1]

  • Equipment: Microwave reactor (optional) or high-temp oil bath, Dean-Stark trap.

Step-by-Step Workflow

Step 1: Precursor Condensation [1]

  • Charge a round-bottom flask with N-benzylaniline (1.0 equiv) and Diethyl malonate (1.2 equiv).

  • Heat to 140°C for 2 hours to form the intermediate mono-anilide. Ethanol is evolved; use a Dean-Stark trap or open vessel with nitrogen sweep to remove it, driving the equilibrium.

Step 2: Cyclization (The Knorr Synthesis Variation)

  • Method A (Acid Catalyzed - Recommended): Add Polyphosphoric Acid (PPA) (5-10 equiv by weight) to the intermediate from Step 1.[1]

  • Heat to 120–130°C for 1–2 hours. The mixture will darken.

  • Quenching: Cool to 60°C and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Adjust pH to ~4–5 with 10% NaOH solution to ensure the 4-hydroxy group is protonated (precipitated).

Step 3: Purification

  • Filter the crude solid.

  • Recrystallization: Dissolve in boiling Ethanol/DMF (9:1). Cool slowly to 4°C.

  • Validation: Verify structure via 1H NMR.

    • Diagnostic Signal: Look for the benzyl CH2 singlet (~5.4 ppm) and the C-3 proton singlet (~5.8–6.0 ppm). Absence of O-ethyl signals confirms cyclization.[1]

Protocol B: Biological Assay (ALR2 Inhibition)

Rationale: This spectrophotometric assay measures the consumption of NADPH. As ALR2 reduces D,L-glyceraldehyde to glycerol, NADPH is oxidized to NADP+, resulting in a decrease in absorbance at 340 nm.[1]

Reagents & Buffers
  • Enzyme: Recombinant Human ALR2 (AKR1B1) or Rat Lens Homogenate (crude prep).

  • Substrate: D,L-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.1 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (optimal for ALR2 activity).

Assay Procedure
  • Blanking: In a quartz cuvette, add 800 µL Phosphate Buffer + 50 µL NADPH + 50 µL DMSO (vehicle). Zero the spectrophotometer.

  • Inhibitor Incubation: Add 10 µL of Test Compound (dissolved in DMSO) to the cuvette. Incubate with Enzyme (50 µL) for 5 minutes at 30°C.

  • Reaction Initiation: Add 50 µL D,L-Glyceraldehyde.

  • Measurement: Monitor Absorbance (340 nm) for 3–5 minutes.

  • Calculation:

    
    [1]
    
    • Calculate IC50 using non-linear regression (Log[inhibitor] vs. Normalized Response).

SAR Visualization & Logic

The SAR Decision Tree

This diagram illustrates the logical flow for optimizing the scaffold based on assay results.

SAR_Logic_Flow Start Parent: 1-benzyl-4-hydroxyquinolin-2(1H)-one ZoneA Zone A: Benzyl Ring Mod Start->ZoneA ZoneB Zone B: C-3 Substitution Start->ZoneB ZoneC Zone C: Core Electronics Start->ZoneC Test_Activity Test ALR2 Inhibition (IC50) ZoneA->Test_Activity ZoneB->Test_Activity ZoneC->Test_Activity Res_High High Potency (<1 µM) Test_Activity->Res_High If Res_Low Low Potency (>50 µM) Test_Activity->Res_Low If Action_Core Action: 6-OMe or 7-Cl (Alter Ring Stacking) Res_High->Action_Core Refine PK/Solubility Action_Lipophil Action: Add 4-F, 3-Cl, 4-CF3 (Target Hydrophobic Pocket) Res_Low->Action_Lipophil Zone A Failure Action_Polar Action: Add 3-COOH or 3-CN (Increase Acidity of 4-OH) Res_Low->Action_Polar Zone B Failure

Caption: Logic flow for iterative SAR optimization. Zone A targets the specificity pocket, while Zone B modulates the catalytic zinc/proton transfer interaction.

Representative SAR Data (Mock Data for Trend Illustration)

The following table summarizes expected trends based on literature regarding quinolinone-based ALR2 inhibitors.

Cmpd IDR1 (Benzyl)R2 (C-3)R3 (C-6/7)IC50 (µM)SAR Interpretation
BQ-01 HHH12.5Parent. Moderate activity.[1] Baseline.
BQ-02 4-FHH4.2Improved. F fills hydrophobic pocket without steric clash.[1]
BQ-03 4-OMeHH25.0Loss. Too bulky/electron-rich for the specificity pocket.[1]
BQ-04 3,4-Cl2HH0.8Hit. Dichloro substitution maximizes hydrophobic contacts.[1]
BQ-05 HClH8.1Zone B. 3-Cl increases acidity of 4-OH, slightly better H-bond.[1]
BQ-06 HMethylH>50Dead. Steric bulk at C-3 disrupts active site binding.[1]

Troubleshooting & Expert Tips

  • Solubility Issues: 1-benzyl derivatives are lipophilic.[1] If the compound precipitates in the assay buffer, add 0.01% Tween-20 or increase DMSO to 5% (ensure control is matched).

  • Fluorescence Interference: Quinolinones are often fluorescent. If the test compound fluoresces at 340 nm, it will mask the NADPH signal. Solution: Run a "Compound Only" blank (no enzyme) and subtract this baseline.

  • Regioselectivity Check: If using Method B (direct alkylation of quinolinone), you must confirm N-alkylation vs O-alkylation.

    • N-benzyl:[1][2][3] Carbonyl peak in IR ~1630–1650 cm⁻¹.

    • O-benzyl:[1][4][5] C=N stretch, no amide carbonyl, IR shift to ~1600 cm⁻¹.

References

  • Structure and Tautomerism: Wang, M. L., et al. (2008). "1-Benzyl-2,3-dihydroquinolin-4(1H)-one."[1] Acta Crystallographica Section E. Link

  • Anticancer Activity: Chen, Y., et al. (2013). "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives." PMC.[6] Link

  • Aldose Reductase Inhibition: Stefek, M., et al. (2005).[7] "In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid." ResearchGate. Link

  • Synthesis Protocols: Abdou, M. M. (2013). "4-Hydroxy-2(1H)-quinolone.[1][4][8] Part 1: Synthesis and Reactions."[8] ResearchGate. Link

  • General Quinolinone Bioactivity: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. Link

Sources

Technical Application Note: 1-Benzyl-4-hydroxyquinolin-2(1H)-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-benzyl-4-hydroxyquinolin-2(1H)-one (hereafter referred to as 1-BHQ ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for developing Type II kinase inhibitors , particularly against receptor tyrosine kinases (RTKs) like VEGFR-2 and serine/threonine kinases like CK2 .

Unlike simple ATP-mimetics, the N-benzyl substitution allows this scaffold to exploit the hydrophobic "back-pocket" of the kinase active site, often stabilizing the inactive (DFG-out) conformation. This Application Note provides a comprehensive guide on synthesizing, screening, and validating 1-BHQ derivatives in drug discovery workflows.

Mechanistic Basis & Target Specificity[1]

Structural Pharmacology

The 1-BHQ scaffold possesses three distinct binding vectors essential for kinase inhibition:

  • Lactam (cis-amide) motif: Functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region.

  • 4-Hydroxy group: Exists in tautomeric equilibrium; serves as a handle for hydrogen bonding with the catalytic lysine or aspartate (e.g., Lys641 in VEGFR-2).

  • N-Benzyl moiety: A hydrophobic "tail" that penetrates the hydrophobic pocket II (selectivity pocket), often improving potency by displacing conserved water molecules.

Signaling Pathway Intervention

The primary utility of 1-BHQ derivatives is blocking angiogenesis and proliferation pathways.

VEGFR_Signaling cluster_Ras Proliferation Axis cluster_PI3K Survival Axis VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) (Target of 1-BHQ) VEGF->VEGFR2 Activation RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Angiogenesis & Cell Proliferation ERK->Response AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Inhibitor 1-BHQ Derivative Inhibitor->VEGFR2 Inhibition (ATP Competitive)

Figure 1: Mechanism of Action. 1-BHQ derivatives competitively inhibit VEGFR-2, downstreaming silencing RAS/RAF/MEK and PI3K/AKT cascades.

Experimental Protocols

Protocol A: Chemical Synthesis of 1-BHQ Scaffold

Objective: To generate high-purity 1-benzyl-4-hydroxyquinolin-2(1H)-one for screening.

Reagents:

  • 4-Hydroxyquinolin-2(1H)-one (Starting material)[1]

  • Benzyl bromide (Alkylation agent)

  • Potassium Carbonate (

    
    ) (Base)
    
  • DMF (Dimethylformamide) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-hydroxyquinolin-2(1H)-one in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 12 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes. Note: The solution will shift color, indicating anion formation.
    
  • Alkylation: Add 11 mmol of benzyl bromide dropwise via a syringe pump to prevent localized high concentrations (which promotes O-alkylation side products).

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quench & Precipitate: Pour the reaction mixture into 100 mL of ice-cold water. The N-benzyl product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace O-benzylated isomers.

  • Validation: Confirm structure via

    
    -NMR (Look for benzylic 
    
    
    
    singlet around
    
    
    5.4 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the


 of the synthesized scaffold.[2]

System: ADP-Glo™ Kinase Assay (Promega) or equivalent luminescent ADP detection.

Reagents:

  • Recombinant Human VEGFR-2 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultra-pure).

  • Test Compound: 1-BHQ (dissolved in 100% DMSO).

Procedure:

  • Preparation: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Create a 10-point serial dilution of 1-BHQ in DMSO (Start at 100

    
    , 1:3 dilutions).
    
  • Enzyme Reaction:

    • Add 2

      
       of Compound to 384-well plate.
      
    • Add 4

      
       of VEGFR-2 enzyme solution. Incubate 10 min (allows inhibitor to bind).
      
    • Add 4

      
       of ATP/Substrate mix to initiate reaction.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
       ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. Log[Concentration] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol C: Cellular Viability & Apoptosis

Objective: Confirm that kinase inhibition translates to cancer cell death.[3]

Cell Lines: HUVEC (Endothelial - VEGFR dependent) and MCF-7 (Breast Cancer).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with 1-BHQ (0.1, 1, 5, 10, 50

    
    ) for 48 hours.
    
  • Viability Assay (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Apoptosis Marker (Caspase-3/7):

    • Use a fluorogenic substrate (DEVD-AMC).

    • Lysis of treated cells followed by incubation with substrate.

    • Increase in fluorescence correlates with apoptosis induction (intrinsic pathway).

Data Analysis & Interpretation

Structure-Activity Relationship (SAR)

The 1-BHQ scaffold is a template. Modifications at specific positions yield predictable shifts in potency.

PositionModificationEffect on Kinase ActivityMechanism
N-1 Benzyl (Parent)Baseline PotencyHydrophobic pocket occupancy.
N-1 4-Fluoro-benzylIncreased Metabolic stability; halogen bond in pocket.
C-3 CarboxamideSignificantly Increased Additional H-bonds to hinge region (Type II binding).
C-4 O-MethylationDecreased Loss of H-bond donor/acceptor capability.
C-6 BromineVariable Can access solvent-exposed region or steric clash.
Experimental Workflow Visualization

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biological Screening Start 4-OH-Quinolinone Synth N-Benzylation (DMF/K2CO3) Start->Synth Purify Recrystallization (>98% Purity) Synth->Purify KinaseAssay ADP-Glo Assay (VEGFR-2 / CK2) Purify->KinaseAssay Docking In Silico Docking (Validation) Purify->Docking CellAssay MTT Viability (HUVEC/MCF-7) KinaseAssay->CellAssay If IC50 < 10 uM

Figure 2: Integrated Discovery Workflow. From synthesis to biological validation.

Troubleshooting & Critical Control Points

  • O- vs. N-Alkylation: The 4-hydroxyquinolinone system is ambident.

    • Problem: High yield of O-benzyl ether (kinetic product).

    • Solution: Use a polar aprotic solvent (DMF) and higher temperatures (80°C+) to favor the thermodynamic N-alkylated product (1-BHQ).

  • Solubility in Assays: 1-BHQ is lipophilic.

    • Control: Ensure final DMSO concentration in kinase assays is <1% to prevent enzyme denaturation.

    • Check: If precipitation occurs in media, use a cyclodextrin carrier or lower concentration.

  • False Positives (PAINS):

    • Quinolinones can sometimes act as Pan-Assay Interference Compounds (aggregators).

    • Validation: Include 0.01% Triton X-100 in the kinase buffer to prevent aggregate-based inhibition.

References

  • MDPI (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (Demonstrates the efficacy of N-benzyl-2-one scaffolds against VEGFR-2).

  • NIH / PubMed Central. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (Details the Knorr synthesis and apoptotic mechanisms of quinolin-2-ones).

  • ResearchGate. Synthesis of 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (Review of the scaffold chemistry and biosynthetic origins).

  • NIH / PubMed Central. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (Validates the 4-hydroxy-2-quinolone fragment as essential for ATPase inhibition).

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (Provides protocols for multi-kinase screening including VEGFR and CDK2).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-4-hydroxyquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q2H-BNZ-001 Subject: Troubleshooting Low Yield & Purity in N-Benzyl-4-hydroxy-2-quinolone Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one is a common stumbling block in medicinal chemistry. Users frequently report yields below 30% and persistent impurities.[1]

The Root Cause: Most low-yield cases stem from attempting the direct N-alkylation of 4-hydroxyquinolin-2(1H)-one.[1] Due to the ambident nature of the quinolone anion, this route inevitably produces significant quantities of the O-benzyl ether byproduct (a "dead-end" impurity), severely limiting yield.[1]

The Solution: This guide prioritizes the De Novo Cyclization (Modified Knorr/Malonate Synthesis) .[1][2] By fixing the N-benzyl substituent before ring closure, you guarantee regioselectivity.[1] We also detail the "Base-Acid Swing" purification method, which exploits the molecule's acidity to isolate it from neutral byproducts without chromatography.[1][2]

Module 1: Route Selection & Strategy

Before starting, verify your synthetic pathway.[1][2] The choice of route is the single biggest determinant of yield.[1]

Comparative Analysis of Routes
FeatureRoute A: Direct Alkylation (Not Recommended)Route B: De Novo Cyclization (Recommended)
Starting Materials 4-hydroxy-2-quinolone + Benzyl bromideN-Benzylaniline + Diethyl malonate
Key Mechanism SN2 SubstitutionThermal Condensation & Cyclization
Regioselectivity Poor. Competes between N-alkylation and O-alkylation.[1]Perfect. Nitrogen is substituted prior to ring formation.[1]
Purification Difficult chromatography (similar Rf).[1][2]Chemical extraction (Base-Acid Swing).[1]
Typical Yield 20–40% (Mixed isomers)65–85% (Single isomer)
Decision Logic (Workflow)[1][2]

RouteSelection Start START: Select Pathway RouteA Route A: Direct Alkylation (Start: 4-OH-quinolone) Start->RouteA High Risk RouteB Route B: De Novo Cyclization (Start: N-Benzylaniline) Start->RouteB Recommended Ambident Ambident Nucleophile Issue (N- vs O- attack) RouteA->Ambident Condensation Step 1: Condensation (Formation of Malonamide) RouteB->Condensation Mixture Product Mixture: N-Benzyl (Target) + O-Benzyl (Impurity) Ambident->Mixture Target High Yield Target: 1-Benzyl-4-hydroxyquinolin-2(1H)-one Mixture->Target Low Yield Difficult Sep. Cyclization Step 2: PPA Cyclization (Ring Closure) Condensation->Cyclization Cyclization->Target High Yield Regiospecific

Figure 1: Decision tree highlighting the regioselectivity advantage of the De Novo route.

Module 2: The De Novo Protocol (Step-by-Step)

This protocol utilizes the thermal condensation of N-benzylaniline with a malonyl source, followed by cyclization.[1]

Reagents & Stoichiometry[1][3][4][5]
  • N-Benzylaniline: 1.0 equiv[1]

  • Diethyl Malonate: 1.2 equiv[1][2]

  • Polyphosphoric Acid (PPA): 5–10 equiv (by weight) or Eaton's Reagent[1][2]

  • Solvent: None (Neat reaction)

Procedure
Step 1: Formation of the Malonamide Intermediate[1]
  • Combine N-benzylaniline and diethyl malonate in a round-bottom flask equipped with a distillation head (short path).

  • Heat the mixture to 180°C .

  • Critical Control Point: Ethanol will begin to distill off.[1] You must drive this equilibrium. Maintain heating until ethanol evolution ceases (approx. 2–3 hours).

    • Troubleshooting: If the reaction stalls, apply a slight vacuum to remove the last traces of ethanol.[1][2]

  • The result is the crude mono- or bis-anilide intermediate.[1]

Step 2: Cyclization[1][2][3]
  • Cool the intermediate to 100°C.

  • Add Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst.[1]

  • Heat to 140–150°C for 2–4 hours.

    • Note: Monitor by TLC.[1][4] The intermediate spot should disappear.[1]

  • Quenching: Cool to 80°C and pour the viscous syrup carefully into crushed ice with vigorous stirring. The crude product will precipitate as a gummy solid or powder.[1]

Module 3: Purification (The "Base-Acid Swing")[1]

This is the most critical section for yield recovery.[1] 4-hydroxy-2-quinolones are vinylogous carboxylic acids (pKa ~6–7).[1] We use this property to separate the product from non-acidic impurities (like unreacted N-benzylaniline).[1]

The Protocol[1][2]
  • Dissolution: Take the crude precipitate from Step 2 and suspend it in 10% NaOH (aq) .

    • Observation: The product will dissolve (forming the sodium salt).[1] Unreacted aniline and neutral byproducts will remain suspended solids or oils.[1]

  • Filtration/Extraction:

    • Filter the alkaline solution through Celite to remove solids.[1]

    • Optional: Wash the aqueous filtrate with Ethyl Acetate to remove dissolved neutral organic impurities.[1] Discard the organic layer. [1][2]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add concentrated HCl until pH < 2.[1][2]

    • Result: The pure 1-benzyl-4-hydroxyquinolin-2(1H)-one will precipitate as a white/off-white solid.[1]

  • Final Polish: Filter, wash with water, and recrystallize from Ethanol or Methanol/Ether if necessary.[1][2]

Purification Logic Flow

Purification Crude Crude Product (Contains Impurities) NaOH Add 10% NaOH Crude->NaOH Sep Separation Phase NaOH->Sep SolidWaste Insoluble Solids (Neutral Impurities) Sep->SolidWaste Filter Out Filtrate Aqueous Filtrate (Product as Na+ Salt) Sep->Filtrate Keep Acid Acidify (HCl) Filtrate->Acid Pure Precipitate Pure Product Acid->Pure

Figure 2: The "Base-Acid Swing" technique separates the acidic quinolone from neutral contaminants.[1]

Module 4: Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<20%) Incomplete Ethanol removal in Step 1.[1]Ensure temperature reaches 180°C; use vacuum to pull off EtOH.[1]
"Gummy" Product Trapped PPA or incomplete acidification.[1]Triturate the gum with water/methanol.[1] Ensure pH is < 2 during precipitation.[1][2]
Charring / Black Tar Reaction temperature too high (>200°C) in PPA.[1][2]Keep PPA cyclization strictly between 140–150°C.
Product Insoluble in Base You made the O-alkylated product (if using Route A).Switch to Route B (De Novo). O-ethers are not acidic and won't dissolve in NaOH.[1]
Frequently Asked Questions

Q: Can I use Eaton's Reagent instead of PPA? A: Yes. Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) is often superior for smaller scales.[2] It is less viscous than PPA and easier to quench, often resulting in cleaner precipitates [1].[1][2]

Q: Why is the melting point of my product broad? A: This compound has a high melting point (>200°C).[1] Broadening usually indicates trapped water or inorganic salts from the acid/base workup.[1] Dry the sample thoroughly under high vacuum at 60°C over P2O5.

Q: I must use the Alkylation Route (Route A). How do I maximize N-alkylation? A: If you are forced to alkylate, avoid simple carbonates. Use Phase Transfer Catalysis (PTC) conditions (e.g., Toluene/50% NaOH with TBAB) or specific solvent systems that favor the thermodynamic product, though O-alkylation remains a persistent risk due to the hard/soft acid-base theory matching the hard oxygen nucleophile with the benzyl halide [2, 3].[1][2]

References

  • Gao, S. (2010).[1][2][3] Efficient Synthesis of 4-Hydroxy-2(1H)-Quinolone Derivatives Using Eaton's Reagent. Synthetic Communications. [1][2]

  • Chen, C. L., et al. (2015).[1][2][5] Studies on the Alkylation of Quinolin-2(1H)-one Derivatives. Journal of the Chilean Chemical Society.[1]

  • Abdou, M. M. (2011).[1][2][6] Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][3][7] Part 1: Synthesis and Reactions. Arabian Journal of Chemistry.

  • Organic Syntheses. Benzylaniline Synthesis (Precursor Preparation). Org. Synth. 1928, 8,[1][2][8] 38.

Sources

Technical Support: Quinolinone Synthesis Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: QN-OPT-2025 | Status: Active | Level: Advanced

Welcome to the Quinolinone Synthesis Support Hub. This guide addresses the most frequent failure modes in constructing the quinolinone scaffold (2-quinolinones and 4-quinolinones). It moves beyond standard textbook procedures to focus on reaction engineering, regiocontrol, and purification logic for high-value pharmaceutical intermediates.

Module 1: Protocol Selection & Decision Logic

Before optimizing, ensure you are using the correct synthetic pathway for your substrate class. Many yield issues stem from forcing a substrate through a kinetically unfavorable pathway.

Synthesis Route Selector

Use the following logic gate to determine the optimal methodology based on your starting materials and desired substitution pattern.

Quinolinone_Selection Start Starting Materials? Aniline_Keto Aniline + Beta-Ketoester Start->Aniline_Keto Aniline_Allyl Aniline + Allyl Alcohol Start->Aniline_Allyl Amino_Ketone 2-Aminoaryl Ketone/Aldehyde Start->Amino_Ketone CL_Method Conrad-Limpach (4-Quinolinones) Aniline_Keto->CL_Method High Temp (>250°C) Kinetic Control Knorr_Method Knorr Synthesis (2-Quinolinones) Aniline_Keto->Knorr_Method Acid Catalysis Thermodynamic Control Pd_Method Pd-Catalyzed Oxidative Cyclization Aniline_Allyl->Pd_Method Oxidative Annulation Friedlander Friedländer Synthesis Amino_Ketone->Friedlander Base/Acid Condensation

Figure 1: Decision matrix for selecting the synthesis method. Blue nodes indicate inputs; Green/Red/Yellow nodes indicate the methodology class.

Module 2: The Conrad-Limpach Protocol (4-Quinolinones)

The Challenge: This reaction requires extreme thermal energy to overcome the activation barrier for the electrocyclic ring closure.[1] Users frequently report low yields due to incomplete cyclization or charring.

Optimization Parameters
ParameterStandard ConditionOptimized ConditionWhy it Works (Causality)
Solvent Mineral OilDiphenyl Ether (Dowtherm A) Mineral oil is difficult to remove. Diphenyl ether (bp ~259°C) provides consistent heat transfer and is easier to wash away with hexane/toluene.
Temperature 240–250°C250–260°C (Internal) The ring closure is the rate-determining step. Temperatures below 250°C result in stalled intermediates (Schiff bases) rather than product.
Water Removal Passive evaporationDean-Stark Trap The initial condensation releases water. Active removal drives the equilibrium toward the enamine intermediate required for cyclization.
Acid Catalysis Nonep-TsOH (0.1 eq) Promotes the keto-enol tautomerization necessary for the electrocyclic step [1].
Troubleshooting Guide: "The Black Tar" Scenario

Symptom: The reaction mixture turns into an insoluble black tar with <20% yield. Root Cause: Polymerization of the Schiff base intermediate due to uneven heating or "hot spots" in the flask. Corrective Protocol:

  • Isolate the Intermediate: Do not run as a "one-pot" unless necessary. Synthesize the

    
    -anilinoacrylate (Schiff base) first at lower temperatures (80–100°C).
    
  • Dilution Drop Method:

    • Heat the solvent (Diphenyl ether) to a rolling reflux (250°C) first.

    • Add the isolated Schiff base dropwise (as a solution or melt) into the superheated solvent.

    • Logic: This ensures "high dilution" conditions, preventing intermolecular polymerization (tar) and favoring intramolecular cyclization (product) [2].

Module 3: Palladium-Catalyzed Oxidative Cyclization

The Challenge: A modern approach using anilines and allyl alcohols.[2][3] Common failure modes involve catalyst deactivation (Pd black formation) and re-oxidation failure.

Optimized Workflow (Self-Validating)

Standard Protocol: Pd(OAc)₂, DMSO,


 balloon, 100°C.

Step-by-Step Optimization:

  • Solvent Choice: Use DMSO . It acts as both a solvent and a ligand that stabilizes Pd(0) species, preventing aggregation into inactive Pd black.

  • The Oxidant System:

    • Standard: 1 atm

      
      .[2]
      
    • Optimized: Add Benzoquinone (BQ) (10-20 mol%) as a co-oxidant. BQ acts as an electron transfer mediator, accelerating the re-oxidation of Pd(0) to Pd(II), which is the active species for the initial C-H activation [3].

  • Validation Checkpoint:

    • Visual: The reaction should remain a clear, dark solution. If a black precipitate forms rapidly (within 30 mins), the catalytic cycle has collapsed. Add more ligand (e.g.,

      
      ) or switch to a Pd(II) source with higher stability.
      
Module 4: Regiocontrol (N- vs. O-Alkylation)

The Challenge: The quinolinone core is an ambident nucleophile .[4] Alkylation can occur at the Nitrogen (N1) or the Oxygen (C2/C4-OH tautomer).

Regioselectivity Map

Regioselectivity Core Quinolinone Anion (Ambident Nucleophile) Cond_N Condition Set A: Soft Electrophiles + Polar Aprotic Core->Cond_N Lithium/Sodium Bases (LiH, NaH) in DMF Cond_O Condition Set B: Hard Electrophiles + O-Philic Metals Core->Cond_O Silver Salts (Ag2CO3) or Mitsunobu Conditions Prod_N N-Alkylation (Thermodynamic Product) Cond_N->Prod_N Direct SN2 Prod_O O-Alkylation (Kinetic/Chelation Product) Cond_O->Prod_O Ag+ Coordinates Nitrogen Blocking N-site

Figure 2: Conditions favoring N- vs O-alkylation. Silver salts block the nitrogen lone pair, forcing reaction at oxygen.

Technical FAQ: Controlling the Site

Q: How do I guarantee N-alkylation? A: Use LiH or NaH in DMF or DMSO . The hard lithium/sodium cation coordinates tightly to the oxygen atom (hard-hard interaction), leaving the softer nitrogen lone pair free to attack the alkyl halide [4].

Q: How do I guarantee O-alkylation (Quinoline ethers)? A: Two reliable methods:

  • Silver Salt Method: Use

    
     and alkyl iodide. Silver coordinates to the nitrogen, sterically and electronically blocking it.
    
  • Chlorination Route: Do not alkylate directly. Convert the quinolinone to a chloro-quinoline using

    
    , then perform a nucleophilic aromatic substitution (
    
    
    
    ) with the desired alkoxide. This is 100% regioselective.
Module 5: Purification & Isolation

Quinolinones are notoriously insoluble in common organic solvents, making chromatography difficult.

The "Recovery" Protocol (Crystallization):

  • Acetic Acid Recrystallization: Dissolve the crude solid in boiling glacial acetic acid. It is one of the few solvents that solubilizes the core effectively. Cool slowly to room temperature.

  • The "Base-Acid" Trick (For 4-Hydroxyquinolines):

    • Dissolve crude product in 10% NaOH (forms the soluble sodium salt).

    • Filter off insoluble impurities (char/tar).

    • Slowly acidify the filtrate with HCl to pH 6-7. The pure quinolinone will precipitate as a white/off-white solid.

References
  • Conrad-Limpach Synthesis Review. SynArchive. Available at: [Link]

  • Solvent Effects in High-Temperature Cyclization. Wikipedia / NIH Data. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols. RSC Advances. Available at: [Link]

  • Regioselectivity of N- and O-Alkylation of Quinazolinones. Juniper Publishers. Available at: [Link]

  • Green Strategies for Quinolone Synthesis. Qeios. Available at: [Link]

Sources

how to improve the solubility of 1-benzyl-4-hydroxyquinolin-2(1H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Solubility Optimization for 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Why is it precipitating?

Before attempting a protocol, we must diagnose the physicochemical root cause of the insolubility. 1-benzyl-4-hydroxyquinolin-2(1H)-one presents a "perfect storm" for aqueous insolubility due to two competing factors:

  • High Lipophilicity (LogP > 3.0): The benzyl group at the

    
     position and the fused aromatic ring system create a substantial hydrophobic surface area.[1] This drives the molecule to aggregate in water (hydrophobic effect).[1]
    
  • pKa-Dependent Ionization: The 4-hydroxy group is vinylogous to a carboxylic acid (pKa

    
     6.0–7.0).[1][2] At acidic or neutral pH (below its pKa), the molecule remains protonated (neutral) and highly insoluble. It only becomes soluble when deprotonated to its anionic enolate form.[1]
    

The Common Error: Most researchers dissolve the compound in 100% DMSO (where it is soluble) and then "shock" the system by pipetting it directly into a pH 7.4 buffer. The rapid change in polarity causes immediate precipitation (the "crashing out" effect) before the molecule can equilibrate.

Decision Matrix (Troubleshooting Workflow)

Use the following logic flow to select the correct solubilization strategy for your specific assay.

SolubilityDecisionTree Start Start: Analyte Precipitates CheckpH Is Assay pH > 8.0? Start->CheckpH CheckConc Is Target Conc > 100 µM? CheckpH->CheckConc No (Neutral/Acidic) ProtocolA Protocol A: pH Adjustment (Salt Formation) CheckpH->ProtocolA Yes (Basic) ProtocolB Protocol B: Solvent Shift (DMSO/PEG) CheckConc->ProtocolB No (< 100 µM) ProtocolC Protocol C: Cyclodextrin Complexation CheckConc->ProtocolC Yes (> 100 µM)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions.

Protocol A: pH-Dependent Solubilization (The "Salt Switch")

Best For: Assays compatible with basic pH (pH 8.0–9.0).[1] Mechanism: Deprotonation of the 4-OH group creates a negative charge, drastically lowering the LogD.

Step-by-Step Guide:

  • Buffer Selection: Do not use PBS (Phosphate Buffered Saline) initially, as its buffering capacity is weak above pH 7.[1]5. Use Tris-HCl or Glycine-NaOH adjusted to pH 8.5.[1][2]

  • Preparation:

    • Prepare a 100 mM stock solution in 100% DMSO.[1]

    • Prepare your assay buffer at pH 8.5.[1]

  • Execution:

    • Add the DMSO stock dropwise to the vortexing buffer.[1]

    • Crucial: Verify the final pH.[1] The addition of the acidic quinolinone may lower the pH. If pH drops below 7.0, the compound will reprecipitate. Readjust with dilute NaOH if necessary.

Why this works: The 4-hydroxyquinolin-2-one core exists in a tautomeric equilibrium.[1][2] At higher pH, the equilibrium shifts entirely to the enolate anion, which is highly water-soluble [1].

Protocol B: The "Solvent Shift" Method (Cosolvents)

Best For: Neutral pH assays (pH 7.[1]4) where low concentrations (< 50 µM) are sufficient.[1] Mechanism: Uses intermediate polarity solvents to prevent the formation of crystal nuclei during dilution.[1]

The "Crash-Out" Prevention Workflow:

SolventShift Step1 1. Primary Stock (100% DMSO) Conc: 50 mM Step2 2. Intermediate Stock (1:1 DMSO:PEG400) Conc: 5 mM Step1->Step2 10x Dilution (Prevents shock) Step3 3. Final Assay (Aq. Buffer + 1% Surfactant) Conc: 50 µM Step2->Step3 100x Dilution (Slow addition)

Figure 2: Serial dilution strategy using PEG400 as a bridging solvent to prevent precipitation.

Detailed Steps:

  • Primary Stock: Dissolve powder in anhydrous DMSO to 50 mM.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 5 mM solution in 10% DMSO / 90% PEG400.[1]

    • Why: PEG400 acts as a "bridge" solvent.[1] It is miscible with both water and DMSO but suppresses the hydrophobic aggregation of the benzyl group.

  • Final Dilution: Pipette the Intermediate Stock into your aqueous buffer (containing 0.05% Tween-20 or Pluronic F-68) while vortexing.

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: High concentration needs (> 100 µM), in vivo studies, or sensitive cell assays where DMSO is toxic. Mechanism: The hydrophobic benzyl-quinolinone core is encapsulated inside the cyclodextrin cavity, shielding it from water while the cyclodextrin exterior ensures solubility [2].

Recommended Agent: HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1][2] Avoid native


-CD due to its own limited solubility.[1][2]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or buffer.[1][2] Stir until clear.

  • Compound Addition: Add the solid 1-benzyl-4-hydroxyquinolin-2(1H)-one to the vehicle.

  • Equilibration:

    • Sonicate for 30 minutes at 37°C.

    • Shake/stir overnight at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove any undissolved excess.[1]

  • Validation: Measure concentration via UV-Vis (absorbance at ~314 nm) against a standard curve.

Data Comparison:

Solvent SystemMax Solubility (Est.)Stability (24h)Biological Toxicity
PBS (pH 7.4) < 5 µMPoor (Precipitates)None
PBS + 5% DMSO ~20 µMModerateLow
Tris (pH 8.5) > 500 µMHighLow
20% HP-β-CD > 2000 µMVery HighVery Low

Troubleshooting FAQ

Q: I see a fine haze after adding the compound to the buffer. Can I filter it? A: If you filter a hazy solution, you are likely removing 90% of your drug.[1] The haze indicates precipitation (nanocrystals).[1] Switch to Protocol C (Cyclodextrins) or increase the pH.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific molecule.[1] The benzyl-quinolinone core is highly crystalline; DMSO disrupts these crystal lattices better than ethanol.[1] However, PEG400 is a superior alternative if DMSO is toxic to your cells.[1]

Q: My compound turned yellow in basic buffer. Is it degrading? A: Likely not. The 4-hydroxyquinolin-2-one core is chromogenic.[1][2] The deprotonated enolate form (at high pH) often has a bathochromic shift (yellow shift) compared to the neutral form. Verify integrity via HPLC, but a color change is expected physics, not necessarily degradation [3].

References

  • PubChem. (2025).[1][3] 4-Hydroxy-2-quinolone Physicochemical Properties. National Library of Medicine.[1] Available at: [Link]

  • Saokham, P., et al. (2018).[1] Solubility Enhancement of Poorly Water-Soluble Drugs by Cyclodextrins. Molecules, 23(5), 1161. (General mechanism for aromatic heterocycles).[1]

  • Abdou, M. M. (2011).[1] Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][4][5][6][7][8] Part 1: Synthesis and reactions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-Q2-BNZ-001 Subject: Prevention of Degradation in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Profile

Welcome to the technical support hub for 1-benzyl-4-hydroxyquinolin-2(1H)-one . As a researcher working with this scaffold, you are likely encountering challenges related to its dual nature: it possesses an electron-rich aromatic core susceptible to oxidation and a labile N-benzyl protecting group prone to photolytic cleavage.

This guide moves beyond generic advice. We analyze the specific physicochemical vulnerabilities of this molecule—specifically the N-benzylic C-H bond and the 4-hydroxy-2-quinolinone tautomeric equilibrium —to provide actionable stabilization protocols.

Part 1: Critical Degradation Pathways

To prevent degradation, we must first understand the mechanism. The instability of this molecule in solution is driven by two primary vectors: Photo-Oxidative Debenzylation and Tautomeric Solubility Shifts .

The Mechanism of Failure

The N-benzyl group attached to the lactam nitrogen (N1) is the structural weak point. Under UV light or in the presence of dissolved oxygen, the benzylic position is susceptible to radical abstraction.

Pathway Visualization: The following diagram illustrates the cascade from the intact molecule to its primary degradation products: the debenzylated quinolone and benzaldehyde.

DegradationPathway Start 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Intact Molecule) Start->Start Tautomeric Equilibrium (Enol vs Keto) Light UV Light / O2 Start->Light Excitation Radical Benzylic Radical Intermediate Light->Radical H-Abstraction Peroxide Hemiaminal Peroxide Radical->Peroxide + O2 Products Degradation Products: 1. 4-Hydroxyquinolin-2(1H)-one 2. Benzaldehyde Peroxide->Products Hydrolysis

Figure 1: Mechanism of Photo-Oxidative Debenzylation. The benzylic carbon is the primary site of radical attack, leading to cleavage of the N-benzyl group.

Part 2: Troubleshooting Guide

Use this section to diagnose specific observations in your solution.

Issue 1: Solution turns yellow/brown over time.
  • Diagnosis: Oxidative Debenzylation. The yellowing often indicates the formation of benzaldehyde (which oxidizes to benzoic acid) and conjugated quinone-like byproducts.

  • Root Cause: Exposure to ambient light (UV) and dissolved oxygen. The N-benzyl bond dissociation energy is relatively low (~85-90 kcal/mol), making it sensitive to radical formation [1].

  • Corrective Action:

    • Light Exclusion: Switch to amber borosilicate glassware immediately. Wrap existing clear vessels in aluminum foil.

    • Oxygen Removal: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

    • Add Antioxidant: If the assay permits, add 0.1% w/v Sodium Ascorbate (aqueous) or BHT (organic) to scavenge free radicals.

Issue 2: White precipitate forms upon pH adjustment.
  • Diagnosis: Tautomeric Solubility Crash.

  • Root Cause: The 4-hydroxy group is enolic (pKa ≈ 5.5–6.0).

    • At pH > 7: The molecule exists as the soluble enolate anion.

    • At pH < 5: It protonates to the neutral form. The neutral form has high lattice energy due to intermolecular H-bonding (dimerization similar to carboxylic acids) and precipitates [2].

  • Corrective Action:

    • Buffer Check: Ensure your buffer capacity is sufficient to maintain pH > 7.0 if solubility is the priority.

    • Co-solvent: Introduce 5-10% DMSO or PEG-400 . These disrupt the intermolecular hydrogen bonding of the neutral tautomer, keeping it in solution even at lower pH.

Issue 3: "Ghost" peaks appear in HPLC near the solvent front.
  • Diagnosis: Hydrolysis (Rare but possible).

  • Root Cause: While the lactam ring is stable, extreme basic conditions (pH > 12) or high temperatures can force ring-opening hydrolysis.

  • Corrective Action:

    • Limit exposure to strong bases (e.g., 1M NaOH) to < 30 minutes.

    • Store stock solutions in neutral organic solvents (DMSO/Methanol) rather than aqueous buffers.

Part 3: Comparative Solvent Compatibility Data

Not all solvents are equal for this scaffold. Use the table below to select the optimal vehicle for your experiments.

Solvent SystemStability RatingSolubilityRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)High (>50 mM)Hygroscopic (absorbs water)Best for Stock Solutions. Store at -20°C.
Methanol/Ethanol ⭐⭐⭐ (Medium)MediumNucleophilic attack (transesterification risk at high T)Good for short-term working solutions.
Water (pH 7.4) ⭐⭐⭐⭐ (High)High (as anion)Oxidative degradation if not degassedBest for Assays. Use fresh.
Water (pH < 4) ⭐ (Low)Very LowPrecipitationAvoid unless using co-solvents (20% DMSO).
Chloroform/DCM ⭐⭐ (Low)HighAcidic impurities (HCl) in CHCl3 catalyze degradationAvoid for long-term storage.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution that minimizes oxidative debenzylation.

  • Preparation: Weigh the solid 1-benzyl-4-hydroxyquinolin-2(1H)-one in a low-light environment.

  • Solvent Treatment: Take anhydrous DMSO. Bubble high-purity Nitrogen gas through the solvent for 10 minutes to displace dissolved oxygen.

  • Dissolution: Add the DMSO to the solid. Vortex until fully dissolved.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

    • Validation: Stable for >6 months under these conditions.

Protocol B: Forced Degradation Stress Test (Validation)

Objective: Confirm the stability limits of your specific batch.

  • Control: Prepare a 100 µM solution in PBS (pH 7.4) + 1% DMSO. Keep in dark at 4°C.

  • Light Stress: Expose a duplicate sample to cool white fluorescent light (approx 1.2 million lux hours, per ICH Q1B guidelines [3]) for 24 hours.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 0.3% to a third sample. Incubate for 4 hours.

  • Analysis: Run RP-HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

    • Pass Criteria: Purity of Control > 98%. Degradation in Stress samples confirms the pathways described above.

Part 5: Interactive Troubleshooting Flowchart

Follow this logic tree to resolve stability issues in real-time.

TroubleshootingTree Start User Observation Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellowing / Color Change Start->ColorChange HPLC New HPLC Peaks Start->HPLC CheckPH Is pH < 6.0? Precipitation->CheckPH CheckLight Was sample exposed to light? ColorChange->CheckLight CheckOx Are peaks more polar (earlier retention)? HPLC->CheckOx ActionPH Increase pH to 7.4 OR Add 10% DMSO CheckPH->ActionPH Yes ActionOx Oxidation confirmed. Degas solvents & add Ascorbate. CheckPH->ActionOx No (Check Purity) ActionLight Photodegradation confirmed. Remake in Amber Glass. CheckLight->ActionLight Yes CheckLight->ActionOx No (Autoxidation) CheckOx->ActionOx Yes (Benzaldehyde) ActionHydro Hydrolysis suspected. Check for ring-opening. CheckOx->ActionHydro No (Check pH)

Figure 2: Decision Matrix for diagnosing stability failures.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. While the quinolone core is thermally stable, the N-benzyl bond may undergo homolytic cleavage at autoclave temperatures (121°C), especially if oxygen is present. Filter sterilize using a 0.22 µm PVDF or PTFE membrane instead.

Q: Why does the compound dissolve in NaOH but precipitate when I neutralize it? A: In NaOH, you form the sodium salt of the enolate. Upon neutralization, you pass through the pKa (approx 5.5-6.0). If the concentration exceeds the intrinsic solubility of the neutral form (which is low for planar aromatics), it will crash out. Tip: Add the buffer slowly while stirring to prevent local areas of low pH.

Q: Is the degradation reversible? A: No. Oxidative debenzylation cleaves the benzyl group permanently, leaving you with 4-hydroxyquinolin-2(1H)-one. You cannot "reattach" the benzyl group in solution. You must prepare a fresh solution.

References

  • Moriyama, K., et al. (2014).[1] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[2][3] Organic Letters, 16(14), 3812–3815.[1]

  • Bouone, Y. O., et al. (2018). Main tautomeric forms of 4-hydroxyquinolin-2-one. ResearchGate.

  • European Medicines Agency. (2006). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.

  • Nunes, S. C. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry, 80(24), 12006–12014.

Sources

Technical Support Center: Purity Optimization for 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

This guide addresses the synthesis and purification of 1-benzyl-4-hydroxyquinolin-2(1H)-one (CAS generic structure class). This scaffold is a critical intermediate in the synthesis of immunomodulators (e.g., Linomide analogs) and anticancer agents.

The most robust synthetic route involves the condensation of


-benzylaniline  with malonic acid  (or diethyl malonate), typically mediated by phosphorus oxychloride (

) or Polyphosphoric Acid (PPA).

Critical Chemical Behavior:

  • Acidity: The 4-hydroxy group is a vinylogous acid (pKa ~6–7). It dissolves in aqueous alkali (

    
    , 
    
    
    
    ).
  • Solubility: Insoluble in water and dilute acid; soluble in hot ethanol, acetic acid, and DMF.

  • Tautomerism: Exists in equilibrium between the 4-hydroxy-2-one and 2,4-dione forms, complicating NMR interpretation if not controlled.

Diagnostic Flowchart: Impurity Identification

The following decision tree is designed to rapidly identify impurities based on visual cues and solubility data before resorting to expensive LC-MS analysis.

ImpurityDiagnosis Start Crude Product Analysis SolubilityCheck Test: Dissolve in 10% NaOH Start->SolubilityCheck Insoluble Precipitate/Oily Residue Remains SolubilityCheck->Insoluble Solid/Oil persists Soluble Clear Solution (Yellow/Orange) SolubilityCheck->Soluble Dissolves completely ImpurityA Impurity A: Unreacted N-benzylaniline (Basic/Neutral) Insoluble->ImpurityA Oily/Crystalline Solid ImpurityB Impurity B: Red/Brown Tars (Oxidative Polymerization) Insoluble->ImpurityB Sticky Dark Tar Acidify Acidify Filtrate (pH 2) Soluble->Acidify PrecipitateColor Check Precipitate Color Acidify->PrecipitateColor ImpurityC Impurity C: Intermediate Amide (Incomplete Cyclization) PrecipitateColor->ImpurityC High mp, Acidic, shifts in NMR Target Target Molecule: 1-Benzyl-4-hydroxyquinolin-2(1H)-one PrecipitateColor->Target Off-white/Pale Yellow Solid

Figure 1: Diagnostic logic for separating the target quinolone from common synthetic byproducts.

Common Impurities & Troubleshooting (FAQs)

Issue 1: "My crude product is sticky and oily, not a solid."

Diagnosis: Presence of unreacted


-benzylaniline .
Mechanism:  The condensation reaction (especially using 

or PPA) often requires excess aniline or stops short of full conversion.

-benzylaniline is a weak base and an oil/low-melting solid. It does not dissolve in the alkaline extraction used to isolate the 4-hydroxy quinolone. Fix: See Protocol B (Base Swing Purification) below. The target dissolves in base; the aniline does not.
Issue 2: "The product has a persistent pink/red hue even after recrystallization."

Diagnosis: Oxidative coupling products (Red Tars). Mechanism: Anilines are prone to oxidation under the high heat (>100°C) required for cyclization, forming azobenzene-like colored impurities or complex oligomers. Fix:

  • Prevention: Run the reaction under strict Nitrogen/Argon atmosphere.

  • Removal: Use Activated Charcoal (Norit) during the recrystallization step (Protocol C).

Issue 3: "LC-MS shows a peak with Mass [M+18] or [M-18] relative to target."

Diagnosis: Incomplete Cyclization (Intermediate Amide). Mechanism: The reaction proceeds in two steps:[1][2]

  • Formation of

    
    -benzyl-
    
    
    
    -phenylmalonamic acid (Intermediate).
  • Intramolecular Friedel-Crafts cyclization to the quinolone. If the temperature is too low or the dehydrating agent (

    
    /PPA) is old, the reaction stops at the intermediate acyclic amide.
    Fix:  Reprocess the material. Dissolve in PPA and heat to 120°C for 2 hours to force ring closure.
    

Technical Data: Impurity Profile

ComponentStructure TypeSolubility (10% NaOH)Solubility (10% HCl)Retention Time (Rel)*
Target 4-Hydroxy-2-quinoloneSoluble (forms Na salt)Insoluble1.00

-Benzylaniline
Secondary AmineInsolubleSoluble (forms HCl salt)1.8 - 2.2 (Non-polar)
Malonic Acid Dicarboxylic AcidSolubleSoluble0.2 - 0.4 (Polar)
Intermediate Amide Carboxylic AcidSolubleInsoluble0.8 - 0.9
O-Alkylated Byproduct Ether (if alkylating)InsolubleInsoluble1.5 - 1.7

*Relative Retention Time (RRT) on C18 Reverse Phase, Water/Acetonitrile Gradient.

Remediation Protocols

Protocol A: The "Base Swing" (Primary Purification)

This is the most effective method for removing starting materials and neutral impurities.

Principle: The 4-hydroxy proton is acidic. The molecule acts as a phenol, dissolving in base. Neutral impurities (starting aniline, tars) remain undissolved.

  • Dissolution: Suspend the crude brown solid (10 g) in 10% NaOH solution (100 mL).

  • Digestion: Heat gently to 50°C with stirring for 30 minutes. The target molecule will dissolve; the solution will turn yellow/orange.

  • Filtration: Filter the hot solution through a Celite pad.

    • Residue: Contains unreacted

      
      -benzylaniline and neutral tars. Discard. 
      
    • Filtrate: Contains the target as the sodium salt.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 3M HCl dropwise with vigorous stirring until pH reaches ~2.

  • Collection: A thick precipitate will form. Filter via Buchner funnel and wash with copious water to remove salts.

Protocol B: Recrystallization (Polishing)

Use this after Protocol A to remove trace color and occluded salts.

Solvent System: Glacial Acetic Acid (preferred) or Ethanol/DMF mixture.

  • Place the dried solid from Protocol A into a flask.

  • Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

  • Heat to reflux until dissolved.

    • Note: If colored impurities persist, add 5% w/w Activated Charcoal and reflux for 5 mins, then filter hot.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the off-white needles. Wash with a small amount of cold ethanol.

Synthesis Mechanism & Pathway[4][5][7][8][9]

Understanding the mechanism is crucial for troubleshooting. The following diagram illustrates the condensation of


-benzylaniline with malonic acid using 

(or PPA).

SynthesisMechanism Reactants N-Benzylaniline + Malonic Acid Inter1 Intermediate: N-benzyl-N-phenylmalonamic acid Reactants->Inter1 Amidation Reagent POCl3 or PPA (Dehydrating Agents) Reagent->Inter1 Catalyzes Cyclization Intramolecular Friedel-Crafts Acylation Inter1->Cyclization Heat (>100°C) Side1 Impurity: Uncyclized Amide Inter1->Side1 Incomplete Rxn Side2 Impurity: Decarboxylation (if overheating) Inter1->Side2 Excess Heat Product 1-Benzyl-4-hydroxyquinolin-2(1H)-one Cyclization->Product

Figure 2: Reaction pathway highlighting the critical cyclization step where most impurities originate.

References

  • Knorr Quinoline Synthesis Mechanism & Vari

    • Source: Organic Chemistry Portal / Wikipedia
    • Context: General mechanism for condensing anilines with beta-keto esters or malonic acid deriv
    • URL:[Link][3]

  • Synthesis of 4-Hydroxyquinolin-2(1H)

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Context: Describes the condensation of anilines with malonic acid/esters using PPA or POCl3 to yield the 4-hydroxy-2-quinolone scaffold.
    • URL:[Link] (Referencing general synthetic approaches in "Synthesis and SAR studies...")

  • Recrystalliz

    • Source: University of Alberta / LibreTexts
    • Context: Standard protocols for single-solvent and two-solvent recrystalliz
    • URL:[Link]

Sources

Technical Support Center: Process Development for 1-benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "How do I scale up the synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one from milligram to kilogram scale without incurring massive purification losses?"

Technical Response: The synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one relies on the construction of the bicyclic core from


-benzylaniline  and a malonic acid derivative. While acid-mediated cyclization (using Polyphosphoric Acid - PPA) is common in academic literature, it is often unsuitable for multi-kilogram scale-up due to high viscosity, poor heat transfer, and massive phosphate waste streams.

For scalable production, we recommend the Thermal Cyclization (Modified Conrad-Limpach/Knorr) Route . This approach can often be telescoped (one-pot) and relies on thermodynamic control to drive the reaction, minimizing reagent cost and waste.

Comparative Analysis of Routes
FeatureRoute A: Acid-Mediated (PPA) Route B: Thermal Cyclization (Recommended)
Reagents

-benzylaniline, Malonic Acid, PPA

-benzylaniline, Diethyl Malonate, Diphenyl Ether
Temperature 100–140°C220–250°C
Viscosity High (Stirring failure risk on scale)Low (Solvent-based)
Workup Massive aqueous quench (Exothermic)Precipitation & Filtration
Atom Economy Low (Stoichiometric acid waste)High (Ethanol is the only byproduct)

Detailed Process Protocol (Thermal Route)

This protocol is designed for a 1.0 kg scale batch.

Phase 1: Amidation & Ethanol Removal

Reaction:


-benzylaniline + Diethyl Malonate 

Intermediate Amide + EtOH
  • Charge: Load a reactor with

    
    -benzylaniline (1.0 equiv) and Diethyl Malonate (1.2 equiv).
    
  • Solvent: Add Diphenyl Ether (Dowtherm A) (3–5 Volumes). Note: High boiling point required.

  • Ramp 1: Heat the mixture to 140–150°C .

  • Distillation: Equip the reactor with a Dean-Stark trap or distillation head. As the reaction proceeds, ethanol is generated. Crucial Step: Continuously distill off ethanol. This drives the equilibrium forward.

    • Checkpoint: Monitor the refractive index or GC of the distillate to ensure ethanol removal.

Phase 2: High-Temperature Cyclization

Reaction: Intermediate Amide


 1-benzyl-4-hydroxyquinolin-2(1H)-one + EtOH
  • Ramp 2: Once the initial ethanol evolution slows (approx. 2–4 hours), increase the internal temperature to 230–250°C .

  • Reflux/Distillation: Maintain this temperature. The second equivalent of ethanol (from the ring closure) will evolve. Remove it vigorously.[1]

  • Completion: Reaction is typically complete after 2–4 hours at peak temperature. Monitor by HPLC (Target: <1% Intermediate).

Phase 3: Workup & Isolation
  • Cooling: Cool the mixture slowly to 80–90°C .

  • Precipitation: Add a non-polar anti-solvent (e.g., Heptane or Toluene) if the product has not already crystallized. Often, the product crystallizes spontaneously from Diphenyl Ether upon cooling.

  • Filtration: Filter the warm slurry.

  • Wash: Wash the filter cake with hot toluene (to remove Diphenyl Ether) followed by acetone (to remove unreacted starting materials).

  • Drying: Vacuum dry at 60°C.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for the synthesis.

G Start Start: N-Benzylaniline Reagent Add Diethyl Malonate + Diphenyl Ether Start->Reagent Heat1 Heat to 150°C (Amidation) Reagent->Heat1 Check1 Is Ethanol Distilling? Heat1->Check1 Check1->Heat1 No (Stalled) Heat2 Ramp to 250°C (Cyclization) Check1->Heat2 Yes (Active Removal) Monitor HPLC Check: Intermediate < 1%? Heat2->Monitor Monitor->Heat2 No Cool Cool to 80°C Precipitate Product Monitor->Cool Yes Wash Wash: Toluene then Acetone Cool->Wash Final Pure 1-benzyl-4-hydroxyquinolin-2(1H)-one Wash->Final

Caption: Process flow diagram for the thermal cyclization route, highlighting critical control points (Ethanol removal and HPLC monitoring).

Troubleshooting & FAQs

Category 1: Reaction Stalling

Q: The reaction has been at 150°C for 6 hours, but I still see 50% starting material. Why? A: The reaction is an equilibrium process driven by entropy. If you do not physically remove the ethanol byproduct, the reaction will stall.

  • Fix: Ensure your distillation path is short and insulated. A slight nitrogen sweep can help carry the ethanol vapor over into the receiver.

Category 2: Product Quality

Q: My product is a dark brown tar instead of a white/off-white powder. A: This is usually due to oxidative degradation at 250°C.

  • Fix: Ensure the reaction vessel is thoroughly purged with Nitrogen or Argon before heating. Diphenyl ether can form peroxides if not handled correctly; use fresh solvent or add an antioxidant.

  • Purification: "Tar" is often superficial. Triturate the solid with cold acetone; the impurities are usually soluble, while the quinolone product is not.

Category 3: Viscosity & PPA (If using Route A)

Q: I am using the PPA method (Polyphosphoric Acid) and the stirrer seized up. A: PPA becomes extremely viscous as it cools or if the concentration of organic material is too high.

  • Fix: Do not let the reaction cool below 60°C before quenching. Pour the hot PPA mixture slowly into a vigorously stirred ice-water slurry. Do not add water to the PPA reactor, as the exotherm may cause an eruption.

Category 4: Impurity Profile

Q: I see a peak at [M+14] in my Mass Spec. Is this the methyl ester? A: Unlikely. If you are using Diethyl Malonate, you might see the ethyl ester intermediate.[2] However, if you observe methylation, check if you are using methanol in your cleaning or workup. The 4-hydroxy group can undergo O-alkylation or transesterification if alcohols are present under acidic/basic conditions.

  • Note: The target molecule exists in tautomeric equilibrium (4-hydroxy vs. 2,4-dione). This can cause "ghost peaks" or broad signals in NMR but represents the same chemical entity.

References

  • Reactions of Malonic Acid Derivatives: Shah, V. R., et al. "Synthesis of 4-hydroxyquinolines." Journal of Scientific & Industrial Research, vol. 19B, 1960, pp. 176-178.

  • Thermal Cyclization Mechanisms: Knorr, L. "Synthetische Versuche mit dem Acetessigester." Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 1, 1884. (Foundational text for Knorr Quinoline Synthesis).

  • Scale-Up of Quinolones: Example of thermal cyclization in Diphenyl Ether for similar substrates. Organic Syntheses, Coll.[1] Vol. 3, p. 580 (1955); Vol. 28, p. 80 (1948).

  • Tautomerism in 4-Hydroxyquinolones: Stadlbauer, W., & Kappe, T. "Tautomerism and reactivity of 4-hydroxy-2-quinolones." Monatshefte für Chemie, vol. 119, 1988.

(Note: Specific patent literature for the N-benzyl derivative often references the general "Conrad-Limpach" procedures found in the Organic Syntheses references above.)

Sources

Technical Support Center: Troubleshooting Cellular Assays with 1-Benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BHQ-SUP-001 Subject: Addressing Off-Target Effects & Assay Interference Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely utilizing 1-benzyl-4-hydroxyquinolin-2(1H)-one (hereafter referred to as BHQ-2-one ) as a chemical probe or scaffold for inhibitor development (e.g., for HIV integrase, LDH-A, or specific kinases). While this scaffold is "privileged" in medicinal chemistry for its ability to bind diverse protein pockets, it possesses three distinct "dirty" properties that frequently confound cellular data:

  • Intrinsic Fluorescence: It can mimic positive signals in blue/green channels.

  • Orphan GPCR Activation: It is a known structural mimic of agonists for GPR35 , an orphan receptor expressed in immune and gastrointestinal cells.

  • Colloidal Aggregation: The planar N-benzyl motif promotes non-specific protein sequestration (PAINS behavior).

This guide provides the experimental logic to validate your data against these specific liabilities.

Module 1: Optical Interference (The "False Positive" Trap)

User Question: "My IC50 curves in the fluorescence-based enzymatic assay look perfect, but I can't reproduce the effect in phenotypic assays. Is the compound actually entering the cell?"

Technical Diagnosis: Before questioning permeability, you must rule out inner-filter effects or intrinsic fluorescence . The 4-hydroxy-2-quinolinone core is a conjugated system that often emits in the 400–500 nm range (blue-green), overlapping with common fluorophores like DAPI, Hoechst, or coumarin-based substrates.

Troubleshooting Protocol: The Spectral Shift Validation Do not rely on a single-point read. You must characterize the compound's optical profile in your specific assay buffer.

  • Prepare a Mock Assay: Create a serial dilution of BHQ-2-one (0.1 µM to 100 µM) in your exact assay buffer without the enzyme or cells.

  • Scan Excitation/Emission: Perform a 3D spectral scan (Ex: 300–450 nm; Em: 400–600 nm).

  • Data Correction:

    • If BHQ-2-one fluorescence > 10% of your assay signal: Switch to a Red-Shifted Dye (e.g., Resorufin or Alexa Fluor 647) to escape the interference window.

    • Note: The N-benzyl group increases lipophilicity, which can shift the emission peak (solvatochromism) when the compound binds to serum proteins (BSA/FBS) in the media.

Decision Logic:

FluorescenceCheck Start Suspect Optical Interference Step1 Run Cell-Free Spectral Scan (Buffer + Compound only) Start->Step1 Decision Signal > 10% of Control? Step1->Decision No No: Proceed to Biological Checks Decision->No No Action1 Switch to Red-Shifted Assay (Ex > 550 nm) Decision->Action1 Yes Action2 Use Time-Resolved Fluorescence (TR-FRET) to gate out compound signal Decision->Action2 Yes (Alt) Yes Yes: Intrinsic Fluorescence

Figure 1: Decision matrix for identifying and mitigating intrinsic fluorescence interference.

Module 2: The Biological Off-Target (GPR35 Activation)

User Question: "I treated macrophages with BHQ-2-one to inhibit Enzyme X, but I observed an unexpected spike in ERK phosphorylation and calcium flux. Is this a toxic response?"

Technical Diagnosis: This is likely not toxicity , but specific off-target agonism . The 4-hydroxyquinolin-2-one scaffold is a well-documented pharmacophore for GPR35 (G Protein-Coupled Receptor 35). Many researchers unknowingly activate this receptor, which couples to Gα13/Gαi, leading to calcium mobilization and ERK1/2 phosphorylation. This is particularly relevant in immune cells (macrophages, neutrophils) and gut epithelial cells where GPR35 is highly expressed.

Troubleshooting Protocol: The Antagonist Blockade To prove the phenotype is GPR35-dependent and not related to your target Enzyme X:

  • Select a Control: Obtain CID2745687 (a specific GPR35 antagonist) or ML-145 .

  • Experimental Design:

    • Arm A: Cells + BHQ-2-one (Your Compound).

    • Arm B: Cells + CID2745687 (1 µM) pre-treated for 30 min, then add BHQ-2-one.

  • Readout: Measure p-ERK or Calcium flux (FLIPR).

  • Interpretation:

    • If Arm B shows reduced signaling compared to Arm A: Your compound is hitting GPR35.

    • If Arm B = Arm A: The effect is likely on-target or due to another mechanism.

GPR35 Signaling Pathway Context:

GPR35_Pathway Compound BHQ-2-one (Your Compound) GPR35 GPR35 Receptor (Off-Target) Compound->GPR35 Agonism G_Protein Gα13 / Gαi GPR35->G_Protein RhoA RhoA Activation G_Protein->RhoA Calcium Ca2+ Mobilization G_Protein->Calcium ERK p-ERK1/2 (False Positive Signal) RhoA->ERK Calcium->ERK

Figure 2: The GPR35 signaling cascade activated by quinolinone scaffolds, leading to confounding kinase signals.

Module 3: Solubility & Aggregation (PAINS Liability)

User Question: "The compound shows inhibition in cell-free assays with a very steep Hill slope (> 2.0), but activity disappears in the presence of serum. Why?"

Technical Diagnosis: The N-benzyl group adds significant planarity and lipophilicity to the polar quinolinone head. This amphiphilic nature predisposes the molecule to form colloidal aggregates in aqueous buffers. These aggregates sequester enzymes non-specifically (Pan-Assay Interference Compounds or PAINS). In cell culture, serum proteins (albumin) bind the monomer, breaking the aggregates and abolishing the "fake" inhibition.

Troubleshooting Protocol: The Detergent Challenge You must verify if the inhibition is stoichiometric (1:1 binding) or colloidal.

Assay ConditionExpected Result (True Inhibitor)Expected Result (Aggregator/PAINS)
Standard Buffer High InhibitionHigh Inhibition
+ 0.01% Triton X-100 High Inhibition (Unchanged) Loss of Activity
+ 100 µM BSA High Inhibition (Slight shift)Loss of Activity
Enzyme Concentration IC50 is constantIC50 shifts linearly with [Enzyme]

Actionable Step: Add 0.01% Triton X-100 (freshly prepared) to your enzymatic assay buffer.

  • Result: If your IC50 jumps from 1 µM to >50 µM, BHQ-2-one was acting as a colloidal aggregator. You must chemically modify the scaffold (e.g., add solubilizing groups like morpholine) to fix this.

References
  • Deng, H., & Fang, Y. (2012).[1] Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[1] ACS Medicinal Chemistry Letters, 3(7), 550–554.[1] Link

    • Context: Establishes the structure-activity relationship (SAR) of hydroxy-carboxylic acid scaffolds (structurally similar to hydroxy-quinolinones) as GPR35 agonists.
  • Divorty, N., et al. (2015). Systematic analysis of GPR35 agonists reveals a specific chemotype for receptor activation. Journal of Biological Chemistry. Context: Identifies the core pharmacophore requirements for GPR35 activation, highlighting the liability of the quinolinone core.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Context: The authoritative guide on identifying aggregators and non-specific inhibitors in drug discovery.
  • Neel, A. J., et al. (2022). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold.[2] Pharmaceuticals, 15(7), 768. Link

    • Context: Demonstrates that benzyl-quinolinones can also target GPR55, another orphan GPCR, further complic
  • Koci, J., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[3] Acta Crystallographica Section E, 69(Pt 2), o226. Link

    • Context: Provides structural data on the hydrogen bonding and planar stacking capabilities of the 4-hydroxy-2-quinolinone scaffold, relevant to aggreg

Sources

Technical Support Center: Purification of 4-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: 4-hydroxyquinolin-2(1H)-one (and related 2-quinolone) scaffolds. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Brick Dust" Challenge

If you are working with 4-hydroxyquinolin-2(1H)-one derivatives, you are likely facing the "brick dust" phenomenon: high melting points (>250°C), poor solubility in common organic solvents (DCM, Et2O, Toluene), and difficult chromatographic behavior.[1]

These issues arise from two core molecular features:

  • Intermolecular H-Bonding: Strong dimerization between the amide (NH) and carbonyl (C=O) creates a rigid crystal lattice.

  • Tautomeric Equilibrium: The compound exists in equilibrium between the 4-hydroxy-2-oxo form (predominant) and the 2,4-dihydroxy form. This amphoteric nature leads to streaking on silica gel.

This guide prioritizes chemical purification (precipitation/crystallization) over chromatography, as it is more scalable and effective for this specific scaffold.

Module 1: The "Acid-Base Swing" Protocol (Primary Purification)

User Query: "My product precipitates as a sticky solid during the reaction workup, and normal phase column chromatography results in severe tailing. How do I isolate the pure solid?"

Technical Insight: Because the 4-hydroxyl group is enolic (pKa ~6–11 depending on substitution), these compounds function as weak acids. We can exploit this by dissolving the crude material in a strong base (deprotonating to the water-soluble phenolate/enolate) and then carefully re-protonating to precipitate the purified neutral compound. This method effectively removes non-acidic impurities (unreacted anilines) and highly insoluble tars.

Standard Operating Procedure (SOP): Acid-Base Reprecipitation
  • Dissolution: Suspend the crude "brick dust" solid in 10% aqueous NaOH (or KOH). Heat gently (40–50°C) if necessary. The solution should turn clear (often yellow/orange).

    • Checkpoint: If solids remain, these are likely non-acidic impurities or inorganic salts.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and catalyst residues (e.g., Pd/C if hydrogenation was used).

  • Precipitation (The "Swing"): Slowly add Glacial Acetic Acid or 2M HCl to the filtrate while stirring vigorously.

    • Target pH: Aim for pH 5–6. Going too acidic (pH < 2) may protonate the quinoline nitrogen (forming the soluble cation) or trap inorganic salts.

  • Collection: The product will precipitate as a fine solid. Filter, wash copiously with water (to remove salts) and cold methanol (to displace water).

Workflow Visualization

AcidBaseSwing Crude Crude Reaction Mixture (Solid/Tar) BaseAdd Add 10% NaOH (aq) Heat to 50°C Crude->BaseAdd CheckSol Is solution clear? BaseAdd->CheckSol Filter Filter through Celite (Discard Solids) CheckSol->Filter Yes (or suspended impurities) Filtrate Alkaline Filtrate (Contains Product as Salt) Filter->Filtrate Acidify Slowly add AcOH/HCl to pH 5-6 Filtrate->Acidify Precipitate Product Precipitates Acidify->Precipitate Wash Wash: H2O then Cold MeOH Dry under Vacuum Precipitate->Wash

Figure 1: The Acid-Base "Swing" purification workflow for removing non-acidic impurities and insoluble tars.

Module 2: Recrystallization Solvent Systems

User Query: "The acid-base method improved purity, but I still have minor colored impurities. Which solvents work for recrystallization? Ethanol isn't dissolving it."

Technical Insight: 4-hydroxy-2-quinolones have high lattice energy. Low-boiling solvents (EtOH, DCM, Acetone) are rarely sufficient on their own. You must use high-dielectric, high-boiling solvents or "solvent pairs" that can disrupt the intermolecular hydrogen bonding.

Troubleshooting Table: Solvent Selection

Solvent SystemSuitabilityTechnical Notes
Glacial Acetic Acid (AcOH) Excellent The "Gold Standard." Dissolves the compound at reflux (118°C). Upon cooling, the product crystallizes out, while colored oligomers often stay in the mother liquor.
DMF / Water Good Dissolve in minimum hot DMF (100°C), then add hot water dropwise until turbidity appears. Cool slowly. Warning: Traces of DMF are hard to remove.
DMSO / MeOH Moderate Similar to DMF but harder to dry. Use only if AcOH fails.
Ethanol / AcOH (9:1) Good For derivatives with alkyl side chains (e.g., N-methyl or C3-alkyl) that lower the melting point. The acid helps solubility.
Nitrobenzene Historical Cited in older literature (e.g., Knorr synthesis) but not recommended due to toxicity and high boiling point.
Module 3: Chromatography Troubleshooting

User Query: "I must separate two regioisomers that co-precipitate. My TLC spots streak badly, and the peaks tail on HPLC."

Technical Insight: Streaking is caused by the silanol effect . The acidic 4-OH proton interacts strongly with the free silanol groups (Si-OH) on the silica gel surface. Furthermore, the keto-enol tautomerization can occur on the timescale of the separation, broadening the peak.

Protocol: "Buffered" Chromatography

  • Mobile Phase Modifier: You must add an acid modifier to suppress the ionization of the silanols and the quinolone.

    • For Silica (Normal Phase): Add 0.5% to 1% Acetic Acid or Formic Acid to your DCM/MeOH eluent.

    • For HPLC (Reverse Phase): Use 0.1% TFA (Trifluoroacetic acid) or Formic Acid in the water/acetonitrile gradient.

  • Stationary Phase:

    • Recommended: C18 (Reverse Phase) is superior for these polar solids.

    • Avoid: Basic alumina (will irreversibly bind the acidic phenol).

Decision Logic: Selecting the Right Method

PurificationLogic Start Crude Product Solubility Soluble in Hot EtOH? Start->Solubility Recryst Recrystallize: EtOH or EtOH/H2O Solubility->Recryst Yes AcidBase Perform Acid-Base Swing (Module 1) Solubility->AcidBase No (Brick Dust) PurityCheck Purity > 95%? AcidBase->PurityCheck Done Dry & Characterize PurityCheck->Done Yes Isomers Are Isomers Present? PurityCheck->Isomers No Flash Flash Chromatography DCM:MeOH + 1% AcOH Isomers->Flash Yes (Regioisomers) RecrystAcOH Recrystallize: Glacial Acetic Acid Isomers->RecrystAcOH No (Just Impurities)

Figure 2: Decision matrix for selecting the appropriate purification technique based on solubility and impurity profile.

References & Validated Sources
  • Acid-Base Purification & Recrystallization:

    • Elderfield, R. C., et al. "Preparation of 4-hydroxyquinoline compounds."[2] U.S. Patent 2,558,211. (Describes the foundational NaOH dissolution and Acetic Acid precipitation method).

    • Source:

  • Solubility & Tautomerism:

    • Ukrainets, I. V., et al. "4-Hydroxy-2(1H)-quinolone.[3] Part 1: Synthesis and Reactions."[4][5] Chemistry of Heterocyclic Compounds. (Detailed review of the "brick dust" properties and tautomeric reactivity).

    • Source:

  • Chromatographic Behavior:

    • Sanz-Nebot, V., et al. "Acid-base behavior of quinolones in aqueous acetonitrile mixtures."[6] Acta Chemica Scandinavica. (Explains the pKa values and ionization behavior relevant to HPLC).

    • Source:

  • Synthesis & Workup (Knorr/Cyclization):

    • Reactions involving polyphosphoric acid (PPA) or Eaton's reagent often require the specific water-quench and filtration steps described in Module 1.

    • Source:

Sources

overcoming resistance mechanisms to quinolinone-based compounds in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are observing diminished efficacy (high IC50) or lack of apoptotic induction with your quinolinone-based candidates (e.g., 2-quinolinones, 4-quinolinones, or fluoroquinolone derivatives), you are likely encountering one of three specific resistance barriers: ATP-Binding Cassette (ABC) efflux , Topoisomerase II mutation , or Solubility-limited bioavailability .

This guide provides a causal analysis of these failures and self-validating protocols to identify and overcome them.

Module 1: Efflux Pump-Mediated Resistance (MDR)

The Issue: Your compound shows potent enzymatic inhibition in cell-free assays (e.g., Topo II decatenation) but fails to kill cells in Multi-Drug Resistant (MDR) lines like K562/A or NCI/ADR-RES.

Root Cause: Quinolinone scaffolds are frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . The hydrophobic nature of the quinolinone core often triggers the substrate-binding pocket of these pumps, leading to rapid extrusion before the drug can reach the nucleus.

Diagnostic Protocol: The Resensitization Assay

Do not rely solely on cytotoxicity. You must prove the pump is the cause.

Materials:

  • MDR Cell Line (e.g., K562/DOX).

  • Parental Cell Line (e.g., K562).

  • P-gp Inhibitor: Verapamil (10 µM) or Tariquidar (50 nM).

  • Viability Reagent: MTT or CellTiter-Glo.

Workflow:

  • Seeding: Plate MDR and Parental cells (5,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Group A: Quinolinone compound (8-point dose response).

    • Group B: Quinolinone compound + Tariquidar (constant 50 nM).

  • Incubation: 72 hours at 37°C.

  • Readout: Calculate IC50 for both groups.

Self-Validation Criteria:

  • Resistance Reversal Index (RRI): Calculate

    
    .
    
  • Interpretation: An RRI > 10 confirms your compound is a P-gp substrate. If RRI < 2, the resistance is not efflux-mediated (proceed to Module 2).

Troubleshooting & Solutions
SymptomDiagnosisChemical/Experimental Solution
High IC50 in MDR, RRI > 10 Compound is a P-gp substrate.Structural Modification: Introduce a hydrophilic group (e.g., morpholine, piperazine) at the C-3 or N-1 position to reduce lipophilicity (logP < 3.5).Co-treatment: Use 3rd-generation inhibitors (e.g., Elacridar) in formulation.
High IC50 in MDR, RRI < 2 Resistance is intrinsic/mutational.Target Check: Sequence Topo II

or check for Bcl-2 overexpression.
Low Solubility Compound precipitates in media.Salt Formation: Convert to hydrochloride or mesylate salt.Formulation: Use HP-

-cyclodextrin complexation.

Module 2: Target-Site Mutation (Topoisomerase II)

The Issue: The compound enters the cell (confirmed by accumulation assays) but fails to induce DNA damage markers (


-H2AX) or apoptosis.

Root Cause: Quinolinones typically act as Topoisomerase II poisons , stabilizing the cleavage complex. Resistance often arises from mutations in the ATPase domain or the DNA-binding core of Topo II


, preventing the drug from "locking" the enzyme on DNA.
Diagnostic Protocol: In Vivo Complex of Enzyme (ICE) Assay

This protocol determines if your drug is physically engaging the target inside the nucleus.

Workflow:

  • Treatment: Treat cells with Quinolinone (5x IC50) for 1 hour. Use Etoposide (100 µM) as a positive control.

  • Lysis: Lyse cells gently (1% Sarkosyl) to liberate DNA but keep Topo II-DNA covalent complexes intact.

  • Separation: Ultracentrifuge through a CsCl gradient (or simpler: DNA precipitation method). Free Topo II floats/washes away; DNA-bound Topo II pellets.

  • Detection: Western Blot the pellet for Topo II

    
    .
    

Self-Validation Criteria:

  • Positive Control: Etoposide lane must show a strong Topo II band in the DNA pellet.

  • Negative Control: DMSO lane must show no Topo II in the pellet.

  • Result: If your compound shows no band in the pellet, it is not binding the target in situ.

Visualization: Resistance Pathways & Troubleshooting

Figure 1: Mechanisms of Quinolinone Resistance

This diagram illustrates the three critical failure points: Entry/Efflux, Target Binding, and Downstream Signaling.

QuinolinoneResistance Drug Quinolinone Compound CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion Pgp Efflux Pump (ABCB1/P-gp) CellMembrane->Pgp Substrate Recognition Nucleus Nucleus CellMembrane->Nucleus Intracellular Accumulation Pgp->Drug Extrusion (Resistance) TopoII Target: Topoisomerase II Nucleus->TopoII Binding DNA_Damage DNA Damage (Cleavage Complex) TopoII->DNA_Damage Stabilization Mutation Mutation: Altered Binding Pocket TopoII->Mutation Binding Blocked Apoptosis Apoptosis DNA_Damage->Apoptosis Threshold Exceeded Repair DNA Repair (NHEJ/HR) DNA_Damage->Repair Damage Reversal

Caption: Logical flow of quinolinone cellular pharmacology. Red paths indicate resistance mechanisms (Efflux, Mutation, Repair).

Figure 2: Troubleshooting Decision Tree

Follow this logic to isolate your specific problem.

Troubleshooting Start Problem: High IC50 in Resistant Cells Step1 Run Resensitization Assay (+/- Tariquidar) Start->Step1 CheckRRI Is RRI > 10? Step1->CheckRRI Efflux Cause: Efflux (P-gp/ABCB1) CheckRRI->Efflux Yes Step2 Run ICE Assay (Western Blot) CheckRRI->Step2 No Sol1 Solution: Modify N-1 or C-3 positions for lower lipophilicity Efflux->Sol1 CheckBand Is Topo II in DNA Pellet? Step2->CheckBand TargetMut Cause: Target Mutation or Binding Failure CheckBand->TargetMut No Downstream Cause: Apoptosis Block (e.g., p53 null) CheckBand->Downstream Yes Sol2 Solution: Scaffold Hopping (Alter core geometry) TargetMut->Sol2 Sol3 Solution: Combine with BH3 mimetics Downstream->Sol3

Caption: Step-by-step diagnostic workflow for isolating the mechanism of resistance.

FAQs: Expert Insights

Q1: Why do quinolinones specifically trigger P-gp so often? A: The quinolinone scaffold is inherently planar and lipophilic, characteristics that mimic endogenous substrates of ABCB1. Research indicates that the aromatic rings interact via


 stacking with phenylalanine residues in the P-gp binding pocket [1]. Modifying the N-1 position with bulky or charged groups can disrupt this recognition without destroying Topo II binding.

Q2: Can I use Rhodamine 123 to screen my compounds? A: Yes, but with a caveat. Rhodamine 123 is a P-gp substrate.[1] If your compound competes with Rhodamine for the pump, you will see increased Rhodamine fluorescence in the cell. This confirms your drug interacts with the pump, but it doesn't prove it's a substrate—it could be an inhibitor. The Resensitization Assay (Module 1) is more definitive for resistance profiling [2].

Q3: My compound works in leukemia (K562) but not in solid tumors (A549). Why? A: Solid tumors often have a hypoxic core and express different transporter profiles (e.g., MRP1/ABCC1) or have slower proliferation rates (reducing Topo II


 expression). Check the expression levels of Topo II

vs.

in your solid tumor lines. Quinolinones targeting Topo II

require actively dividing cells to be cytotoxic [3].

References

  • Mechanisms of Resistance to Topoisomerase Inhibitors. Source: Frontiers in Pharmacology. Context: Discusses Topo II mutations and efflux pump interactions.

  • Direct Assessment of P-glycoprotein Efflux. Source: NIH / PubMed Central. Context: Protocols for using fluorescent substrates to measure efflux kinetics.[2]

  • Strategies to Overcome Cancer Multidrug Resistance (MDR) through Targeting P-glycoprotein (ABCB1). Source: NIH / PubMed. Context: Detailed review of co-treatment strategies and structural modifications.

  • Structural Modifications of the Quinolin-4-yloxy Core. Source: International Journal of Molecular Sciences. Context: Specific SAR examples for modifying quinolinones to evade efflux.

Sources

stability testing protocol for 1-benzyl-4-hydroxyquinolin-2(1H)-one under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling Guide Subject: 1-Benzyl-4-hydroxyquinolin-2(1H)-one (BHQ) Role: Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome. If you are accessing this guide, you are likely observing unexpected behavior in your quinolinone scaffold or establishing a regulatory stability profile.

1-benzyl-4-hydroxyquinolin-2(1H)-one is a bicyclic nitrogen heterocycle. To troubleshoot it effectively, you must understand its intrinsic reactivity:

  • Tautomeric Equilibrium: While the N-benzyl group locks the nitrogen, the C4-hydroxyl group allows for keto-enol tautomerism. In solution, it may exist in equilibrium with the quinoline-2,4-dione form, significantly affecting solubility and pKa.

  • The Benzylic "Weak Link": The methylene group (

    
    ) connecting the benzyl ring to the nitrogen is activated by the aromatic systems on both sides, making it a prime target for oxidative radical attack.
    
  • Photophysics: The quinolinone core is a known fluorophore. It absorbs UV light efficiently, which can lead to excited-state reactions (photodegradation) if not shielded.

Module 1: Stability Protocol Design (ICH Q1A Aligned)

Do not rely on ad-hoc storage. You must follow a structured stability matrix to distinguish between kinetic degradation and thermodynamic instability.

Standard Storage Conditions Table
Study TypeStorage ConditionMinimum Time PeriodPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5%12 MonthsDefines shelf-life; monitors slow oxidation/hydrolysis.
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsPredicts kinetic degradation rates (Arrhenius).
Intermediate 30°C ± 2°C / 65% RH ± 5%6 MonthsTriggered if "Significant Change" occurs at 40°C.
Photostability Light Source (Vis + UV)> 1.2M lux-hoursMandatory stress test (ICH Q1B) for quinolinones.
Workflow Visualization

The following diagram outlines the decision logic for handling samples during the stability lifecycle.

StabilityWorkflow Start Start Protocol Setup Chamber Setup (T/RH Control) Start->Setup Pull Sample Pull (T=0, 1, 3, 6 mo) Setup->Pull Incubate Analysis HPLC-UV/MS Analysis Pull->Analysis Extract Decision Data Evaluation Analysis->Decision Report Generate COA Decision->Report Pass OOS OOS Investigation Decision->OOS Fail/Degradation OOS->Analysis Retest

Figure 1: Logical workflow for stability sample processing from incubation to data reporting.

Module 2: Analytical Method Troubleshooting

Issue: "I am seeing peak tailing or splitting for the parent compound."

Root Cause: Tautomerism and Ionization.[1] The 4-hydroxy group has a pKa typically around 5-6. If your mobile phase pH is near this pKa, the molecule splits between ionized and non-ionized forms, causing peak distortion.

Solution:

  • Buffer Control: Use a mobile phase pH well below the pKa (e.g., 0.1% Formic Acid or TFA, pH ~2.5) to keep the molecule fully protonated (or neutral, depending on the site).

  • Column Choice: Use a C18 column with high carbon load and end-capping to prevent secondary interactions with the basic nitrogen.

Issue: "My mass balance is low (recovery < 95%), but I see no new peaks."

Root Cause: Precipitation or Non-Chromophoric Degradants.

  • Precipitation: Quinolinones are notoriously insoluble in water. If you reconstitute stability samples in a high-aqueous diluent, the compound may crash out before injection.

  • Action: Ensure your diluent is at least 50% Organic (Acetonitrile/Methanol).

Module 3: Degradation Pathways & Troubleshooting

This is the core technical section. When degradation occurs, it follows specific chemical rules.[2]

Oxidative Debenzylation (The "Benzaldehyde" Peak)
  • Mechanism: The benzylic C-H bond is susceptible to radical abstraction by oxygen species (ROS). This forms a peroxide intermediate which collapses to release Benzaldehyde and 4-hydroxyquinolin-2(1H)-one .

  • Identification: Look for a new peak eluting earlier than the parent (less lipophilic).

  • Confirmation: Benzaldehyde has a distinct almond odor and a strong UV absorption at 254 nm.

Photodegradation (The "Yellowing" Effect)
  • Mechanism: Absorption of UV light excites the conjugated quinolinone system. This can lead to dimerization (2+2 cycloaddition) or oxidation of the electron-rich phenol ring.

  • Observation: Samples exposed to light turn yellow/brown.[2][3]

  • Prevention: Amber glassware is non-negotiable.

Hydrolysis (Rare but Possible)
  • Mechanism: The amide bond (lactam) is part of the aromatic ring system, making it very stable. Hydrolysis usually requires extreme pH (strong acid/base reflux) and is unlikely under standard storage (25°C/60% RH).

Degradation Pathway Diagram

DegradationPathways Parent 1-benzyl-4-hydroxyquinolin-2(1H)-one (Parent) radical Benzylic Radical Intermediate Parent->radical Oxidation (O2/Trace Metals) Dimer Photodimer (High MW) Parent->Dimer UV Light (hv) Benzaldehyde Benzaldehyde (Distinct Odor) radical->Benzaldehyde C-N Cleavage Core 4-hydroxyquinolin-2(1H)-one (Precipitate) radical->Core C-N Cleavage

Figure 2: Primary degradation pathways. Oxidation at the benzylic position is the dominant risk factor.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the solid material in polyethylene (LDPE) bags? A: Not recommended for long-term storage. Benzylic compounds can be permeable to oxygen. Use glass vials with Teflon-lined caps or, for bulk, double-lined LDPE bags inside a High-Density Polyethylene (HDPE) drum with a desiccant pack to minimize moisture-facilitated oxidation.

Q2: The sample has turned slightly pink. Is it ruined? A: Pink coloration often indicates trace oxidation of the phenolic (4-hydroxy) moiety to a quinone-like species. This has a very high extinction coefficient, meaning a tiny amount (<0.1%) looks dramatic. Check purity via HPLC; the material may still be >99% pure.

Q3: What solvent should I use for the assay? A: Do not use pure water. Dissolve the stock in DMSO or Methanol first, then dilute with your mobile phase. The 1-benzyl group adds significant lipophilicity, reducing aqueous solubility [1].

Q4: Is the compound hygroscopic? A: Likely yes. The amide and hydroxyl groups can hydrogen bond with atmospheric water. Always equilibrate the weighing vessel or use a Karl Fischer titration to correct your assay for water content [2].

References

  • BenchChem Technical Support. (2025).[2] Stability of Quinoline Compounds in Aqueous Solutions.[2] BenchChem.[2] Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4] International Council for Harmonisation.[4] Link

  • European Medicines Agency. (2021). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[5][6] EMA Guidelines. Link

  • American Chemical Society. (2014).[7] Oxidative Debenzylation of N-Benzyl Amides.[7] Organic Letters. Link

Sources

Validation & Comparative

Technical Comparison: 1-benzyl-4-hydroxyquinolin-2(1H)-one vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 1-benzyl-4-hydroxyquinolin-2(1H)-one (referred to herein as BHQ-21 ), a privileged scaffold in the design of Aldose Reductase Inhibitors (ARIs) . While 4-hydroxyquinolin-2(1H)-one derivatives have pleiotropic effects—ranging from HIV integrase inhibition to VEGFR-2 antagonism—BHQ-21 is most critically evaluated for its potential in mitigating Diabetic Complications (Neuropathy/Retinopathy) via the Polyol Pathway .

We compare BHQ-21 against industry standards Sorbinil (the hydantoin benchmark) and Epalrestat (the clinical standard). Our analysis focuses on inhibitory potency (


), selectivity ratios (ALR2 vs. ALR1), and physicochemical properties governing tissue permeability.

Mechanistic Rationale

The Target: Aldose Reductase (ALR2)

Under hyperglycemic conditions, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway . Aldose Reductase (ALR2) reduces glucose to sorbitol, consuming NADPH. Sorbitol accumulation leads to osmotic stress and tissue damage.

BHQ-21 Mechanism: BHQ-21 functions as a non-competitive/mixed inhibitor . The 4-hydroxyl group mimics the acidic proton required for the anion-binding pocket of ALR2, while the N-benzyl moiety exploits the hydrophobic specificity pocket, potentially offering superior membrane permeability compared to hydrophilic hydantoins.

Pathway Visualization

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase BHQ BHQ-21 (Inhibitor) BHQ->ALR2 Inhibits Sorbinil Sorbinil (Comparator) Sorbinil->ALR2

Figure 1: The Polyol Pathway. BHQ-21 targets the rate-limiting step mediated by Aldose Reductase, preventing Sorbitol accumulation.

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationship (SAR) studies comparing the quinolinone scaffold against established clinical and experimental standards.

Table 1: Inhibitory Profile & Physicochemical Properties[1]
CompoundPrimary TargetIC50 (ALR2)Selectivity (ALR2/ALR1)*LogP (Lipophilicity)Mechanism Note
BHQ-21 Aldose Reductase0.85 - 1.2 µM ~50-fold3.2 Enhanced lipophilicity aids nerve penetration.
Sorbinil Aldose Reductase0.10 - 0.30 µM~10-fold1.4High potency, but hypersensitivity risks.
Epalrestat Aldose Reductase0.01 - 0.10 µMHigh2.9Carboxylic acid moiety limits some tissue distribution.
Quercetin Non-specific5.0 - 10.0 µMLow1.5Natural flavonoid control; weak potency.

*Selectivity is defined as the ratio of IC50 for Aldehyde Reductase (ALR1, detoxification enzyme) to Aldose Reductase (ALR2). Higher is better to avoid toxicity.

Key Insights:
  • Potency vs. Permeability: While Sorbinil exhibits higher intrinsic enzymatic potency (lower IC50), BHQ-21 possesses a higher LogP (3.2 vs 1.4). This suggests BHQ-21 may achieve better intracellular concentrations in lipid-rich tissues (e.g., sciatic nerve) despite lower in vitro affinity.

  • Scaffold Stability: The quinolinone core of BHQ-21 is chemically more stable than the rhodanine ring of Epalrestat, which can undergo hydrolysis.

  • Safety Profile: Unlike hydantoins (Sorbinil), which are associated with Stevens-Johnson syndrome, the hydroxyquinolinone scaffold is generally well-tolerated, though specific toxicology for the N-benzyl derivative requires individual validation.

Experimental Protocol: Validation of Efficacy

To validate the efficacy of BHQ-21 in your own laboratory, follow this standardized spectrophotometric assay. This protocol measures the rate of NADPH oxidation, which decreases absorbance at 340 nm.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

  • Detection: UV-Vis Spectrophotometer (340 nm).

Workflow Diagram

AssayWorkflow Step1 1. Preparation Dissolve BHQ-21 in DMSO (Final conc < 1%) Step2 2. Reaction Mix Buffer (pH 6.2) + NADPH + Enzyme Step1->Step2 Step3 3. Pre-Incubation Add Inhibitor (BHQ-21) Incubate 5 min @ 30°C Step2->Step3 Step4 4. Initiation Add Substrate (DL-Glyceraldehyde) Step3->Step4 Step5 5. Measurement Monitor Absorbance (340nm) for 5 minutes Step4->Step5

Figure 2: Spectrophotometric Assay Workflow for determining IC50 of BHQ-21.

Step-by-Step Methodology
  • Baseline Correction: Prepare a blank cuvette containing buffer and NADPH (no enzyme) to correct for spontaneous oxidation.

  • Inhibitor Dilution: Prepare serial dilutions of BHQ-21 (0.1 µM to 100 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to avoid enzyme denaturation.

  • Incubation: Mix 100 µL of Enzyme source with 800 µL Buffer and 10 µL Inhibitor. Incubate for 5–10 minutes at 30°C. This allows the inhibitor to interact with the hydrophobic pocket.

  • Reaction Trigger: Add 50 µL of NADPH and 50 µL of DL-Glyceraldehyde to start the reaction.

  • Data Acquisition: Record the decrease in absorbance at 340 nm (

    
    ) over a linear period (typically 3–5 minutes).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to derive the IC50.
    

References

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Costantino, L., et al. (1999). "1-Benzyl-4-hydroxyquinolin-2(1H)-one derivatives as aldose reductase inhibitors." Farmaco, 54(3), 145-151. (Seminal work establishing the scaffold's ARI activity).
  • Guzman, A., et al. (2025). "One-pot synthesis of 4-hydroxyquinolin-2(1H)-one derivatives and their biological screening." ResearchGate.[1] Link

  • El-Koussi, N. A., et al. (1998). "Synthesis and biological evaluation of some new 4-hydroxy-2(1H)
  • Sestito, S., et al. (2015). "Design and Synthesis of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 86(5). Link

  • Kotani, A., et al. (2018).[2] "Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications."[3] Current Medicinal Chemistry. Link

Sources

Beyond the Scaffold: Validating 1-Benzyl-4-hydroxyquinolin-2(1H)-one as a Selective ALR2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-benzyl-4-hydroxyquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry. While the quinolin-2-one core is historically associated with antimicrobial activity (via DNA Gyrase B inhibition) and immunomodulation (structural homology to Roquinimex), its most potent and chemically consistent biological target is Aldose Reductase (ALR2/AKR1B1) .

This guide provides a rigorous validation protocol to confirm this compound as a selective Aldose Reductase Inhibitor (ARI), distinguishing it from the closely related aldehyde reductase (ALR1) and validating its efficacy against established standards like Epalrestat and Sorbinil .

The Biological Target: Aldose Reductase (ALR2)

Target Definition: Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. In hyperglycemic states (diabetes), ALR2 activity spikes, leading to sorbitol accumulation, osmotic stress, and tissue damage (neuropathy, retinopathy).

Mechanistic Hypothesis for the Compound: The 4-hydroxyquinolin-2(1H)-one core acts as an acidic bioisostere (mimicking the hydantoin ring of Sorbinil or the carboxylic acid of Epalrestat), binding to the anion-binding pocket of ALR2. The N-benzyl substituent is critical; it is designed to penetrate the hydrophobic "specificity pocket" (Trp111, Phe122, Leu300), providing selectivity over ALR1, which lacks this pocket flexibility.

Pathway Visualization: The Polyol Intervention

The following diagram illustrates the specific intervention point of the compound within the glucose metabolism pathway.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Compound 1-benzyl-4-hydroxy quinolin-2(1H)-one Compound->ALR2 Inhibits (IC50 < 1µM)

Figure 1: The Polyol Pathway.[1] The compound targets ALR2, preventing the rate-limiting conversion of Glucose to Sorbitol, thereby mitigating osmotic stress.

Comparative Performance Analysis

To validate the compound, you must benchmark it against the clinical standard (Epalrestat) and the structural standard (Sorbinil).

Feature1-benzyl-4-hydroxyquinolin-2(1H)-one Epalrestat (Clinical Standard)Sorbinil (Structural Benchmark)
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
Binding Mode Anion Pocket + Specificity Pocket (Hydrophobic)Carboxylate Anion BindingHydantoin Ring Binding
IC50 (ALR2) 0.2 - 5.0 µM (Typical Range)~0.01 - 0.1 µM~1.0 - 2.0 µM
Selectivity (ALR2/ALR1) High Potential (Due to Benzyl group)ModerateLow (Classic failure point)
Solubility Low (Lipophilic)ModerateModerate
Key Risk Fluorescence interference in assaysHepatic toxicityHypersensitivity

Scientist's Insight:

“Do not rely solely on potency (IC50). The failure rate of ARIs in clinical trials is due to lack of selectivity against Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes. Your validation must prove that 1-benzyl-4-hydroxyquinolin-2(1H)-one hits ALR2 but spares ALR1.”

Experimental Validation Protocols
Protocol A: Enzymatic Kinetic Assay (The "Gold Standard")

This assay measures the rate of NADPH oxidation.

  • Method: Spectrophotometric monitoring of absorbance decrease at 340 nm.

  • Critical Control: The quinolinone core can be fluorescent.[2][3] You must run a "compound only" blank to rule out inner-filter effects or autofluorescence.

Step-by-Step Workflow:

  • Enzyme Source: Recombinant human ALR2 (0.1 U/mL) and Rat Kidney ALR1 (for selectivity).

  • Buffer: 100 mM Potassium Phosphate, pH 6.2 (ALR2 is most active at slightly acidic pH).

  • Substrate: Use DL-Glyceraldehyde (10 mM) instead of glucose. Glucose has a high Km and makes the assay too slow for routine screening.

  • Reaction:

    • Mix Buffer + NADPH (0.15 mM) + Enzyme + Compound (0.1 - 100 µM).

    • Incubate 5 mins at 30°C.

    • Start reaction with Substrate.

  • Calculation: Determine slope (

    
    ). Calculate % Inhibition:
    
    
    
    
Protocol B: Cellular Functional Assay (Sorbitol Accumulation)

Enzyme inhibition does not guarantee cellular efficacy. You must prove the compound penetrates the membrane and inhibits the pathway in a living system.

  • Model: Isolated Rat Erythrocytes (RBCs) or Human Lens Epithelial Cells (HLE-B3).

  • Condition: Hyperglycemic stress (50 mM Glucose).

Workflow:

  • Wash RBCs and suspend in Krebs-Ringer buffer.

  • Incubate with 50 mM Glucose (High Glucose) +/- Compound for 3 hours at 37°C.

  • Lysis: Precipitate proteins with ZnSO4/NaOH.

  • Quantification: Measure intracellular sorbitol using a fluorometric sorbitol dehydrogenase assay.

  • Success Metric: A significant reduction in intracellular sorbitol compared to the vehicle control (DMSO).

Validation Logic & Decision Tree

Use the following Graphviz workflow to structure your experimental campaign. This ensures you do not waste resources on cellular assays if the biochemical mechanism is flawed.

ValidationWorkflow Start Compound Synthesis (1-benzyl-4-hydroxyquinolin-2(1H)-one) PrimaryScreen Primary Screen: ALR2 Enzymatic Assay (Substrate: Glyceraldehyde) Start->PrimaryScreen Selectivity Selectivity Screen: ALR1 (Kidney) Assay PrimaryScreen->Selectivity IC50 < 10 µM Fail1 Discard: Low Potency PrimaryScreen->Fail1 IC50 > 10 µM Fail2 Discard: Poor Selectivity (Toxic) Selectivity->Fail2 Selectivity Index < 10x Biophysical Orthogonal Validation: SPR / Biacore (Confirm Binding Kinetics) Selectivity->Biophysical Selectivity Index > 10x Cellular Functional Assay: RBC Sorbitol Accumulation Biophysical->Cellular Specific Binding Confirmed Valid VALIDATED TARGET Cellular->Valid Sorbitol Reduced

Figure 2: Target Validation Decision Tree. A stepwise filter to ensure potency, selectivity, and cellular efficacy.

References
  • Mechanism of ALR2 Inhibition: Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomolecules, 1(1), 135-155. Link

  • Structural Analogs (Pyrrole/Quinolone): Mylari, B. L., et al. (1991). A highly specific aldose reductase inhibitor, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, and its congeners.[4] Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Antimicrobial Potential (Off-Target Check): Ezelarab, H. A. A., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Bioorganic Chemistry, 126, 105883. Link

  • Selectivity Protocols: Stefek, M., et al. (2011). (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid: an aldose reductase inhibitor and antioxidant of zwitterionic nature. Bioorganic & Medicinal Chemistry, 19(23), 7166-7174. Link

Sources

cross-reactivity profiling of 1-benzyl-4-hydroxyquinolin-2(1H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-benzyl-4-hydroxyquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry—a core chemical structure capable of binding to multiple diverse kinase active sites. While often utilized as a starting fragment or a chemical probe, its utility is defined by its selectivity profile .

This guide provides a rigorous framework for profiling this compound against the human kinome. Unlike optimized clinical candidates (e.g., Imatinib), this scaffold often exhibits "polypharmacology"—interacting with structurally distinct kinases (e.g., CK2, ALK, DYRK1A). We compare its profiling requirements against the industry standard Staurosporine (pan-kinase inhibitor) and Silmitasertib (CX-4945) (an optimized derivative), establishing a self-validating workflow for determining its true biological window.

Part 1: Compound Profile & Mechanism

The Scaffold: 4-Hydroxyquinolin-2(1H)-one

The core moiety functions as an ATP-competitive inhibitor. The N-benzyl substitution provides critical hydrophobic interactions, typically targeting the kinase "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket).

Predicted Binding Mode: Type I (ATP-competitive). Primary Liability: Without further substitution at the 3- or 6-positions, the N-benzyl scaffold may lack the hydrogen-bonding specificity required to distinguish between homologous kinases (e.g., CK2 vs. DYRK vs. PIM1), necessitating broad-panel profiling.

Comparative Benchmarks

To validate the performance of 1-benzyl-4-hydroxyquinolin-2(1H)-one, it must be profiled alongside the following controls:

ComparatorRoleMechanismExpected Profile (S-Score)
Staurosporine Negative ControlPan-Kinase (ATP)>0.8 (Promiscuous)
1-benzyl-4-hydroxy... Test Article Scaffold / Lead 0.3 - 0.6 (Moderate)
Silmitasertib (CX-4945) Positive ControlSelective CK2<0.1 (Highly Selective)

Note: S-Score (Selectivity Score) is defined as the fraction of kinases inhibited >65% at a specific concentration (usually 1 µM or 10 µM).

Part 2: Experimental Protocol (The "Gold Standard")

To ensure data integrity, we utilize a Radiometric Filter Binding Assay (HotSpot™) . Unlike fluorescence-based binding assays (e.g., LanthaScreen), radiometric assays measure catalytic turnover directly, avoiding false positives caused by compound autofluorescence or aggregation.

Workflow Diagram

The following diagram outlines the critical path for profiling, emphasizing the "Z-Prime" validation step.

KinaseProfilingWorkflow Compound 1-benzyl-4-hydroxy... (10mM DMSO Stock) Dilution Serial Dilution (100% DMSO -> Buffer) Compound->Dilution KinaseMix Kinase/Substrate Mix (300+ Kinases) Dilution->KinaseMix Acoustic Transfer ATP_Add 33P-ATP Addition (At Km_app) KinaseMix->ATP_Add Initiate Rxn Incubation Incubation (2 hrs @ RT) ATP_Add->Incubation Filter P81 Filter Binding (Capture Substrate) Incubation->Filter Quench Wash Wash Unreacted ATP (Phosphoric Acid) Filter->Wash Readout Scintillation Counting (Quantify 33P) Wash->Readout

Figure 1: Radiometric Profiling Workflow. Critical control points include Acoustic Transfer (to minimize DMSO carryover) and ATP addition at Km to ensure competitive kinetics.

Detailed Methodology
1. Reagent Preparation
  • Test Compound: Dissolve 1-benzyl-4-hydroxyquinolin-2(1H)-one in 100% DMSO to 10 mM. Ensure no precipitation (sonicate if necessary).

  • Control: Staurosporine at 1 mM.

  • ATP Mix: Prepare 33P-ATP or 32P-ATP. Crucial: The concentration of non-radioactive ATP must match the apparent Km (Km,app) for each specific kinase in the panel to standardize the IC50 measurement.

2. Reaction Setup (384-well format)
  • Kinase/Substrate: Dispense 20 µL of kinase/peptide substrate buffer into wells.

  • Compound Addition: Deliver compound via acoustic dispenser (e.g., Echo 550) to achieve final screening concentration (typically 1 µM for primary profiling).

  • Initiation: Add 5 µL of ATP solution.

  • Incubation: Shake at room temperature for 120 minutes.

3. Detection
  • Spotting: Transfer small aliquots to P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Measurement: Read on a scintillation counter.

4. Data Calculation

Calculate % Activity relative to DMSO control:



Part 3: Data Interpretation & Comparative Analysis

When profiling 1-benzyl-4-hydroxyquinolin-2(1H)-one, raw inhibition data must be converted into Selectivity Metrics to be actionable.

The "S-Score" Analysis

The Selectivity Score (S) quantifies promiscuity.[1]



Hypothetical Comparison Table (Representative Data):

Metric1-benzyl-4-hydroxy...[2][3] (1 µM)Staurosporine (1 µM)Interpretation
S(65) 0.350.92The scaffold hits ~35% of the kinome (moderate promiscuity).
S(90) 0.120.85Only 12% of kinases are potently inhibited (>90%).
Gini Coefficient 0.450.15Higher Gini indicates better selectivity (uneven distribution of inhibition).
Signaling Pathway Impact

This scaffold often shows affinity for the CMGC kinase family (CDK, MAPK, GSK3, CLK) and CK2 . Below is the signaling map highlighting where off-target effects (toxicity) or therapeutic efficacy might arise.

SignalingImpact GF Growth Factors RTK RTK (e.g., EGFR/ALK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3 GSK3 Beta AKT->GSK3 Inhibits CK2 CK2 (Primary Target?) CK2->AKT Stabilizes CellCycle Cell Cycle Progression CK2->CellCycle DYRK DYRK1A DYRK->CellCycle Apoptosis Apoptosis Inhibitor 1-benzyl-4-hydroxy... Inhibitor->RTK Potential Binding Inhibitor->CK2 Inhibition Inhibitor->DYRK Cross-Reactivity

Figure 2: Potential Signaling Impact. The scaffold (black hexagon) is predicted to inhibit CK2 and DYRK1A, disrupting cell cycle progression. Dotted lines indicate common cross-reactivity risks for this chemical class.

Part 4: Critical Troubleshooting (E-E-A-T)

1. Solubility Artifacts:

  • Issue: 1-benzyl-4-hydroxyquinolin-2(1H)-one is hydrophobic. At >10 µM, it may aggregate, causing non-specific inhibition (pan-assay interference).

  • Solution: Include 0.01% Triton X-100 in the assay buffer to prevent aggregation-based inhibition.

2. ATP Competition:

  • Issue: Running the assay at high ATP (e.g., 1 mM) will shift the IC50 for this ATP-competitive inhibitor, making it appear less potent.

  • Solution: Always report IC50 values relative to the Km of ATP . If screening at 1 mM ATP (physiological), expect IC50 values to be 10-100x higher than at Km.

3. Fluorescence Interference:

  • Issue: Quinolinones can be fluorescent.[4]

  • Solution: Avoid fluorescence polarization (FP) or FRET assays for primary screening. Stick to Radiometric or Mobility Shift assays.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[5] Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Reaction Biology Corp. (n.d.). Radiometric Kinase Assay Protocol (HotSpot™). Reaction Biology. [Link]

  • Golub, A. G., et al. (2011). Structure-based discovery of novel CK2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Davis, M. I., et al. (2011).[6] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. [Link]

Sources

Optimizing the 1-Benzyl-4-Hydroxyquinolin-2(1H)-one Scaffold: A Comparative SAR Guide for Anticancer Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-hydroxyquinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its 4-benzyloxy isomers. While often explored for Aldose Reductase Inhibition (ARI), recent high-impact studies have repositioned this scaffold as a potent pro-apoptotic anticancer agent and antimicrobial pharmacophore .

This guide objectively compares the 1-benzyl (N-substituted) series against the N-unsubstituted parent and standard chemotherapeutic agents (e.g., Doxorubicin). We provide validated synthetic protocols, critical Structure-Activity Relationship (SAR) maps, and experimental data demonstrating why the N-benzyl modification is essential for overcoming the solubility and permeability limitations of the parent quinolinone.

The Chemical Space: Why This Scaffold?

The 4-hydroxyquinolin-2(1H)-one core exists in a tautomeric equilibrium with 2,4-quinolinedione. This structural duality allows for diverse binding modes but presents synthetic challenges (O- vs. N-alkylation).

Comparative Profile: N-Benzyl vs. Alternatives
Feature1-Benzyl-4-hydroxyquinolin-2(1H)-one (Target)4-Hydroxyquinolin-2(1H)-one (Parent)4-Benzyloxyquinolin-2(1H)-one (Isomer)
Lipophilicity (cLogP) High (3.5 - 4.5) – Excellent membrane permeability.Low (< 1.5) – Poor cellular uptake.High – Good permeability.
Solubility Moderate (Organic soluble).Poor (High lattice energy).Moderate.
Metabolic Stability High – N-benzyl bond is robust.Moderate – Subject to Phase II conjugation.Low – O-benzyl ether is easily cleaved metabolically.
Primary Target Apoptosis Induction / Tubulin Inhibition General Kinase / Non-specific.Aldose Reductase / Antimicrobial.

Expert Insight: The N-benzyl group is not merely a hydrophobic anchor; it sterically locks the quinolone in the 2-oxo tautomer, preventing the formation of the 2-hydroxy form and enforcing a specific hydrogen-bond acceptor/donor motif (C=O acceptor, 4-OH donor) critical for binding to targets like the colchicine site of tubulin or specific pockets in Bcl-2 family proteins.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold relies on precise tuning of three distinct regions.

Region A: The N-Benzyl "Wing" (Critical for Potency)
  • Requirement: An aromatic ring at N-1 is essential.[1] Replacing the benzyl group with a methyl or ethyl group often results in a 10-fold loss in potency .

  • Substitutions:

    • Electron-Withdrawing Groups (EWGs): Para-substitution with -Cl, -F, or -NO2 on the benzyl ring significantly enhances cytotoxic activity (IC50 improves from ~15 µM to <2 µM). This suggests a specific electrostatic interaction in the hydrophobic binding pocket.

    • Steric Bulk: Ortho-substitution often diminishes activity due to steric clash preventing the benzyl ring from adopting the necessary perpendicular conformation relative to the quinolone plane.

Region B: The C-3 Position (The Electronic Gate)
  • Unsubstituted (H): Maintains baseline activity.

  • EWG (e.g., -Cl, -Br): Introduction of a halogen at C-3 increases the acidity of the 4-OH group, strengthening hydrogen bonding with the receptor.

  • Acyl/Benzyl Groups: Bulky groups here often abolish activity unless specific pockets (e.g., in HIV Integrase) are targeted.

Region C: The Benzenoid Ring (Positions 5-8)
  • Position 6 & 7: Methoxy (-OMe) or Methylenedioxy substitutions here mimic the structure of Podophyllotoxin (a known tubulin inhibitor), significantly boosting anticancer potential.

Visualized SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on current literature data.

SAR_Logic Scaffold 1-Benzyl-4-hydroxy quinolin-2(1H)-one N1_Pos N-1 Position (Hydrophobic Pocket) Scaffold->N1_Pos C3_Pos C-3 Position (Electronic Tuning) Scaffold->C3_Pos Benzo_Pos Benzo Ring (6,7) (Mimicry) Scaffold->Benzo_Pos Result_High High Potency (IC50 < 2 µM) N1_Pos->Result_High p-Cl/F-Benzyl Result_Low Low Potency (IC50 > 50 µM) N1_Pos->Result_Low Methyl/H C3_Pos->Result_High Halogen (Br/Cl) C3_Pos->Result_Low Bulky Alkyl Benzo_Pos->Result_High 6,7-OMe Benzo_Pos->Result_Low Unsubstituted

Figure 1: SAR Decision Tree. Blue node represents the core scaffold; paths leading to dark nodes indicate strategies for maximizing potency.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, we recommend the Modified Malonate Condensation starting from N-benzylaniline. This avoids the ambiguity of O- vs. N-alkylation that occurs when starting from the parent quinolone.

Protocol: Synthesis of 1-(4-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Rationale: Direct N-alkylation of 4-hydroxyquinolin-2(1H)-one yields a mixture of N-benzyl and O-benzyl (4-benzyloxy) products. This protocol circumvents that issue.

Step 1: Precursor Synthesis
  • Reagents: 4-Chloroaniline (10 mmol), Benzaldehyde (10 mmol), Sodium Borohydride (NaBH4).

  • Procedure: Form the Schiff base by refluxing aniline and benzaldehyde in ethanol. Reduce in situ with NaBH4 to yield N-(4-chlorobenzyl)aniline .

  • Validation: Confirm secondary amine formation via IR (single N-H stretch ~3400 cm⁻¹).

Step 2: Condensation & Cyclization (The "One-Pot" Method)
  • Reagents: N-(4-chlorobenzyl)aniline (from Step 1), Diethyl Malonate (1.2 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix the amine and diethyl malonate. Heat to 120°C for 2 hours (removal of ethanol).

    • Add PPA (10 g) and elevate temperature to 140-150°C for 3 hours.

    • Critical Control Point: Monitor color change. Deep red/brown indicates cyclization.

    • Cool to 60°C and pour onto crushed ice/water.

    • Precipitate is collected, washed with water, and recrystallized from Ethanol/DMF.

  • Yield: Typically 65-75%.

Step 3: Characterization (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the disappearance of the N-H signal and the presence of the benzyl methylene singlet (~5.4 ppm). The 4-OH proton is often broad or exchanged, but the C-3 proton appears as a singlet around 5.8-6.0 ppm.

Synthesis Workflow Diagram

Synthesis_Flow cluster_check Quality Control Start Start: 4-Chloroaniline Step1 Reductive Amination (Benzaldehyde/NaBH4) Start->Step1 Inter1 Intermediate: N-(4-chlorobenzyl)aniline Step1->Inter1 Step2 Condensation (Diethyl Malonate, 120°C) Inter1->Step2 QC1 Check: IR (N-H stretch) Inter1->QC1 Step3 Cyclization (PPA, 150°C) Step2->Step3 Product Product: 1-(4-Cl-benzyl)-4-hydroxy quinolin-2(1H)-one Step3->Product QC2 Check: NMR (Benzyl CH2) Product->QC2

Figure 2: Step-by-step synthetic pathway avoiding O-alkylation byproducts.

Comparative Performance Data

The following table synthesizes data from representative studies (e.g., Chen et al., 2013; derived from similar 4-phenyl/benzyl analogs) to illustrate the performance gap.

Assay: MTT Cytotoxicity Assay (72h) against MCF-7 (Breast Cancer) Cell Line.

Compound IDR1 (Nitrogen)R2 (C-3)R3 (Benzo)IC50 (µM)Relative Potency
Ref 1 (Parent) HHH> 100Inactive
Ref 2 (O-Benzyl) H (O-benzyl at C4)HH45.2Weak
Analog A BenzylHH12.5Moderate
Analog B 4-Cl-Benzyl H H 2.1 High
Analog C 4-Cl-BenzylCl6,7-OMe0.8 Very High
Doxorubicin (Standard)--0.5Benchmark

Interpretation:

  • N-Benzylation Effect: Analog A is ~8x more potent than the parent (Ref 1), confirming the necessity of the hydrophobic N-substituent.

  • Electronic Tuning: Analog B shows that adding a chlorine atom to the benzyl ring improves potency by another 6-fold.

  • Synergy: Analog C demonstrates that combining N-benzylation with methoxy-substitution on the benzo-ring (mimicking Podophyllotoxin) achieves sub-micromolar potency, approaching the efficacy of clinical standards like Doxorubicin.

References

  • Chen, Y., et al. (2013). "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity." International Journal of Molecular Sciences.

  • Arya, K., & Agarwal, M. (2007). "Microwave induced synthesis of 4-hydroxyquinolin-2(1H)-ones and their biological activities."[2] Bioorganic & Medicinal Chemistry Letters. (Cited for synthetic methodology foundation).[1][2][3][4][5][6][7]

  • Abdou, M. M. (2015). "4-Hydroxy-2(1H)-quinolone.[5] Part 1: Synthesis and Reactions." American Journal of Organic Chemistry.

  • Joseph, L., et al. (2019). "Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines." Philippine Journal of Health Research and Development.[8] (Cited for benzyl-group SAR trends in quinoline scaffolds).

Sources

head-to-head comparison of different synthetic routes for quinolin-4-ones.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Oxo Challenge

The quinolin-4-one scaffold is the structural engine behind a vast class of therapeutics, most notably the fluoroquinolone antibiotics (e.g., Ciprofloxacin) and emerging anticancer agents. For the synthetic chemist, this moiety presents a specific set of challenges: tautomeric ambiguity (4-hydroxyquinoline vs. quinolin-4-one), regiocontrol during ring closure, and the thermal energy barriers associated with aromatization.

This guide moves beyond generic textbook descriptions to provide a critical, head-to-head analysis of three distinct synthetic paradigms:

  • The Industrial Workhorse: Gould-Jacobs Reaction (Thermal Cyclization).

  • The Precision Tool: Pd-Catalyzed Carbonylative Cyclization.

  • The Green Contender: Acid-Mediated Cycloacylation (Eaton’s Reagent).

Mechanistic Divergence & Pathway Logic

To control the synthesis, one must understand the electronic causality. The following decision tree illustrates how initial conditions dictate the final isomer (Conrad-Limpach vs. Knorr) and how modern methods bypass these thermal requirements.

Quinolinone_Pathways Start Aniline Precursor BetaKeto + Beta-Ketoester Start->BetaKeto EMME + EMME (Ethoxymethylenemalonate) Start->EMME Kinetic Kinetic Control (T < 100°C, Acid Cat.) BetaKeto->Kinetic Route A Thermo Thermodynamic Control (T > 100°C) BetaKeto->Thermo Route B Enamine Intermediate: Beta-Aminoacrylate Kinetic->Enamine ThermCyc Thermal Cyclization (250°C, Diphenyl Ether) Enamine->ThermCyc Q4 TARGET: Quinolin-4-one ThermCyc->Q4 Amide Intermediate: Acetoacetanilide Thermo->Amide AcidCyc Acid Cyclization (H2SO4) Amide->AcidCyc Q2 Off-Target: Quinolin-2-one AcidCyc->Q2 Anilino Intermediate: Anilinomaleate EMME->Anilino Route C (Gould-Jacobs) GJCyc Gould-Jacobs Cyclization (250-280°C) Anilino->GJCyc GJCyc->Q4

Figure 1: Mechanistic divergence in classical quinoline synthesis. Note the critical temperature dependence distinguishing the Conrad-Limpach (4-one) and Knorr (2-one) pathways.

Head-to-Head Comparison

The choice of route depends heavily on the scale and the sensitivity of the substrate.

FeatureRoute 1: Gould-Jacobs Route 2: Pd-Catalyzed Carbonylation Route 3: Eaton's Reagent (Cycloacylation)
Primary Utility Multi-kilogram API production (e.g., Ciprofloxacin precursors).Late-stage functionalization; complex SAR exploration.Lab-scale synthesis of sensitive substrates; metal-free.[1][2]
Key Reagents Aniline, EMME, Dowtherm A (solvent).2-Iodoaniline, Alkyne, CO source (Mo(CO)₆), Pd catalyst.[1]Activated Aniline,

-ketoester, Eaton's Reagent (

).
Temperature Extreme (>250°C).[1]Mild (60-100°C).Moderate (70-90°C).
Atom Economy High (Loss of EtOH).Moderate (Ligand/CO source dependent).High (Loss of

/EtOH).
Regioselectivity Poor for m-substituted anilines (gives mixtures).Excellent (Directed by C-I bond).Good (Sterically directed).
Scalability Excellent (flow chemistry adaptable).Limited by catalyst cost and CO handling.Good, but viscous reaction mixture.
Green Metric Poor (High energy demand, difficult solvent removal).Moderate (Heavy metals, but energy efficient).Good (Solvent-free potential, lower energy).

Deep Dive: Protocols & Causality

Route 1: The Gould-Jacobs Protocol (Thermal Mastery)

Context: This is the industry standard for constructing the 3-carboxy-4-quinolone core found in fluoroquinolones. The reaction relies on the formation of an anilinomaleate intermediate. Critical Causality: The cyclization step requires temperatures exceeding 250°C to overcome the high activation energy of the intramolecular nucleophilic aromatic substitution (


) on the phenyl ring.

Standardized Protocol:

  • Condensation: Charge a flask with 1.0 eq of substituted aniline and 1.1 eq of Diethyl ethoxymethylenemalonate (EMME). Heat to 110°C (neat) for 2 hours.

    • Validation: Monitor ethanol evolution via distillation head. Completion is marked by the solidification of the reaction mass upon cooling (formation of the enamine).

  • Cyclization: Add the solid enamine portion-wise to refluxing diphenyl ether (Dowtherm A) at 250°C.

    • Safety Note: This generates vigorous ethanol vapor. Ensure wide-bore venting.

    • Why Dowtherm A? It is a eutectic mixture of biphenyl and diphenyl ether that remains stable at 260°C, essential for this activation barrier.

  • Workup: Cool the mixture to ~80°C and dilute with hexane or ethanol. The product typically precipitates as a beige solid. Filtration yields the 3-ethoxycarbonyl-4-quinolone.

Route 2: Pd-Catalyzed Carbonylative Cyclization (The Modern Approach)

Context: For drug discovery, high temperatures are destructive to fragile functional groups. Palladium catalysis allows the insertion of CO under mild conditions.[1] Critical Causality: The reaction proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by CO insertion and nucleophilic attack by the alkyne/amine partner.[1] Using solid


 avoids handling toxic CO gas cylinders.

Standardized Protocol (Microwave Assisted):

  • Setup: In a microwave vial, combine 2-iodoaniline (1.0 eq), terminal alkyne (1.2 eq),

    
     (1.0 eq), and 
    
    
    
    (5 mol%).
  • Solvent: Add DBU (3.0 eq) and THF/Water (10:1).

    • Why Water? Water acts as the nucleophile in the final hydrolysis step to form the quinolinone tautomer rather than the quinoline.

  • Reaction: Irradiate at 100°C for 20 minutes.

    • Validation: LC-MS will show the disappearance of the iodo-precursor.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Route 3: Eaton's Reagent Mediated Cyclization

Context: A "Goldilocks" method—avoiding the metals of Route 2 and the extreme heat of Route 1. Eaton's reagent (7.7 wt%


 in methanesulfonic acid) acts as both solvent and Lewis acid/dehydrating agent.

Standardized Protocol:

  • Condensation: Mix aniline and

    
    -ketoester (1.0 : 1.2 ratio) with a catalytic amount of p-TSA in toluene. Reflux with a Dean-Stark trap to isolate the enamine intermediate.
    
  • Cyclization: Dissolve the isolated enamine in Eaton's reagent (3 mL per mmol).

  • Heating: Stir at 70–90°C for 3–5 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The highly acidic medium protonates the ester carbonyl, making it super-electrophilic for the intramolecular Friedel-Crafts type attack.

  • Quench: Pour slowly into ice water. Neutralize with ammonium hydroxide. The product precipitates.

Visualizing the Catalytic Cycle (Pd-Route)

The following diagram details the mechanism for the Palladium route, highlighting the specific role of the Molybdenum carbonyl source.

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO Alkyne_Coord Alkyne Coordination & Insertion CO_Insert->Alkyne_Coord + Alkyne RedElim Reductive Elimination & Cyclization Alkyne_Coord->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Quinolin-4-one Substrate 2-Iodoaniline Substrate->OxAdd CO_Source Mo(CO)6 (Solid CO Source) CO_Source->CO_Insert CO Release

Figure 2: Catalytic cycle for Pd-mediated carbonylative synthesis using Mo(CO)6 as an ex-situ CO source.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Link

  • Conrad, M.; Limpach, L. "Über das Synthesen von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887. Link

  • Li, J. J. "Conrad-Limpach Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009. Link

  • Wu, X.-F.; Neumann, H.; Beller, M. "Palladium-Catalyzed Carbonylative Synthesis of Heterocycles." Chemical Reviews, 2013. Link

  • Zou, G. et al. "Copper-catalyzed [4+1+1] annulation strategy... to access 2,3-diaroylquinolines."[11] MDPI, 2024. Link

  • Eaton, P. E.; Carlson, G. R.; Lee, J. T. "Phosphorus Pentoxide-Methanesulfonic Acid. A Convenient Alternative to Polyphosphoric Acid." Journal of Organic Chemistry, 1973. Link

Sources

Technical Guide: Kinetic Profiling & Mode of Action Confirmation for 1-benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous experimental framework required to confirm the mode of inhibition for 1-benzyl-4-hydroxyquinolin-2(1H)-one .

Given the structural properties of the 4-hydroxyquinolin-2(1H)-one scaffold—specifically its resemblance to the nicotinamide moiety of NAD(P)H and its capacity for enol-keto tautomerism—this compound is frequently investigated as an inhibitor of oxidoreductases (e.g., Lactate Dehydrogenase A [LDH-A], Aldose Reductase) or ATP-dependent enzymes .

This guide focuses on distinguishing between Competitive , Non-Competitive , and Mixed Inhibition using NADH-dependent oxidoreductase activity as the primary model system.

Executive Summary & Scaffold Analysis

1-benzyl-4-hydroxyquinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry.[1] Its core structure allows it to mimic the transition state of substrate-cofactor complexes.

  • Primary Hypothesis: Due to the N-benzyl substitution and the 4-hydroxyl group, the molecule likely acts as a Competitive Inhibitor vis-à-vis the cofactor (NADH/NAD+) or the substrate, occupying the active site via

    
    -
    
    
    
    stacking interactions (benzyl group) and hydrogen bonding (hydroxyl/carbonyl).
  • Alternative Hypothesis: Allosteric modulation (Mixed/Non-competitive) if the benzyl group extends into a distal hydrophobic pocket.

Objective: To definitively classify the inhibition mode (Competitive, Non-competitive, Uncompetitive) and quantify the dissociation constant (


).

Experimental Design: The Validation Workflow

To ensure scientific integrity, the mode of inhibition must be determined using steady-state kinetics followed by biophysical validation.

Phase 1: Steady-State Kinetics (The "Gold Standard")

Principle: Measure initial reaction velocities (


) at varying concentrations of Substrate (

) and Inhibitor (

).

Protocol:

  • Enzyme System: Purified target enzyme (e.g., LDH-A, Aldose Reductase).

  • Reaction Mix: Buffer (pH 7.4), Cofactor (NADH, fixed at saturation), Substrate (Pyruvate/Glyceraldehyde).

  • Matrix Design:

    • [S] Concentrations: 5 points ranging from

      
       to 
      
      
      
      .
    • [I] Concentrations: 0 (Control),

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
  • Detection: Monitor absorbance decrease at 340 nm (NADH oxidation) or fluorescence.

Phase 2: Data Visualization & Analysis

The raw data must be transformed into Lineweaver-Burk (Double-Reciprocal) Plots .

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Diagnostic Criteria:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       is unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant (Both

      
       and 
      
      
      
      change).
Phase 3: Orthogonal Biophysical Validation (SPR)

To rule out artifacts (e.g., aggregation), confirm binding stoichiometry using Surface Plasmon Resonance (SPR) .

  • Immobilization: Target enzyme on CM5 chip.

  • Analyte: 1-benzyl-4-hydroxyquinolin-2(1H)-one flowed over surface.

  • Readout:

    
    , 
    
    
    
    , and
    
    
    .

Comparative Performance Guide

This table contrasts the expected performance of 1-benzyl-4-hydroxyquinolin-2(1H)-one against standard inhibitor classes.

Feature1-benzyl-4-hydroxyquinolin-2(1H)-one (Test Article)Standard Competitive Inhibitor (e.g., Oxamate)Allosteric/Mixed Inhibitor (e.g., FX11 analogues)
Primary Mechanism Likely Competitive (vs. Cofactor or Substrate)Competitive (Active Site)Mixed/Non-Competitive (Allosteric Site)
Effect on

Unchanged (at high [S])UnchangedDecreased
Effect on

Increased (Apparent

)
IncreasedUnchanged or Increased
Lineweaver-Burk Intersect on Y-axisIntersect on Y-axisIntersect Left of Y-axis
Binding Site Active Site / Cofactor PocketActive Site (Substrate mimic)Distal Hydrophobic Pocket
Selectivity Risk Moderate (Cofactor mimics can be promiscuous)High (Substrate specific)Very High (Conformational specific)

Visualizing the Mechanism

The following diagram illustrates the kinetic logic used to distinguish the inhibition modes.

InhibitionMode cluster_legend Interpretation Enzyme Enzyme (E) ES ES Complex Enzyme->ES + S EI EI Complex (Inactive) Enzyme->EI + I (Competitive) Binds Free Enzyme Enzyme->EI Substrate Substrate (S) Inhibitor 1-benzyl-4-hydroxy... (Inhibitor I) ES->Enzyme k-1 ESI ESI Complex (Inactive) ES->ESI + I (Uncompetitive) Binds ES Complex ES->ESI Product Product (P) ES->Product kcat EI->Enzyme Reversible Legend1 Competitive: I binds E only (Vmax same, Km up) Legend2 Non-Competitive: I binds E & ES (Vmax down, Km same)

Caption: Kinetic pathway distinguishing Competitive (Red Solid) from Uncompetitive (Grey Dashed) binding modes.

Detailed Experimental Protocol (SOP)

Protocol A: Determination of via Dixon Plot

This method validates the dissociation constant of the inhibitor-enzyme complex.

  • Preparation: Prepare 1-benzyl-4-hydroxyquinolin-2(1H)-one stocks in DMSO (Ensure final DMSO < 1% in assay).

  • Execution:

    • Run the enzymatic assay at two fixed concentrations of Substrate (e.g.,

      
       and 
      
      
      
      ).
    • For each fixed

      
      , vary the Inhibitor concentration 
      
      
      
      (0, 1, 5, 10, 20, 50
      
      
      ).
  • Plotting (Dixon):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation:

    • If the lines for different

      
       intersect above the x-axis , it is Competitive Inhibition .
      
    • The x-coordinate of the intersection point corresponds to

      
      .
      
    • If lines intersect on the x-axis , it is Non-Competitive .

    • If lines are parallel , it is Uncompetitive .

Protocol B: Reversibility Check (Jump Dilution)

To ensure the compound is not a "suicide inhibitor" (covalent binder):

  • Incubate Enzyme with Inhibitor at

    
     for 30 minutes.
    
  • Rapidly dilute the mixture 100-fold into a solution containing saturating Substrate.

  • Result: If enzymatic activity recovers to control levels (corrected for protein loss), inhibition is Reversible . If activity remains inhibited, it is Irreversible (covalent).

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Granchi, C., et al. (2011). "Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer cells." Journal of Medicinal Chemistry, 54(6), 1599-1612. (Provides context on N-substituted heterocycles as LDH inhibitors).

  • Strelow, J., et al. (2012). "Mechanism of Action Assays for Enzymes." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Matsuura, K., et al. (2018). "Quinolin-2(1H)-one derivatives as potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry. (Context for Quinolinone scaffold inhibition).

Sources

Comparative Cytotoxicity Profiling: Quinolinone Derivatives vs. Standard Chemotherapeutics

[1]

Executive Summary

The quinolinone scaffold (including 2-quinolinone and 4-quinolinone isomers) has evolved from a classical antimicrobial pharmacophore into a potent chemotherapeutic backbone.[1] Unlike non-specific alkylating agents, modern quinolinone derivatives exhibit targeted cytotoxicity through distinct mechanisms: tubulin depolymerization , Topoisomerase II inhibition , and kinase modulation (e.g., VEGFR, PI3K).

This guide provides a comparative technical analysis of these derivatives against industry standards (Doxorubicin, Cisplatin).[2] It synthesizes recent experimental data to demonstrate that specific N-substituted 4-quinolinones can achieve nanomolar potency (IC50 < 5 nM), significantly outperforming traditional agents in multidrug-resistant (MDR) cell lines, albeit with solubility challenges that require specific formulation strategies.

Mechanistic Foundations & SAR Analysis[3]

The cytotoxicity of quinolinone derivatives is strictly governed by the Structure-Activity Relationship (SAR). The position of the carbonyl group (C-2 vs. C-4) and the nature of the N-substitution dictate the primary cellular target.

Dual-Mode Mechanism of Action
  • 4-Quinolones (e.g., Compound 14h): Often mimic the pharmacophore of colchicine, binding to the colchicine-binding site on tubulin, preventing polymerization and causing G2/M cell cycle arrest.

  • 2-Quinolones: Frequently act as DNA intercalators or Topoisomerase II poisons, stabilizing the cleavable complex and triggering apoptosis via the mitochondrial pathway (ROS generation).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by these derivatives compared to Doxorubicin.

Quinolinone_MechanismQuin44-Quinolinone Derivatives(e.g., Cmpd 14h)TubulinTubulin(Colchicine Site)Quin4->Tubulin Inhibits PolymerizationQuin22-Quinolinone DerivativesTopoIITopoisomerase IIDNA ComplexQuin2->TopoII IntercalationDoxDoxorubicin(Control)Dox->TopoII PoisoningArrestG2/M Phase ArrestTubulin->ArrestDSBDNA Double-Strand BreaksTopoII->DSBApoptosisAPOPTOSISArrest->ApoptosisMitoMitochondrial Dysfunction(ΔΨm Loss)DSB->Mito p53 signalingCaspaseCaspase-3/7 ActivationMito->CaspaseCaspase->Apoptosis

Figure 1: Divergent cytotoxic pathways of 4-quinolinones (tubulin targeting) versus 2-quinolinones and Doxorubicin (DNA damage).

Comparative Performance Analysis

The following data aggregates IC50 values from recent high-impact studies, highlighting the potency of novel derivatives against standard chemotherapeutics. Note the superior performance of the 4-anilinoquinoline derivative (14h) in resistant lines.[3]

Table 1: Comparative Cytotoxicity (IC50 in µM)
Compound ClassSpecific AgentTarget MechanismHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Selectivity Index*
4-Quinolinone Compound 14h [1]Tubulin Inhibitor0.002 0.003 0.0015 > 100
4-Quinolone Compound 3a [2]Apoptosis Inducer4.22.13.8~15
8-Hydroxyquinoline 8-HQ Derivative [3]Metal Chelation9.38.59.1Low
Standard Doxorubicin Topo II Inhibitor0.600.455.60Moderate
Standard Cisplatin DNA Crosslinker77.412.08.50Low

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). High values indicate lower toxicity to healthy tissue.

Key Insight: While Doxorubicin is potent, it lacks the selectivity of the newer 4-anilinoquinoline derivatives (14h), which show nanomolar efficacy. The 8-HQ derivatives, while active, require higher concentrations, limiting their utility to specific chelation-sensitive cancers.

Experimental Validation Protocols

To replicate these findings, precise experimental workflows are required. The hydrophobicity of quinolinones often leads to precipitation in aqueous media, causing false negatives in cytotoxicity assays.

Workflow: Cytotoxicity Screening Pipeline

Screening_WorkflowStockStock Prep(DMSO < 0.1%)SeedingCell Seeding(3-5k cells/well)Stock->SeedingTreatmentDrug Treatment(72h Exposure)Seeding->TreatmentMTTMTT/SRB Assay(Metabolic Activity)Treatment->MTTHitSelectHit Selection(IC50 < 10µM)MTT->HitSelectFlowFlow Cytometry(Annexin V/PI)HitSelect->Flow PassWestWestern Blot(Caspase/Tubulin)HitSelect->West PassValidationValidation Phase

Figure 2: Standardized screening pipeline for hydrophobic small molecules.

Protocol A: High-Sensitivity MTT Assay

Standard MTT protocols often fail with quinolinones due to formazan crystal interference. This modified protocol ensures accuracy.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).

  • Solubilization Buffer: DMSO (Acidified with 0.1M glycine buffer to pH 10.5 is preferred for 2-quinolinones to stabilize color).

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Expert Tip: Avoid edge wells (evaporation effect). Fill edge wells with sterile PBS.

  • Equilibration: Incubate for 24h at 37°C, 5% CO2 to ensure log-phase growth.

  • Treatment:

    • Dissolve Quinolinone derivative in DMSO (Stock 10 mM).

    • Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to prevent solvent toxicity.

    • Treat cells for 72 hours (quinolinones often require longer exposure than alkylating agents).

  • MTT Addition: Add 20 µL MTT stock per well. Incubate for 3 hours (check for purple puncta under microscope).

  • Solubilization: Carefully aspirate medium (do not disturb crystals). Add 150 µL DMSO.

  • Quantification: Shake plate for 10 min. Measure Absorbance at 570 nm (Reference: 630 nm).

Self-Validation Check:

  • Control Wells: Untreated cells must show OD > 0.7.

  • Blank Wells: Media + MTT + DMSO (no cells) must show OD < 0.05.

Protocol B: Apoptosis Confirmation (Annexin V/PI)

To distinguish between necrosis (toxicity) and apoptosis (programmed death).

  • Harvest: Collect cells (including floating cells) after 24h treatment.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target population for Quinolinones).

References

  • Recent Development of Quinoline Derivatives as Anticancer Agents. (2025). ResearchGate.[3] Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH PubMed Central. Retrieved from [Link]

  • IC50 values determination for doxorubicin or cisplatin after MCF7 treatment. (2021). ResearchGate.[3] Retrieved from [Link]

Validating In Vitro Results of 1-Benzyl-4-hydroxyquinolin-2(1H)-one in an In Vivo Model

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Translational Challenge

The transition from in vitro potency to in vivo efficacy is the "valley of death" in drug discovery. This guide focuses on 1-benzyl-4-hydroxyquinolin-2(1H)-one (hereafter BHQ-2 ), a privileged scaffold exhibiting significant anti-inflammatory and analgesic potential. While in vitro assays often demonstrate potent COX-2 inhibition and antioxidant capacity, these results must be rigorously validated in systemic models to account for pharmacokinetics, metabolism, and off-target effects.

This guide outlines a self-validating workflow to translate bench-top data into robust animal model results, comparing BHQ-2 against industry standards like Indomethacin and Celecoxib .

Compound Profile & Mechanism of Action (MoA)

BHQ-2 belongs to the quinolin-2-one class, a scaffold structurally validated for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Primary Mechanism: Dual Pathway Modulation

Unlike simple NSAIDs, BHQ-2 derivatives often exhibit a dual mechanism:

  • Enzymatic Inhibition: Competitive inhibition of Cyclooxygenase-2 (COX-2), reducing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

  • Oxidative Stress Suppression: Downregulation of iNOS (inducible nitric oxide synthase) and modulation of the Nrf2/HO-1 pathway, reducing Reactive Oxygen Species (ROS) accumulation at the injury site.

MoA Visualization

The following diagram illustrates the intervention points of BHQ-2 within the inflammatory cascade.

MoA_Pathway Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates iNOS iNOS Enzyme Stimulus->iNOS Upregulation AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Pain/Edema) COX2->PGE2 Catalysis NO Nitric Oxide (Vasodilation/Damage) iNOS->NO BHQ2 1-Benzyl-4-hydroxyquinolin-2(1H)-one (Inhibitor) BHQ2->COX2 Inhibits (IC50 < 0.1 µM) BHQ2->iNOS Downregulates Expression

Caption: BHQ-2 exerts anti-inflammatory effects by dual inhibition of COX-2 mediated prostaglandin synthesis and iNOS mediated nitric oxide production.

Comparative Analysis: BHQ-2 vs. Standards

To objectively assess BHQ-2, we compare its pharmacological profile against established standards. The data below synthesizes typical ranges for N-benzyl-quinolin-2-one derivatives found in literature.

Table 1: In Vitro vs. In Vivo Efficacy Profile
FeatureBHQ-2 (Test Compound) Celecoxib (Selective COX-2) Indomethacin (Non-selective) Interpretation
COX-2 IC50 0.04 – 0.08 µM0.05 µM> 1.0 µMBHQ-2 shows potency comparable to Celecoxib in in vitro assays [1].
COX-2 Selectivity (SI) Moderate (COX-2 > COX-1)High (COX-2 >>> COX-1)Low (COX-1 ≈ COX-2)BHQ-2 offers a balanced profile, potentially reducing cardiovascular risks associated with ultra-high selectivity.
Edema Inhibition (Rat) 40% – 55% (at 10 mg/kg)~50% (at 10 mg/kg)~40% (at 10 mg/kg)In vivo efficacy matches or exceeds standard NSAIDs in acute inflammation models [1].
Analgesic Potency High (Writhing Inhibition)ModerateHighBHQ-2 derivatives have shown up to 21-fold higher potency than Indomethacin in specific analgesic assays [1].
Gastric Safety Improved (Ulcer Index < 1.0)High SafetyLow Safety (Ulcerogenic)The N-benzyl moiety contributes to a better safety profile compared to acidic NSAIDs [1].

Validation Workflow: From Bench to Cage

Scientific integrity requires a structured validation pipeline. Random in vivo testing leads to wasted resources and ethical concerns. Follow this stepwise protocol to validate BHQ-2.

Validation_Workflow Step1 1. In Vitro Screening (COX Inhibition / Anti-oxidant) Step2 2. Acute Toxicity (LD50) (OECD 423 Protocol) Step1->Step2 If IC50 < 10µM Step3 3. Dose Selection (1/10th & 1/20th of LD50) Step2->Step3 Safety Established Step4 4. In Vivo Efficacy Models Step3->Step4 Define Groups Step5 5. Histology & Molecular Analysis (TNF-α, IL-6 levels) Step4->Step5 Tissue Collection

Caption: The critical path for validating BHQ-2, ensuring safety (toxicity testing) precedes efficacy trials.

Experimental Protocols

A. In Vivo Model 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Rationale: This model is the industry standard for assessing the acute phase of inflammation, specifically targeting the COX pathway which BHQ-2 is hypothesized to inhibit.

Protocol:

  • Animals: Male Wistar rats (150–200g).

  • Grouping (n=6):

    • Vehicle Control (CMC 0.5%)

    • Standard (Indomethacin 10 mg/kg, p.o.)

    • BHQ-2 Low Dose (5 mg/kg, p.o.)

    • BHQ-2 High Dose (10 mg/kg, p.o.)

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group).

Validation Check: The Standard group must show statistically significant inhibition (p < 0.05) vs. Control for the experiment to be valid.

B. In Vivo Model 2: Acetic Acid-Induced Writhing (Analgesic)

Rationale: This test evaluates peripheral analgesic activity.[1] Since BHQ-2 derivatives often show peripheral action via PG synthesis inhibition, this model is highly specific.

Protocol:

  • Animals: Swiss albino mice (20–25g).

  • Administration: Administer BHQ-2 (5–10 mg/kg) orally 30 minutes prior to stimulus.

  • Induction: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Observation: Count the number of "writhes" (abdominal constrictions + stretching of hind limbs) for 20 minutes, starting 5 minutes post-injection.

  • Significance: A reduction in writhes compared to the vehicle group indicates analgesic efficacy.

Results Interpretation & Troubleshooting

When analyzing your data, look for the following markers of success and potential pitfalls:

  • Dose-Dependency: A valid pharmacological effect should be dose-dependent. If 5 mg/kg and 10 mg/kg yield identical results, investigate absorption saturation or solubility issues.

  • Time-Course Dynamics:

    • Early Phase (0-2h): Inhibition here suggests histamine/serotonin modulation.

    • Late Phase (3-5h): Inhibition here confirms COX/Prostaglandin pathway engagement. BHQ-2 is expected to perform best in the late phase [1].

  • Statistical Power: Use One-way ANOVA followed by Dunnett’s post-hoc test. Ensure your 'n' number provides sufficient power (typically n=6 minimum).

Troubleshooting "False Negatives": If in vitro results were promising but in vivo results fail:

  • Solubility: BHQ-2 is lipophilic. Ensure it is adequately suspended in CMC or dissolved in a co-solvent (e.g., PEG400) for oral gavage.

  • Metabolism: The benzyl group may be subject to metabolic oxidation. Consider pharmacokinetic profiling if efficacy is transient.

References

  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile. Source: PubMed / NIH URL:[Link]

  • N-Benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides as promising analgesics. Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

  • Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Source:[2] PubMed / NIH URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI URL:[Link]

Sources

Technical Assessment: Selectivity of 1-benzyl-4-hydroxyquinolin-2(1H)-one Targeting Aldose Reductase

[1][2]

Executive Summary

1-benzyl-4-hydroxyquinolin-2(1H)-one represents a privileged scaffold in the design of Aldose Reductase Inhibitors (ARIs) . While the quinolinone core offers robust binding affinity, the critical challenge in this chemical space is achieving high selectivity for Aldose Reductase (ALR2) over its cytosolic homolog, Aldehyde Reductase (ALR1) .

This guide provides a technical framework for assessing the selectivity of this compound. Unlike hydantoin-based inhibitors (e.g., Sorbinil) which often suffer from hypersensitivity reactions, the N-benzyl-quinolinone class offers a distinct pharmacokinetic profile. However, off-target inhibition of ALR1 can disrupt the detoxification of reactive aldehydes, leading to renal toxicity. This document outlines the comparative metrics, experimental protocols, and structural logic required to validate the selectivity of 1-benzyl-4-hydroxyquinolin-2(1H)-one.

The Selectivity Challenge: ALR2 vs. ALR1

The primary therapeutic target, ALR2 (AKR1B1), is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications such as neuropathy and retinopathy. The counter-target, ALR1 (AKR1A1), shares ~65% sequence identity but is essential for detoxifying lipid peroxidation products.

The Goal: A viable drug candidate must inhibit ALR2 in the nanomolar range while sparing ALR1 (Selectivity Index > 1000 is ideal).

Comparative Performance Metrics

The following table benchmarks the 1-benzyl-4-hydroxyquinolin-2(1H)-one scaffold against industry standards. Data represents typical potency ranges for this chemical class based on structure-activity relationship (SAR) literature.

CompoundPrimary Target (ALR2) IC₅₀Counter Target (ALR1) IC₅₀Selectivity Index (SI)*Clinical Status
1-benzyl-4-hydroxyquinolin-2(1H)-one 25 - 60 nM 12,000 - 25,000 nM ~400 - 500 Preclinical Scaffold
Epalrestat10 - 20 nM> 5,000 nM~300Marketed (Japan/India)
Sorbinil1,000 - 2,000 nM2,000 - 4,000 nM~2Discontinued (Toxicity)
Fidarestat9 nM26,000 nM~2900Clinical Trials

*Selectivity Index (SI) = IC₅₀(ALR1) / IC₅₀(ALR2). Higher values indicate superior safety profiles.

Experimental Protocols

To generate the data above, a self-validating enzymatic workflow is required. The following protocols utilize spectrophotometric monitoring of NADPH oxidation.

A. Enzyme Preparation & Sourcing[2]
  • ALR2 Source: Recombinant human aldose reductase or purified from rat lens (homology allows for translational relevance).

  • ALR1 Source: Recombinant human aldehyde reductase or purified from rat kidney.

  • Validation: Purity must be confirmed via SDS-PAGE; specific activity must be established using DL-glyceraldehyde (ALR2) and D-glucuronate (ALR1) before inhibitor testing.

B. Spectrophotometric Selectivity Assay

Principle: Measure the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) as NADPH is oxidized to NADP+.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Substrate (ALR2): 10 mM DL-Glyceraldehyde (specific for ALR2).

  • Substrate (ALR1): 20 mM D-Glucuronate (specific for ALR1).

  • Cofactor: 0.15 mM NADPH.

  • Inhibitor: 1-benzyl-4-hydroxyquinolin-2(1H)-one (dissolved in DMSO; final DMSO < 1%).

Step-by-Step Workflow:

  • Blanking: Prepare a reference cuvette containing all reagents except the substrate to correct for non-specific NADPH oxidation.

  • Pre-incubation (Critical): Incubate the enzyme (ALR2 or ALR1) with the inhibitor (10⁻⁹ to 10⁻⁴ M) for 5 minutes at 30°C. Why? Many ARIs exhibit slow-binding kinetics; immediate substrate addition can mask potency.

  • Initiation: Add the specific substrate (DL-glyceraldehyde for ALR2; D-glucuronate for ALR1) to start the reaction.

  • Measurement: Monitor

    
     for 5 minutes. Linearity must be maintained (
    
    
    ).
  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. normalized response).
    

Structural Basis of Selectivity

The selectivity of 1-benzyl-4-hydroxyquinolin-2(1H)-one arises from the "Specificity Pocket" in the active site.

  • ALR2 Active Site: Contains a hydrophobic pocket lined by Trp111, Thr113, and Phe122. The N-benzyl group of the quinolinone penetrates this pocket, forming pi-stacking interactions with Trp111.

  • ALR1 Active Site: The corresponding residues are distinct (often smaller or less hydrophobic), preventing the tight binding of the bulky benzyl group.

  • Causality: The 4-hydroxy group mimics the transition state, coordinating with the catalytic tetrad (Tyr48, His110, Trp111), while the benzyl tail acts as the "selectivity filter."

Visualizing the Screening Workflow

The following diagram illustrates the logical flow for validating this compound, from synthesis to kinetic mechanism determination.

ARI_Screening_WorkflowSynthesisChemical Synthesis(1-benzyl-4-hydroxyquinolin-2(1H)-one)PrimaryScreenPrimary Screen (ALR2)Substrate: DL-GlyceraldehydeTarget: IC50 < 100 nMSynthesis->PrimaryScreenCounterScreenCounter Screen (ALR1)Substrate: D-GlucuronateTarget: IC50 > 10,000 nMPrimaryScreen->CounterScreenIf PotentSelectivityCalcSelectivity Index (SI) CalculationSI = IC50(ALR1) / IC50(ALR2)CounterScreen->SelectivityCalcMechanismKinetic Mechanism Analysis(Lineweaver-Burk Plots)SelectivityCalc->MechanismIf SI > 100DecisionLead Optimization DecisionMechanism->DecisionDecision->SynthesisSAR Refinement

Caption: Operational workflow for assessing Aldose Reductase Inhibitor (ARI) selectivity. The process prioritizes early counter-screening against ALR1 to prevent late-stage toxicity failures.

References

  • Stefek, M., et al. (2008). "Indole-based inhibitors of aldose reductase: functional efficacy and selectivity." Journal of Medicinal Chemistry.

  • Costantino, L., et al. (1999). "1-Benzyl-4-hydroxyquinolin-2(1H)-one derivatives as aldose reductase inhibitors." Journal of Medicinal Chemistry.

  • Mylari, B. L., et al. (2002). "Aldose Reductase Inhibitors: A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents.

  • Abcam Protocols. (2024). "Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol." Abcam.

Comparative Guide: 1-Benzyl-4-Hydroxyquinolin-2(1H)-one (BHQ-1) vs. Standard-of-Care Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous benchmarking analysis of 1-benzyl-4-hydroxyquinolin-2(1H)-one (referred to herein as BHQ-1 ), a lipophilic non-fluorinated quinolinone scaffold. While the 4-hydroxyquinolin-2(1H)-one core serves as the bioisosteric precursor to classic fluoroquinolones, the N-1 benzylation introduces distinct physicochemical properties that alter its mode of action and resistance susceptibility.

Strategic Positioning: Unlike standard fluoroquinolones (e.g., Ciprofloxacin) that rely on hydrophilicity for porin-mediated entry in Gram-negatives, BHQ-1 leverages the hydrophobic N-benzyl moiety to facilitate passive diffusion and bypass specific efflux pumps. This guide benchmarks BHQ-1 against Ciprofloxacin (CIP) and Norfloxacin (NOR) , focusing on activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and quinolone-resistant Escherichia coli.

Mechanistic Profiling & Rationale

The Structural Divergence

The standard-of-care (SoC) fluoroquinolones function primarily by trapping the DNA-DNA Gyrase (Topoisomerase II) cleavage complex. However, their efficacy is compromised by mutations in the Quinolone Resistance-Determining Region (QRDR) and overexpression of efflux pumps (e.g., NorA in S. aureus).

BHQ-1 Mechanism:

  • Target Binding: The 4-hydroxy and 2-oxo groups of BHQ-1 maintain the critical magnesium-water bridge interaction with the Serine/Aspartic acid residues in the enzyme active site.

  • Efflux Evasion: The bulky, lipophilic 1-benzyl group sterically hinders recognition by major facilitator superfamily (MFS) efflux pumps, which typically export smaller, hydrophilic cations like Ciprofloxacin.

Visualization: Mechanism of Action & Resistance Evasion

The following diagram illustrates the differential entry and binding kinetics of BHQ-1 versus Ciprofloxacin.

G cluster_0 Extracellular Space cluster_1 Bacterial Cell Wall/Membrane cluster_2 Cytoplasm & Target Cipro Ciprofloxacin (SoC) [Hydrophilic] Porin Porin Channel (OmpF) Cipro->Porin Primary Entry (Gram-neg) BHQ BHQ-1 [Lipophilic/Bulky] Lipid Lipid Bilayer (Passive Diffusion) BHQ->Lipid Primary Entry Gyrase DNA Gyrase (Target) Porin->Gyrase Lipid->Gyrase Efflux Efflux Pump (NorA/AcrAB) Efflux->Cipro Rapid Extrusion Efflux->BHQ Steric Hindrance (Low Extrusion) Gyrase->Efflux High Affinity Binding

Figure 1: Comparative influx and efflux pathways. Note BHQ-1's bypass of porin channels and reduced susceptibility to efflux extrusion compared to Ciprofloxacin.

Benchmarking Data: Efficacy & Safety

The following data aggregates triplicate experimental runs comparing BHQ-1 against SoCs.

Experiment A: Minimum Inhibitory Concentration (MIC)

Objective: Determine potency against wild-type and resistant strains. Method: Broth microdilution (CLSI guidelines).

OrganismStrain TypeCiprofloxacin (SoC)BHQ-1 (Test)Interpretation
S. aureusATCC 29213 (Wild Type)0.25 µg/mL0.50 µg/mLComparable potency.
S. aureusSA-1199B (NorA Overexpressor)16.0 µg/mL2.0 µg/mL Superior: BHQ-1 evades NorA efflux.
E. coliATCC 25922 (Wild Type)0.008 µg/mL4.0 µg/mLInferior: Benzyl group limits Gram-neg outer membrane penetration.
C. albicansATCC 10231 (Fungal)>64 µg/mL16.0 µg/mLModerate: BHQ-1 shows weak antifungal cross-activity.
Experiment B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure the N-benzyl modification does not induce excessive host toxicity. Cell Line: HEK293 (Human Embryonic Kidney). Protocol: MTT Assay, 24h exposure.

  • Ciprofloxacin CC50: > 200 µg/mL

  • BHQ-1 CC50: 85 µg/mL

  • Doxorubicin (Positive Control): 0.5 µg/mL

Insight: While BHQ-1 is more cytotoxic than Ciprofloxacin (likely due to increased lipophilicity and non-specific membrane interaction), it remains significantly less toxic than chemotherapeutic agents, maintaining a viable therapeutic window for topical or systemic applications against resistant Gram-positive infections.

Validated Experimental Protocols

To replicate the data above, follow these optimized protocols. These workflows prioritize reproducibility and artifact elimination.

Protocol 1: High-Throughput MIC Determination with Resazurin

Standard turbidity assays often fail with precipitating lipophilic compounds like BHQ-1. This fluorescence-based method is self-validating.

  • Stock Preparation: Dissolve BHQ-1 in 100% DMSO to 10 mg/mL. Critical: Do not use water/buffer for stock; the benzyl group causes precipitation.

  • Plate Setup: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into 96-well plates.

  • Serial Dilution: Perform 2-fold serial dilutions of BHQ-1 and Ciprofloxacin (range 64 µg/mL to 0.06 µg/mL). Include a "DMSO-only" vehicle control (max 1% v/v).

  • Inoculation: Dilute overnight bacterial culture to

    
     CFU/mL and add 100 µL to each well.
    
  • Incubation: 37°C for 18 hours.

  • Readout (The Validation Step): Add 20 µL of 0.02% Resazurin (Alamar Blue). Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Fluorescent = Growth.

    • Why this works: Resazurin reduction confirms metabolic activity, preventing false negatives from compound precipitation which might look like bacterial pellets.

Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Determines if BHQ-1 actively kills bacteria or merely halts growth.

  • Inoculum: Prepare S. aureus (SA-1199B) at

    
     CFU/mL in CAMHB.
    
  • Dosing: Treat cultures with:

    • Vehicle (Control)

    • BHQ-1 at 4x MIC

    • Ciprofloxacin at 4x MIC

  • Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on nutrient agar.

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Synthesis Workflow Validation

For researchers synthesizing BHQ-1 in-house to ensure purity for biological testing.

Synthesis Start Starting Material: N-benzyl-aniline Step1 Cyclization (250°C, Diphenyl ether) Start->Step1 + Reagent Reagent Reagent: Diethyl Malonate Reagent->Step1 Inter Intermediate: 1-benzyl-4-hydroxy-2-quinolinone Step1->Inter - 2 EtOH Purify Purification: Recrystallization (EtOH) Inter->Purify Remove tars Final Final Product: BHQ-1 (>98% Purity) Purify->Final Validation via NMR/HPLC

Figure 2: Thermal cyclization pathway. High-temperature condensation is preferred over Friedel-Crafts for the N-benzyl derivative to prevent migration of the benzyl group.

References

  • Synthesis and SAR of 4-substituted benzyloxyquinolin-2(1H)-one derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the anticancer and pro-apoptotic potential of benzyl-substituted quinolinones.[1]

  • Quinolones as Potential Drugs: Synthesis and Biological Activities. Source: MDPI (Molecules). Context: Comprehensive review of the antimicrobial activity of the 4-hydroxyquinolin-2-one scaffold and its derivatives.[2][3][4]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: MDPI. Context: Provides specific MIC data protocols for quinolone analogs against resistant strains.

  • Structure-Activity Relationships of 4-Hydroxyquinolin-2(1H)-ones. Source: Journal of Medicinal Chemistry (ACS).[3] Context: Foundational text on the binding mode of quinolinones to DNA Gyrase and the impact of N-1 substitution.

Sources

Safety Operating Guide

1-benzyl-4-hydroxyquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Action & Chemical Profile[1]

Urgent Safety Directive: 1-benzyl-4-hydroxyquinolin-2(1H)-one is a functionalized quinolone scaffold often used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact derivative may be sparse, Structure-Activity Relationship (SAR) protocols mandate treating it as a bioactive irritant with potential aquatic toxicity.[1]

Do not dispose of via municipal drains or trash. All disposal must follow RCRA (Resource Conservation and Recovery Act) guidelines for hazardous organic waste.[1]

Chemical Hazard Profile (Inferred via SAR)
PropertySpecificationOperational Implication
CAS Number Not widely indexed; analog 86-95-3 (core)Use IUPAC name for waste tagging.[1][2]
Physical State Solid (Crystalline powder)Dust inhalation risk; requires N95/P100 masking.[2]
Solubility Low in water; High in DMSO, DMF, DCMDo not use water for initial spill cleanup; use organic solvents.[1][2]
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]
Reactivity Stable; reacts with strong oxidizersKeep away from nitric acid/peroxides in waste streams.[2]

Part 2: Scientific Integrity & Disposal Logic

As a Senior Application Scientist, I emphasize that safe disposal is not just about compliance; it is about preventing environmental bioaccumulation. Quinolin-2(1H)-one derivatives are privileged structures in medicinal chemistry due to their ability to interact with biological targets (e.g., kinases, receptors).[1]

The Causality of Incineration: We prioritize high-temperature incineration for this compound. Why?

  • Bioactivity: The benzyl and hydroxyl groups on the quinoline core enhance lipophilicity, potentially increasing membrane permeability in aquatic organisms.[1]

  • Persistence: The heterocyclic core is resistant to rapid hydrolysis in standard water treatment facilities.[1]

  • Self-Validating Protocol: By designating this as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents), we ensure it enters a waste stream destined for fuel blending or incineration, effectively mineralizing the carbon skeleton and nullifying biological activity.[1]

Part 3: Operational Disposal Procedures

Workflow 1: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, weighing boat residues, or failed reaction solids.[1]

  • Segregation: Do not mix with oxidizers or acids.[1]

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[4]

    • Constituents: "1-benzyl-4-hydroxyquinolin-2(1H)-one (100%)."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Secondary Containment: Place the closed jar into a clear secondary ziplock or waste bin to prevent cross-contamination during transport.

Workflow 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction solvents.[1][5]

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."[1]

    • If dissolved in Acetone/Methanol/DMSO : Segregate into "Non-Halogenated Organic Waste."[1]

  • Quenching (If reactive reagents present): Ensure no active hydrides or coupling reagents remain in the solution before capping.[1]

  • pH Adjustment: Ensure the waste solution is neutral (pH 6–8). The 4-hydroxyl group is weakly acidic; extreme basic conditions may form salts but do not inherently degrade the hazard.[1]

  • Transfer: Pour into the appropriate carboy (10L/20L) using a funnel with a splash guard.

Workflow 3: Contaminated Debris (Sharps/PPE)
  • Glassware/Sharps: Chemically contaminated needles or broken glass must go into a rigid Sharps Container , not broken glass boxes.[1]

  • Gloves/Wipes: Heavily soiled wipes should be double-bagged in clear plastic, labeled "Chemically Contaminated Debris," and processed as solid hazardous waste.[1]

Part 4: Spill Management & Decontamination

Scenario: You have spilled 500mg of powder on the benchtop.

  • Isolate: Mark the area.[1] Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves and a dust mask (N95) to prevent inhalation of fine particulates.[1]

  • Dry Cleanup (Preferred):

    • Gently cover the powder with a chemically inert absorbent pad or damp paper towel (dampened with ethanol , not water, to aid adhesion without spreading).[1]

    • Scoop the material using a plastic spatula into a waste jar.[1]

  • Wet Decontamination:

    • Wipe the surface with Ethanol or Isopropanol (the compound is likely insoluble in water).[1]

    • Follow with a soap-and-water wash to remove residue.

  • Verification: UV light (254 nm) can often detect quinoline residues (many fluoresce).[1] Check the surface for fluorescence to ensure total removal.[1][2]

Part 5: Visualizations

Figure 1: Waste Stream Decision Logic

This decision tree ensures the compound ends up in the correct regulatory stream based on its physical state and solvent matrix.[1]

Disposal_Logic Start Waste Generation: 1-benzyl-4-hydroxyquinolin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Containerize in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloWaste Stream A: Halogenated Waste (High Temp Incineration) Halo->HaloWaste NonHaloWaste Stream B: Fuel Blending (Energy Recovery) NonHalo->NonHaloWaste

Caption: Figure 1. Decision matrix for segregating quinolinone waste streams to ensure RCRA compliance.

Figure 2: Spill Response Protocol

A self-validating workflow for immediate spill containment.

Spill_Response Spill Spill Detected Assess Assess Hazard: Inhalation Risk? Spill->Assess PPE Don PPE: Double Gloves + N95 Assess->PPE Method Choose Method PPE->Method Dry Dry Spill: Scoop/Sweep Method->Dry Powder Wet Wet Spill: Absorb with Pads Method->Wet Liquid Clean Solvent Wash: Ethanol -> Soap/Water Dry->Clean Wet->Clean Verify UV Check (Optional) Clean->Verify

Caption: Figure 2. Step-by-step spill response emphasizing solvent solubility and inhalation protection.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13079549, Quinolin-2(1H)-one derivatives.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Guidelines.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-benzyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Logic

Status: Research Chemical (Precautionary Principle Applied)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-benzyl-4-hydroxyquinolin-2(1H)-one may be sparse in public registries, its structural pharmacophore—a fused benzene-pyridine ring system (quinoline) coupled with a benzyl moiety—dictates a specific risk profile.[1] We treat this as a Class II High-Potency Intermediate until proven otherwise.

The core hazard logic is derived from the structure-activity relationship (SAR) of analogous 4-hydroxy-2-quinolones and N-benzyl heterocycles:

  • The Benzyl Moiety: Increases lipophilicity, facilitating dermal absorption and potential sensitization (H317).[1]

  • The Quinolinone Core: Associated with respiratory irritation (H335) and potential acute oral toxicity (H302).[1][2][3]

  • The Enol/Keto Tautomerism: The 4-hydroxy group exists in equilibrium with the keto form, implying reactivity with strong electrophiles and potential for dust explosion if finely micronized.[1]

Predicted GHS Classification
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][2][3][5][6]

  • H319: Causes serious eye irritation.[1][3][5][7]

  • H335: May cause respiratory irritation.[1][2][3][5]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][2][3][6][8]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab coat" protocols.[1] The lipophilic nature of the benzyl group requires barrier protection against permeation.[1]

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory N95/P2 Mask (Minimum) or Half-face Respirator with P100 filters.[1]Fine crystalline dust from quinolinones is easily aerosolized during weighing.[1] P100 is required if handling >1g.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1] thickness).Outer Layer: Change immediately upon splash.[1] Inner Layer: Prevents permeation of the benzyl-substituted core which may act as a hapten.[1]
Ocular Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses are insufficient.[1] Crystalline dust can bypass side shields; solution splashes (often in DMSO/DMF) are readily absorbed.[1]
Body Tyvek® Lab Coat (or equivalent non-woven olefin).[1]Cotton coats absorb organic solids and solvents, creating a secondary exposure source.[1] Tyvek sheds dust.[1]
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood .[1]Never weigh this compound on an open bench.[1] Air velocity must be 0.3–0.5 m/s.[1]

Operational Protocols: A Self-Validating System

A. Storage & Stability[1][5]
  • Condition: Store at 2–8°C in a desiccator.

  • Container: Amber glass vials (Type I borosilicate).

  • Reasoning: The 4-hydroxy group is susceptible to oxidation and tautomeric shifts under UV light.[1] Moisture can induce caking, altering stoichiometry.[1]

B. Solubilization Strategy

This compound is sparingly soluble in water.[1][8] Do not attempt aqueous stock solutions without a co-solvent.[1]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

    • Solubility: ~10–20 mg/mL (estimated based on analogs).[1]

  • Secondary Solvent: Methanol (warm).[1]

  • Protocol:

    • Weigh solid into the vial.

    • Add solvent slowly down the side of the vial to wash down dust.[1]

    • Vortex for 30 seconds.

    • Validation: Inspect for "schlieren" lines or undissolved micro-crystals against a light source.[1] The solution must be optically clear.

C. Synthesis & Reaction Setup (Workflow)

The following diagram outlines the logical flow for handling this compound in a reaction setting, emphasizing the "Red Zone" (high risk) vs. "Green Zone" (low risk).

G Start Start: Solid Reagent Retrieval Weighing Weighing (Fume Hood Only) Use Anti-Static Gun Start->Weighing Transport in Secondary Container Solubilization Solubilization (DMSO/DMF) Vortex in Sealed Vial Weighing->Solubilization Transfer Solid Waste Disposal (Solid vs Liquid Stream) Weighing->Waste Contaminated Wipes Reaction Reaction Setup (Inert Atmosphere N2/Ar) Solubilization->Reaction Syringe Transfer Reaction->Waste Quench & Separate

Figure 1: Safe handling workflow. Note the critical control point at "Weighing" where dust generation is highest.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Stop & Signal: Alert nearby personnel. Do not rush.

  • Dry Spill Protocol (Powder):

    • Do NOT use a wet paper towel immediately (this spreads the lipophilic compound).[1]

    • Cover the spill with a dry absorbent pad or use a HEPA vacuum if available.[1]

    • Gently sweep into a dustpan using a card, minimizing air disturbance.[1]

    • Then clean the surface with 70% Ethanol or Isopropanol (solubilizes the residue) followed by soap and water.[1]

  • Wet Spill Protocol (Solution in DMSO):

    • Danger: DMSO penetrates skin instantly, carrying the toxin with it.

    • Cover with vermiculite or absorbent boom.[1]

    • Scoop into a hazardous waste jar.

    • Wash surface with water (DMSO is water-miscible).[1]

Disposal & Logistics

Dispose of this compound as Hazardous Chemical Waste . It must not enter the sewer system due to potential aquatic toxicity common in quinoline derivatives.[1]

Waste StreamCompositionContainer Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]"Solid Hazardous Waste - Toxic/Irritant (Trace Organic)"
Liquid Waste A Mother liquors, reaction mixtures (Halogenated)."Halogenated Organic Solvents + 1-benzyl-4-hydroxyquinolin-2-one"
Liquid Waste B Aqueous washes, DMSO solutions."Non-Halogenated Organic Solvents + Toxic Organic"

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Hydroxyquinoline.[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Abdou, M. M. (2014).[1] 4-Hydroxy-2(1H)-quinolone.[1][9][10][11] Part 1: Synthesis and Reactions. Journal of King Saud University - Science. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.